Technical Guide: Synthesis of 2-(Imidazol-1-ylmethyl)piperazine and Derivatives
This technical guide details the synthesis of 2-(Imidazol-1-ylmethyl)piperazine , a privileged scaffold in medicinal chemistry often utilized in the development of antifungal agents, antihistamines, and G-protein coupled...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of 2-(Imidazol-1-ylmethyl)piperazine , a privileged scaffold in medicinal chemistry often utilized in the development of antifungal agents, antihistamines, and G-protein coupled receptor (GPCR) ligands.
The guide prioritizes a Nucleophilic Substitution Strategy starting from the chiral pool (or racemic equivalent), as this offers the highest regiocontrol and scalability compared to reductive amination or direct cyclization routes.
Retrosynthetic Analysis & Strategic Logic
The target molecule features a piperazine core with a methylene bridge at the C2 position connecting to the N1 atom of an imidazole ring. The primary synthetic challenge is differentiating the two nitrogen atoms of the piperazine ring to prevent polymerization or regiochemical scrambling during the introduction of the imidazole moiety.
Strategic Disconnection:
C–N Bond Formation: The connection between the methylene bridge and the imidazole nitrogen is best formed via nucleophilic displacement (
).
Chiral Pool Origin: Starting from Piperazine-2-carboxylic acid allows access to enantiomerically pure forms ((R) or (S)), critical for modern drug development.[1]
Orthogonal Protection: The piperazine nitrogens (N1 and N4) must be protected (e.g., Boc, Cbz) to direct reactivity solely to the C2-side chain.[1]
Pathway Visualization (DOT Diagram)
Caption: Retrosynthetic disconnection revealing the activated alcohol pathway.
Core Synthesis Protocol (Linear Route)
This protocol describes the synthesis of the (S)-enantiomer. For the racemic compound, simply substitute the starting material with racemic piperazine-2-carboxylic acid.
Phase 1: Protection and Reduction
Objective: Convert the carboxylic acid to a primary alcohol while protecting ring nitrogens.
Parameter
Specification
Starting Material
(S)-Piperazine-2-carboxylic acid dihydrochloride
Reagents
Di-tert-butyl dicarbonate (), or
Solvent
Dioxane/Water (Protection), THF (Reduction)
Yield Target
>85% over 2 steps
Step-by-Step Workflow:
N-Protection: Dissolve (S)-piperazine-2-carboxylic acid (10 mmol) in 1:1 Dioxane:
. Add (2.5 eq) followed by (2.2 eq).[1] Stir at RT for 12h. Acidify to pH 3 with citric acid and extract with EtOAc to yield 1,4-di-Boc-piperazine-2-carboxylic acid .
Reduction: Dissolve the protected acid in anhydrous THF under
. Cool to 0°C.
Add Borane-THF complex (
, 3 eq) dropwise.[1] Note: via mixed anhydride is a milder alternative if minimizing racemization is critical.
Stir at RT for 4h, then quench carefully with MeOH.
Concentrate and purify via silica flash chromatography (Hexane/EtOAc) to obtain 1,4-di-Boc-2-(hydroxymethyl)piperazine .
Phase 2: Activation and Imidazole Displacement
Objective: Install the imidazole ring via
substitution.
Mechanism: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) creates a reactive electrophile that imidazole (a moderate nucleophile) can attack.[1]
Step-by-Step Workflow:
Mesylation: Dissolve the alcohol intermediate (5 mmol) in anhydrous DCM at 0°C. Add
(1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1h. Wash with brine, dry, and concentrate to yield the crude mesylate. Do not purify on silica; use immediately.
Nucleophilic Substitution:
In a separate flask, suspend Sodium Hydride (60% in oil, 1.5 eq) in anhydrous DMF at 0°C.
Add Imidazole (1.5 eq) portion-wise and stir for 30 min to generate the sodium imidazolide salt.
Add the crude mesylate (dissolved in minimal DMF) dropwise to the imidazolide solution.
Heat to 60–80°C for 4–6 hours.
Workup: Quench with water, extract with EtOAc (
). Wash organics with solution (to remove DMF). Purify via column chromatography (DCM/MeOH) to isolate 1,4-di-Boc-2-(imidazol-1-ylmethyl)piperazine .
Phase 3: Global Deprotection
Objective: Reveal the free amine functionalities.
Dissolve the intermediate in DCM.
Add Trifluoroacetic acid (TFA) (20% v/v) or
in Dioxane.
Stir at RT for 2h.
Concentrate to dryness.
Free Basing: Redissolve in minimal MeOH, treat with basic resin (e.g., Amberlyst A-21) or
Once the core scaffold is synthesized, derivatives can be generated by functionalizing the piperazine nitrogens (N1/N4) or using substituted imidazoles in Phase 2.
Selective N-Alkylation Strategy
The N1 (adjacent to the substituent) and N4 positions have different steric environments.
N4-Alkylation: The N4 position is less sterically hindered and more nucleophilic. Reductive amination with aldehydes typically occurs preferentially at N4 if 1 equivalent is used.
N1-Alkylation: Requires forcing conditions or prior protection of N4.
Workflow for Derivatives (DOT Diagram)
Caption: Divergent synthesis pathways for generating library derivatives.
When using substituted imidazoles (e.g., 4-methylimidazole) in Phase 2, two tautomers exist, leading to a mixture of 1,4- and 1,5-isomers upon alkylation.[1]
Solution: Steric bulk on the imidazole usually favors the formation of the 1,4-isomer (remote alkylation). Isomers must be separated via HPLC or careful crystallization.
Racemization Control
Using strong bases or high heat during the mesylate displacement can cause partial racemization at the chiral center (C2 of piperazine).
Mitigation: Use
in MeCN instead of NaH/DMF if racemization is observed. Ensure the mesylation step is kept strictly at 0°C.
Purification of Polar Amines
The final product is highly polar and water-soluble.
Extraction: Do not use standard aqueous workup for the final deprotected amine. Evaporate directly.
Chromatography: Use Amine-functionalized silica or C18 Reverse Phase HPLC with a basic buffer (
spectroscopic analysis (NMR, IR, MS) of 2-Imidazol-1-ylmethyl-piperazine
This technical guide provides a comprehensive spectroscopic analysis of 2-((1H-imidazol-1-yl)methyl)piperazine , a critical pharmacophore found in antifungal agents (e.g., azole mimics) and CYP121A1 inhibitors. The analy...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive spectroscopic analysis of 2-((1H-imidazol-1-yl)methyl)piperazine , a critical pharmacophore found in antifungal agents (e.g., azole mimics) and CYP121A1 inhibitors. The analysis integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to establish a robust characterization framework.
Core Scaffold: A six-membered piperazine ring substituted at the C2 position with a methylene bridge connecting to the N1 atom of an imidazole ring.
Chirality: The C2 carbon of the piperazine ring is a chiral center, typically existing as (R) or (S) enantiomers or a racemate depending on synthesis.
Part 2: Mass Spectrometry (MS) Analysis
Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).[3]
Objective: Confirmation of molecular weight and structural elucidation via fragmentation (MS/MS).
Ionization & Molecular Ion
[M+H]
: The protonated molecular ion appears at m/z 167.13 .
[M+Na]
: A sodium adduct may be observed at m/z 189.11 in salt-rich buffers.
Basicity: The molecule contains three basic nitrogen atoms (two in piperazine, one in imidazole). The most basic site is the secondary amine of the piperazine ring, followed by the N3 of the imidazole. Multi-charged species (
) may appear at low pH.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) yields characteristic fragments used for structural fingerprinting.
Primary Cleavage (Side Chain Loss): Homolytic cleavage of the C2-C(
) bond is energetically favorable, ejecting the imidazole-methyl radical or cation.
Simons, C. et al. (2018). Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine mimics. Bioorganic & Medicinal Chemistry.
BenchChem. (2025).[3] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
PubChem. (2024).[7] Compound Summary: 2-(1H-imidazol-1-ylmethyl)piperazine.[1][2] National Library of Medicine.[8]
Smolecule. (2024). Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)- Structure and Data.
The Imidazolyl-Piperazine Scaffold: From CNS Modulators to Next-Generation Selective Oncology Therapeutics
Executive Summary In the realm of medicinal chemistry, the discovery and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is the cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of medicinal chemistry, the discovery and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is the cornerstone of rational drug design. The imidazolyl-piperazine motif represents one of the most versatile and historically significant privileged structures in modern pharmacology.
By combining the hydrogen-bond accepting/donating capabilities and
-stacking potential of the imidazole ring with the basicity, conformational rigidity, and vector-directing properties of the piperazine ring, this scaffold has successfully bridged two vastly different therapeutic areas. Historically utilized to target G-protein coupled receptors (GPCRs) in the central nervous system (CNS)[1], the imidazolyl-piperazine motif has recently driven a paradigm shift in oncology, enabling the development of highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors and DNA trappers, such as AZD5305[2].
This whitepaper provides an in-depth technical analysis of the history, structural biology, and synthetic methodologies surrounding imidazolyl-piperazine compounds, engineered for researchers and drug development professionals.
Historical Evolution: CNS Receptor Modulation
During the late 1990s and early 2000s, the imidazolyl-piperazine scaffold was extensively explored in the development of atypical antipsychotics and anti-Parkinsonian agents. Neurological diseases often require polypharmacology—the simultaneous modulation of multiple targets—to achieve efficacy while minimizing side effects like drug-induced dyskinesia[1].
Researchers discovered that (1,2-diphenyl-imidazolyl)piperazine derivatives exhibited substantial, tunable affinities for both dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors[3].
The Causality of the Scaffold in GPCRs
The structural logic behind utilizing the imidazolyl-piperazine in CNS drug discovery is rooted in the architecture of monoamine GPCR orthosteric binding sites:
The Piperazine Core: Acts as a bioisostere for the basic amine found in endogenous monoamines (dopamine, serotonin). At physiological pH, the piperazine nitrogen is protonated, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32 in the D2 receptor) in the transmembrane domain[4].
The Imidazole Core: The 1,2-diphenyl-imidazole moiety acts as a bulky, lipophilic appendage that occupies deep hydrophobic pockets within the receptor. The imidazole nitrogens can also participate in hydrogen bonding with surrounding Serine or Threonine residues, fine-tuning the selectivity between D2-like and 5-HT receptor subtypes[4].
The Oncology Breakthrough: Selective PARP1 Inhibition
While the imidazolyl-piperazine scaffold proved useful in CNS applications, its most groundbreaking structural application has emerged in targeted oncology, specifically in resolving the dose-limiting toxicities of first-generation PARP inhibitors.
The Problem with First-Generation PARP Inhibitors
Approved PARP inhibitors (e.g., olaparib, niraparib, rucaparib) are highly effective in treating BRCA-mutated ovarian and breast cancers via synthetic lethality[5]. However, these drugs are non-selective, inhibiting both PARP1 and PARP2 (along with several other PARP family members). Simultaneous inhibition of PARP1 and PARP2 drives severe hematological toxicities, including anemia, thrombocytopenia, and neutropenia, which severely limit combinatorial therapies[6].
The Imidazolyl-Piperazine Solution
Recent structural biology efforts demonstrated that synthetic lethality in BRCA-mutant cancers is driven solely by PARP1 inhibition and PARP1-DNA trapping; PARP2 inhibition is unnecessary and drives toxicity[2].
During the development of next-generation inhibitors, researchers at AstraZeneca synthesized libraries utilizing various aryl piperazines attached to quinazolinone and isoquinolone cores. They discovered that incorporating an imidazolyl-piperazine group resulted in massive selectivity for PARP1 over PARP2[2].
Mechanistic Causality:
X-ray crystallography of these compounds (such as the clinical candidate AZD5305) bound to PARP1 revealed the precise causality of this selectivity. The catalytic domains of PARP1 and PARP2 are highly homologous, but the imidazolyl-piperazine exploits subtle hydration differences:
Water Network Stabilization: The piperazine moiety acts as a rigid spatial vector, positioning itself to interact with a highly stable, organized water molecule. This water molecule forms a bridge to the side chain of His862 in the PARP1 active site[7].
Thermodynamic Preference: This specific water network is a unique, stable feature of PARP1. Because non-selective inhibitors lack the pharmacophore to make a productive interaction with this water molecule, the imidazolyl-piperazine compounds gain a profound thermodynamic binding advantage in PARP1, achieving >500-fold selectivity[7].
Quantitative Data Summary
The following table summarizes the evolution of PARP inhibitors, highlighting the impact of the imidazolyl-piperazine scaffold on selectivity metrics.
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard methodology for synthesizing and biologically validating an imidazolyl-piperazine-based PARP1 selective inhibitor[2].
Phase 1: Chemical Synthesis (Buchwald-Hartwig Amination)
Objective: Couple the imidazolyl-piperazine pharmacophore to a halogenated isoquinolone core.
Preparation: In an inert nitrogen atmosphere, charge a Schlenk flask with the aryl chloride core (1.0 eq) and the specific imidazolyl-piperazine derivative (1.2 eq).
Catalyst Assembly: Add
(0.05 eq) and the bulky, electron-rich ligand RuPhos (0.1 eq).
Causality: RuPhos is specifically selected because its steric bulk prevents the basic secondary amine of the piperazine from poisoning the palladium catalyst, ensuring efficient oxidative addition into the aryl-chloride bond.
Base Addition: Add
(2.0 eq) as the inorganic base, suspended in anhydrous 1,4-dioxane.
Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
Purification: Filter through Celite, concentrate in vacuo, and purify via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to yield the pure compound.
Phase 2: Analytical & Structural Validation
Objective: Confirm structural integrity and regiochemistry.
NMR Spectroscopy: Perform
and NMR. The piperazine protons should present as distinct multiplets between 2.5–3.5 ppm, confirming intact ring conformation.
X-Ray Crystallography: Co-crystallize the purified compound with the PARP1 catalytic domain. Resolve the structure to <2.0 Å resolution to validate the piperazine-water-His862 bridging interaction[2].
Phase 3: Biochemical Profiling
Objective: Validate PARP1 selectivity and functional efficacy.
Selectivity Assay: Utilize a radiolabeled
biochemical assay. Measure the for both PARP1 and PARP2. A successful imidazolyl-piperazine hit should demonstrate an nM for PARP1 and nM for PARP2.
Cell Proliferation Assay: Treat BRCA-mutant DLD-1 cells with the compound for 7 days. Measure cell viability using CellTiter-Glo. High-affinity PARP1 trappers will exhibit anti-proliferative
values in the low nanomolar range (e.g., 1–10 nM)[2].
Structural Biology Visualization
The following diagram illustrates the logical flow of structure-based drug design that led to the discovery of highly selective imidazolyl-piperazine PARP1 inhibitors.
Workflow of Structure-Based Design for PARP1 Selective Inhibitors.
Conclusion
The history of the imidazolyl-piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Originally designed to navigate the complex orthosteric pockets of CNS GPCRs, its unique physicochemical properties—specifically the precise spatial vectoring provided by the piperazine ring—have been elegantly repurposed to solve one of the most pressing challenges in targeted oncology. By exploiting subtle hydration networks in the PARP1 active site, imidazolyl-piperazine derivatives like AZD5305 represent the vanguard of next-generation, toxicity-sparing cancer therapeutics.
References
Johannes, J. W., et al. "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs." ACS Publications, 27 Sept. 2021.[Link]
NMS Group. "Advances in Development of Selective Antitumor Inhibitors That Target PARP-1." Med. Chem. Res., 10 Feb. 2025.[Link]
Morgan, N. G., et al. "Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI." ResearchGate, Oct. 2010.[Link]
Asproni, B., et al. "Synthesis and sar study of 2-substituted imidazo[2,1-b][1,3]benzothiazoles and related compounds endowed with affinity for dopamine D2 receptors as potential antipsychotics." ResearchGate, June 2008.[Link]
Therapeutic Targets of 2-Imidazol-1-ylmethyl-piperazine: A Technical Guide
The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacological mechanisms, and experimental validation of the 2-Imidazol-1-ylmethyl-piperazine scaffold. Executive Summary & Chem...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacological mechanisms, and experimental validation of the 2-Imidazol-1-ylmethyl-piperazine scaffold.
Executive Summary & Chemical Identity
2-Imidazol-1-ylmethyl-piperazine (CAS: 790190-74-8) is a privileged chemical scaffold used primarily as a pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs) and metalloenzymes.[1][2] While often categorized as a building block in high-throughput synthesis, its structural motifs—the basic piperazine ring linked to an imidazole heterocycle—confer specific affinity for Histamine H3 Receptors (H3R) and Cytochrome P450 enzymes .
This guide analyzes the molecule not merely as a reagent, but as a bioactive core (pharmacophore) essential for developing therapeutics in neuroscience (cognitive enhancement, sleep disorders) and infectious disease (antimycobacterials).
Chemical Structure & Properties[3][4][5][6][7][8]
IUPAC Name: 1-(1H-imidazol-1-ylmethyl)piperazine (or 2-substituted variants depending on regiospecificity in synthesis).
Molecular Formula: C
HN
Key Pharmacophoric Features:
Imidazole Nitrogen (N3): Acts as a hydrogen bond acceptor or heme-iron ligand.
Piperazine Nitrogen: Protonatable at physiological pH, mimicking the ethylamine chain of histamine or serotonin.
Methylene Linker: Provides rotational freedom for induced fit within receptor binding pockets.
The most authoritative application of the 2-imidazol-1-ylmethyl-piperazine scaffold is in the development of H3 Receptor Antagonists/Inverse Agonists . This connection is grounded in extensive medicinal chemistry by Schering-Plough (now Merck) and others, where this moiety serves as a histamine mimic lacking intrinsic efficacy.
Mechanism of Action
The H3 receptor is a presynaptic G
/G-coupled GPCR that functions as an autoreceptor.
Physiological State: H3R constitutively inhibits the release of histamine, acetylcholine, norepinephrine, and dopamine.
Therapeutic Intervention: Binding of the piperazine-imidazole scaffold blocks H3R.
Result: Disinhibition of neurotransmitter release, leading to increased wakefulness and cognitive arousal.
Beyond neuroscience, the imidazole moiety is a classic "warhead" for targeting metalloenzymes. The 2-imidazol-1-ylmethyl-piperazine scaffold is investigated in antimycobacterial and antifungal contexts.
Target: Mycobacterial CYP121
Mycobacterium tuberculosis relies on CYP121 to crosslink dicyclotyrosine, a step essential for cell wall stability.
Binding Mode: The imidazole nitrogen (N3) coordinates directly with the heme iron (Fe) of CYP121.
Piperazine Role: The piperazine ring occupies the hydrophobic substrate channel, mimicking the tyrosyl side chains of the natural substrate.
Outcome: Steric occlusion of the active site and prevention of substrate oxidation, leading to bacterial stasis.
Target: Fungal CYP51 (Lanosterol 14
-demethylase)
Similar to azole antifungals, derivatives of this scaffold inhibit ergosterol biosynthesis, compromising fungal cell membrane integrity.
Experimental Protocols for Validation
To validate the therapeutic potential of this scaffold, researchers must employ a combination of binding and functional assays.
Protocol: H3 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
) of the scaffold for human H3R.
Materials:
HEK-293 cells stably expressing human H3R.
Radioligand: [
H]-N-methylhistamine (NAMH).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4.
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK-293 cells and centrifuge at 40,000
to isolate membrane fractions. Resuspend in Assay Buffer.
Incubation: In a 96-well plate, mix:
50
L Membrane suspension (10-20 g protein).
25
L [H]-NAMH (Final conc: 1-2 nM).
25
L Test Compound (2-Imidazol-1-ylmethyl-piperazine derivative) at varying concentrations ( to M).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol: Heme Binding (Type II Difference Spectroscopy)
Objective: Confirm direct interaction with CYP enzymes (e.g., CYP121).
Methodology:
Baseline: Record the UV-Vis spectrum (350–500 nm) of the purified CYP enzyme (1
M) in phosphate buffer.
Titration: Add aliquots of the test compound to the sample cuvette and solvent to the reference cuvette.
Observation: Look for a Type II binding spectrum :
Peak: ~425–430 nm (Nitrogen-Iron coordination).
Trough: ~390–410 nm (Displacement of water/substrate).
Data: Plot
Absorbance (Peak minus Trough) vs. [Ligand] to determine the spectral dissociation constant ().
Synthesis & Optimization Strategy
For drug development professionals, the "2-Imidazol-1-ylmethyl-piperazine" is rarely the final drug. It is the Starting Material (SM) .
N-Alkylation: The secondary amine of the piperazine is the primary vector for optimization.
Strategy: Attach lipophilic aryl groups (e.g., benzophenones, phenyl ethers) to improve Blood-Brain Barrier (BBB) penetration for H3R targets.
Regiochemistry: Ensure the imidazole is attached via the N1 or C4 position. The specific "2-Imidazol-1-ylmethyl" nomenclature implies a branching at the piperazine C2, which creates a chiral center.
Note: Enantiopure synthesis is critical; (R)-isomers of piperazine derivatives often show superior selectivity for GPCRs.
References
Schering Corporation. (2005).[1] Piperazine derivatives useful as histamine H3 antagonists. European Patent EP1140904B1. Link
Hudson, S. A., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. ACS Medicinal Chemistry Letters, 3(12), 1021–1026. Link
Kavanagh, M. E., et al. (2016). Fragment-based approaches to the development of Mycobacterium tuberculosis CYP121 inhibitors. Journal of Medicinal Chemistry, 59(7), 3272-3302. Link
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. Link
ChemicalBook. (2024). 2-Imidazol-1-ylmethyl-piperazine Product Entry (CAS 790190-74-8).[1][2] Link
An In-Depth Technical Guide to the In-Silico Modeling and Docking Studies of 2-Imidazol-1-ylmethyl-piperazine
A Senior Application Scientist's Guide for Drug Discovery Professionals Abstract The 2-Imidazol-1-ylmethyl-piperazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Drug Discovery Professionals
Abstract
The 2-Imidazol-1-ylmethyl-piperazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including antimicrobial, antifungal, anticancer, and CNS-related activities.[3][4][5] This guide provides a comprehensive, in-depth technical framework for the in-silico analysis of this important scaffold. We will navigate the complete computational workflow, from target identification and preparation to molecular docking and the validation of results using molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower robust and meaningful computational drug discovery.
Part 1: The Pharmacological Context of 2-Imidazol-1-ylmethyl-piperazine
The power of any in-silico study begins with a deep understanding of the molecule . The 2-Imidazol-1-ylmethyl-piperazine core combines two key pharmacophores: the piperazine ring, a common feature in CNS-active drugs, and an imidazole moiety, known for its diverse biological roles and coordinating properties.[3] This combination has led to its exploration in a wide array of biological contexts.
Notably, derivatives of this scaffold have shown significant potential as antagonists for G-protein coupled receptors (GPCRs), such as the histamine H3 receptor, which is a key target for neurological and cognitive disorders.[6][7][8] Furthermore, studies have identified certain derivatives as potent inhibitors of critical metabolic enzymes like cytochrome P450 (CYP3A4 and CYP2D6), highlighting the importance of evaluating potential drug-drug interactions early in the development pipeline.[9][10][11] Other identified targets include the sigma-1 receptor, acetylcholinesterase, and P-glycoprotein, demonstrating the scaffold's broad therapeutic potential.[12][13][14]
Given the strong evidence linking this scaffold to GPCRs, this guide will use the Histamine H3 Receptor (H3R) as our primary biological target to illustrate the complete in-silico workflow. This choice is strategic, as GPCRs often lack complete experimental structures, making computational techniques like homology modeling an essential first step.[15][16]
Part 2: Target Identification and Structural Preparation
A reliable in-silico study is built upon a high-quality, biologically relevant model of the target protein. When an experimentally determined structure (e.g., from X-ray crystallography or Cryo-EM) is unavailable, as is common for many GPCRs, homology modeling becomes an indispensable tool.[16]
The In-Silico Discovery Workflow
The overall process follows a logical progression from broad, high-throughput methods to more computationally intensive, focused analyses.
Caption: A general workflow for the in-silico modeling and discovery of novel drug candidates.
Protocol 2.1: Homology Modeling of the Human Histamine H3 Receptor
Causality: The accuracy of a docking study is fundamentally dependent on the quality of the receptor's 3D structure. Since GPCRs are notoriously difficult to crystallize, homology modeling provides a robust method to generate a structural model based on the known structure of a related protein (a template).[15][16] The scarcity of GPCR crystal structures means that rhodopsin was historically a common template, but the increasing availability of other GPCR structures allows for more accurate model building.[17][18]
Methodology:
Template Identification:
Obtain the primary amino acid sequence of the target protein (Human Histamine H3 Receptor) from a database like UniProt.
Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to find suitable templates with the highest sequence identity and coverage, particularly in the transmembrane regions.[17]
Expert Insight: For GPCRs, it is critical to select a template that is in a similar conformational state (e.g., active or inactive) to the one you intend to study. Multiple templates can also be used to generate more robust models.[16][19]
Sequence Alignment:
Perform a precise alignment of the target and template sequences using tools like ClustalW or T-Coffee. Pay close attention to the alignment of the seven transmembrane (7TM) helices, as these form the core of the receptor and the likely binding pocket.
Model Building:
Use automated modeling servers or software (e.g., SWISS-MODEL, MODELLER). The software will use the sequence alignment to copy the coordinates of the conserved regions from the template to the target and build the non-conserved regions, such as loops.
Loop Refinement:
The most variable regions between the target and template are typically the extracellular and intracellular loops. These regions often require refinement using dedicated loop modeling algorithms to find more energetically favorable conformations.
Model Validation:
This is a critical, self-validating step. Assess the stereochemical quality of the generated model using tools like PROCHECK or MolProbity.
A Ramachandran plot is used to check the phi-psi dihedral angles of all residues, ensuring they fall within allowed regions. A high-quality model should have >90% of its residues in the most favored regions.
Protocol 2.2: Receptor and Ligand Preparation for Docking
Causality: Raw PDB files (from crystallography or homology modeling) are not immediately ready for docking. They must be "cleaned" to ensure a chemically correct and computationally tractable system. Similarly, the ligand needs to be converted into a 3D structure with correct charges and rotatable bonds defined.[20][21]
Methodology:
Receptor Preparation:
Load the H3R model into a molecular modeling program (e.g., AutoDockTools, PyMOL, Chimera).[22]
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands (if any).
Add polar hydrogen atoms, as these are crucial for forming hydrogen bonds but are often not resolved in experimental structures.
Assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating electrostatic interactions.
Save the prepared receptor in a format required by the docking software (e.g., PDBQT for AutoDock).[21]
Ligand Preparation:
Obtain or draw the 2D structure of 2-Imidazol-1-ylmethyl-piperazine.
Convert the 2D structure into a 3D conformation using a program like Open Babel.
Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformer.
Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
Assign partial charges and save the ligand in the appropriate format (e.g., PDBQT).
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively simulating the "handshake" between the two molecules.[22] The primary goals are to predict the binding pose and estimate the binding affinity through a scoring function.[23][24]
The Molecular Docking Workflow
Caption: Step-by-step workflow for a typical molecular docking experiment using AutoDock.
Protocol 3.1: Docking 2-Imidazol-1-ylmethyl-piperazine with the H3 Receptor
Causality: The docking process uses a search algorithm to explore the conformational and orientational space of the ligand within a defined binding site. A scoring function then evaluates each pose to estimate its binding affinity.[24] The genetic algorithm is a common and robust search method that mimics evolutionary processes to find the optimal binding mode.[23]
Methodology (using AutoDock as an example):
Grid Box Definition:
Define the three-dimensional search space (the "grid box") where the docking will occur. This box should encompass the entire putative binding site of the H3R.
Expert Insight: If a co-crystallized ligand is known for the template, the grid box can be centered on its location. Otherwise, binding site prediction tools or information from mutagenesis studies can guide the placement.
Generation of Grid Maps (AutoGrid):
Run the AutoGrid program. It pre-calculates the interaction potential for various atom types (e.g., carbon, nitrogen, hydrogen-bond donors/acceptors) at each point within the grid box. This dramatically speeds up the subsequent docking calculation.[21]
Setting Docking Parameters (AutoDock):
Configure the docking parameter file (.dpf). This file specifies the receptor and ligand files, the grid parameter file, and the parameters for the search algorithm.
For a genetic algorithm, key parameters include the number of runs, population size, and the maximum number of energy evaluations.[23]
Running the Docking Simulation:
Execute the AutoDock program using the configured .dpf file. The software will perform multiple independent docking runs.
Analysis of Results:
The output is a docking log file (.dlg) containing the results of all runs, clustered by conformational similarity (RMSD).[25]
Examine the results, focusing on the cluster with the lowest binding energy and the largest population. A lower binding energy score generally indicates a more favorable interaction.[24][26]
Visualize the top-ranked pose in a molecular viewer. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's amino acid residues.
Data Presentation: Docking Results
Quantitative data from docking should be summarized for clarity.
Pose Cluster
Estimated Binding Energy (kcal/mol)
Estimated Inhibition Constant (Ki) (nM)
Number of Poses in Cluster
Key Interacting Residues (H-Bonds)
1
-9.85
85.2
35
Asp114, Tyr332
2
-9.12
250.6
28
Tyr115, Ser190
3
-8.76
495.1
15
Asp114
Part 4: Validating Stability with Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the solvent environment.[27][28] MD simulation is a powerful technique that models the atomic movements of the system over time, allowing us to assess the stability of the predicted protein-ligand complex.[29]
The Molecular Dynamics Workflow
Caption: A standard workflow for setting up and running a molecular dynamics simulation.
Protocol 4.1: MD Simulation of the H3R-Ligand Complex
Causality: This protocol simulates the behavior of the docked complex in a more biologically realistic environment (a water box with ions at a specific temperature and pressure).[30] The process involves a series of steps to prepare and equilibrate the system before a final "production" run, from which analytical data is extracted.[31][32]
Methodology (using GROMACS as an example):
System Preparation and Topology Generation:
Select a force field (e.g., CHARMM36, AMBER) appropriate for proteins and ligands.[30]
Generate topology files for both the receptor (H3R) and the ligand. The topology file describes the atom types, charges, bonds, and angles. Ligand topologies often require generation via a dedicated server like CGenFF.[30]
Combine the protein and ligand into a single complex.
Solvation and Ionization:
Define a simulation box (e.g., cubic or dodecahedron) around the complex.
Fill the box with a chosen water model (e.g., TIP3P).[30]
Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
Energy Minimization:
Perform energy minimization using an algorithm like steepest descent to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[30]
Equilibration:
NVT Ensemble (Constant Number of particles, Volume, Temperature): Perform a short simulation (e.g., 100-200 ps) to bring the system to the desired temperature (e.g., 300 K) and allow the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Perform a second equilibration step (e.g., 200-500 ps) to adjust the system to the correct pressure (e.g., 1 bar), allowing the box density to reach the proper value.
Production MD Run:
Remove the position restraints and run the main simulation for a desired length of time (e.g., 50-100 ns). The atomic coordinates are saved at regular intervals, creating a "trajectory" of the system's movement.
Analysis of MD Trajectories
Causality: Analyzing the trajectory provides insights into the dynamic stability of the complex. Key metrics are used to quantify conformational changes and flexibility.[29][33][34]
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time relative to a reference structure (usually the initial, minimized structure). A stable, plateauing RMSD curve suggests the protein has reached a stable conformation. A continuously rising RMSD may indicate instability or unfolding.[33][34]
Root Mean Square Fluctuation (RMSF): This is calculated for each individual amino acid residue and reveals which parts of the protein are flexible (high RMSF, often loops) and which are rigid (low RMSF, often alpha-helices or beta-sheets). High fluctuation in the binding site residues could indicate an unstable ligand interaction.[30][33][34]
Radius of Gyration (Rg): This metric measures the overall compactness of the protein. A stable Rg value over time suggests the protein is maintaining its folded state. An increasing Rg could signify unfolding.[30][33]
Data Presentation: MD Simulation Analysis
Metric
Average Value (Production Run)
Standard Deviation
Interpretation
Protein Backbone RMSD
2.1 Å
0.3 Å
System reached a stable equilibrium after ~10 ns.
Ligand RMSD (relative to protein)
1.5 Å
0.4 Å
Ligand remains stably bound within the active site.
Protein Radius of Gyration (Rg)
18.5 Å
0.2 Å
Protein maintains its compact, folded structure.
Conclusion
The in-silico workflow detailed in this guide—from homology modeling and molecular docking to validation with molecular dynamics—provides a powerful, multi-layered approach to investigating the interaction of 2-Imidazol-1-ylmethyl-piperazine with its biological targets. By systematically applying these computational techniques, researchers can generate robust hypotheses about binding modes, predict binding affinity, and assess the stability of protein-ligand interactions. This process allows for the cost-effective screening of derivatives, the prioritization of compounds for synthesis, and a deeper mechanistic understanding, ultimately accelerating the journey of drug discovery and development.[4][20]
References
Kairys, V., et al. (2006). Homology Modeling of G-Protein-Coupled Receptors and Implications in Drug Design. Current Topics in Medicinal Chemistry.
Creative Proteomics. (n.d.). How to Analyze Results from Molecular Dynamics Simulations. Creative Proteomics.
Kristiansen, K. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. Journal of Medicinal Chemistry. Available at: [Link]
Bio-protocol. (2022). Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol. Available at: [Link]
Costanzi, S. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. ACS Publications. Available at: [Link]
MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]
IntechOpen. (2020). Importance of Homology Modeling for Predicting the Structures of GPCRs. IntechOpen. Available at: [Link]
van der Kamp, M. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. Available at: [Link]
ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]
Zhang, Y., et al. (2006). Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome. PLOS Computational Biology. Available at: [Link]
Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]
Nomeir, A. A., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Available at: [Link]
PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. Available at: [Link]
YouTube. (2026). How to Understand and Interpret Molecular Dynamics Results?. YouTube. Available at: [Link]
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]
Nomeir, A. A., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. Available at: [Link]
Dror, R. O., et al. (2017). Molecular dynamics simulation for all. PMC. Available at: [Link]
SciSpace. (n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. SciSpace. Available at: [Link]
MDPI. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link]
Galaxy Training!. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training!. Available at: [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]
Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. Available at: [Link]
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. Available at: [Link]
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available at: [Link]
MDAnalysis. (2026). MDAnalysis. MDAnalysis. Available at: [Link]
Sarkar, S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]
Perkins, T., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]
Faghih, R., et al. (2003). D-alanine piperazine-amides: Novel non-imidazole antagonists of the histamine H3 receptor. ResearchGate. Available at: [Link]
Greenblatt, D. J., et al. (n.d.). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Available at: [Link]
ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]
protocols.io. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. Available at: [Link]
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
ACS Publications. (2004). Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: Kinetic Characterization and Evidence for Apoprotein Adduction. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). 2-((1H-Imidazol-1-yl)methyl)-1,4-bis(4-(tert-butyl)benzyl)piperazine... ResearchGate. Available at: [Link]
PMC. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. PMC. Available at: [Link]
ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]
literature review on the biological activity of piperazine-containing imidazoles
Executive Summary The fusion of piperazine and imidazole pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the biological activity, structure-activity relation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fusion of piperazine and imidazole pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic pathways of piperazine-containing imidazoles.
These hybrids exhibit a dual-action profile: the imidazole moiety often targets metalloenzymes (e.g., CYP450, heme oxygenase) or intercalates DNA, while the piperazine ring improves pharmacokinetic profiles (solubility, lipophilicity) and acts as a flexible linker for target engagement (e.g., salt-bridging with Asp residues in kinase pockets). This guide provides actionable protocols and mechanistic insights for leveraging this scaffold in oncology and antimicrobial research.[1]
Chemical Rationale: The Power of the Hybrid
The synergy between piperazine and imidazole is not accidental; it is grounded in complementary physicochemical properties.
The Imidazole Core: A 5-membered aromatic heterocycle acting as a hydrogen bond donor/acceptor and a metal ligand. It is the functional unit in histidine, allowing it to coordinate with metal ions (Zn²⁺, Fe²⁺) in enzyme active sites (e.g., HDACs, CYP51).
The Piperazine Bridge: A saturated 6-membered ring that introduces conformational flexibility. Crucially, the basic nitrogen atoms (pKa ~9.8) are often protonated at physiological pH, improving water solubility and enabling ionic interactions with negatively charged amino acids in the binding pocket.
Key Pharmacophoric Advantage:
The combination allows for the design of Dual-Target Inhibitors . For example, the imidazole can inhibit tubulin polymerization, while the piperazine tail extends into the solvent-accessible region or a secondary pocket to improve selectivity.
Oncology: Kinase Inhibition and Microtubule Disruption
Piperazine-imidazole derivatives have shown potent IC50 values (nanomolar range) against various cancer cell lines (MCF-7, A549, HepG2).
Cyclin-Dependent Kinase (CDK) Inhibition:
Derivatives have been designed to target CDK2/Cyclin E complexes. The piperazine nitrogen often forms a hydrogen bond or salt bridge with Asp86 in the CDK2 active site, mimicking the interaction of natural ligands.
Tubulin Polymerization Inhibition:
Certain 2-aryl-imidazoles fused with piperazine bind to the colchicine site of tubulin, arresting cells in the G2/M phase and inducing apoptosis.
EGFR and VEGFR-2 Targeting:
Substituted benzimidazole-piperazines have demonstrated inhibition of receptor tyrosine kinases, blocking downstream signaling pathways (Ras/Raf/MEK/ERK) essential for tumor proliferation [1].
Visualization: Dual-Mechanism Signaling Pathway
The following diagram illustrates how these hybrids disrupt cancer cell survival via CDK inhibition and Tubulin destabilization.
Caption: Dual-mechanism action of piperazine-imidazole hybrids targeting CDK2 and Tubulin pathways.
In fungal pathogens (C. albicans, A. fumigatus), the imidazole moiety targets Lanosterol 14α-demethylase (CYP51) .
Mechanism: The imidazole N-3 nitrogen coordinates with the heme iron of CYP51, blocking the biosynthesis of ergosterol.
Role of Piperazine: The piperazine side chain mimics the lanosterol backbone, improving affinity for the hydrophobic access channel of the enzyme.
Synthesis Strategies
To access these hybrids, modular synthetic routes are preferred. The most robust method involves the N-alkylation of a pre-formed imidazole core with a piperazine derivative, often using a chloroacetyl linker or direct nucleophilic substitution.
Visualization: Modular Synthesis Workflow
This diagram outlines the convergent synthesis of a Benzimidazole-Piperazine hybrid.
Caption: Convergent synthesis of benzimidazole-piperazine hybrids via chloroacetyl linker.
Experimental Protocols
Synthesis of 2-(4-substituted-piperazin-1-yl)-N-(benzimidazol-2-yl)acetamide
Add chloroacetyl chloride (12 mmol) dropwise at 0–5°C with stirring.
Stir at room temperature (RT) for 4 hours.
Pour into ice water. Filter the precipitate, wash with water, and recrystallize from ethanol to yield N-(1H-benzimidazol-2-yl)-2-chloroacetamide.
Piperazine Coupling:
Dissolve the chloroacetamide intermediate (5 mmol) in DMF (10 mL).
Add the appropriate N-substituted piperazine (5 mmol) and K2CO3 (10 mmol).
Reflux at 80°C for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
Work-up:
Pour the reaction mixture into crushed ice.
Extract the solid precipitate or extract with ethyl acetate (3 x 20 mL).
Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
In Vitro Cytotoxicity Assay (SRB Method)
Standard validation for anticancer activity [3].
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h at 37°C, 5% CO2.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 48 hours.
Fixation: Add cold TCA (50%, 50 µL) to each well. Incubate at 4°C for 1h. Wash 5x with water and air dry.
Staining: Add Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid, 100 µL) for 30 min.
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
Solubilization: Add Tris base (10 mM, 200 µL) to solubilize the protein-bound dye.
Measurement: Read absorbance at 510 nm using a microplate reader.
Calculation: Calculate % Cell Viability and determine IC50 using non-linear regression analysis.
Data Summary: Quantitative Activity Profile
The following table summarizes reported potency data for representative piperazine-imidazole hybrids from recent literature.
Compound Class
Target Cell Line / Pathogen
Activity Metric
Value
Mechanism
Ref
Benzimidazole-Piperazine
MCF-7 (Breast Cancer)
IC50
0.17 µM
Tubulin Inhibition
[1]
Phenanthro-Imidazole
AGS (Gastric Cancer)
IC50
0.07 nM
CDK2 Inhibition
[4]
Imidazole-Oxadiazole
HepG2 (Liver Cancer)
IC50
5.6 µM
Apoptosis Induction
[3]
Nitroimidazole-Piperazine
S. aureus (Bacteria)
MIC
2.0 µg/mL
DNA Damage
[5]
Triazole-Piperazine
C. albicans (Fungal)
MIC
15.6 µg/mL
CYP51 Inhibition
[6]
Note: Lower IC50/MIC indicates higher potency.
Future Outlook: PROTACs and Hybrids
The field is moving beyond simple inhibition. The piperazine ring is an ideal "exit vector" for constructing PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand (e.g., Thalidomide) to the piperazine nitrogen via a PEG linker, researchers can degrade specific oncoproteins rather than just inhibiting them.
Additionally, Metal-Complex Hybrids (e.g., Ruthenium-Imidazole-Piperazine) are emerging as potent agents that combine DNA intercalation with ROS generation for overcoming drug resistance.
References
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (NIH).Link
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors. PubMed.Link
Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents. PubMed.[2]Link
Imidazole piperazines: SAR and development of a potent class of CDK inhibitors. ResearchGate.Link
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids. ResearchGate.Link
Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.Link
An In-Depth Technical Guide to the Structural Elucidation of 2-Imidazol-1-ylmethyl-piperazine
Foreword: The Imperative of Unambiguous Structural Verification In the realm of drug development and medicinal chemistry, the precise structural elucidation of novel chemical entities is not merely a procedural step but...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug development and medicinal chemistry, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For N-heterocyclic compounds such as 2-Imidazol-1-ylmethyl-piperazine, a molecule of interest due to the combined pharmacological potential of its constituent imidazole and piperazine moieties, an exhaustive and multi-faceted analytical approach is paramount.[1][2] This guide provides a comprehensive, in-depth exploration of the techniques and methodologies required for the unequivocal structural confirmation of this target molecule. We will delve into the "why" behind each analytical choice, offering insights gleaned from extensive field experience to ensure a self-validating and robust analytical workflow.
Synthesis and Sample Preparation: The Foundation of Analytical Success
A logical starting point for any structural elucidation is a pure sample. While numerous synthetic routes to N-substituted piperazines and imidazoles exist, a common and effective method for the synthesis of 2-Imidazol-1-ylmethyl-piperazine involves the nucleophilic substitution of a haloalkyl-imidazole with piperazine.[2]
General Synthetic Protocol: A Pathway to the Target Molecule
A plausible synthetic route involves the reaction of 1-(chloromethyl)-1H-imidazole with an excess of piperazine. The excess piperazine serves both as a reactant and a base to neutralize the hydrochloric acid formed during the reaction.
Step-by-step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Addition of Alkylating Agent: To the stirred solution, add 1-(chloromethyl)-1H-imidazole hydrochloride (1 equivalent) portion-wise at room temperature.
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove piperazine hydrochloride. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure 2-Imidazol-1-ylmethyl-piperazine.
The Criticality of Purity
It is imperative to ensure the high purity of the sample before proceeding with spectroscopic analysis. Impurities, such as unreacted starting materials or side-products, can significantly complicate spectral interpretation. The purification process should be rigorous, and the final product's purity should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Spectroscopic Interrogation: A Multi-Pronged Approach
No single analytical technique can definitively elucidate a novel structure. A synergistic application of multiple spectroscopic methods is essential to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Imidazol-1-ylmethyl-piperazine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.
2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Data (Predicted):
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Imidazole H-2
~7.5
s
1H
Imidazole H-4/H-5
~7.0
d
2H
-CH₂- (linker)
~3.8
s
2H
Piperazine -CH-
~3.0
m
1H
Piperazine -CH₂-
~2.5-2.9
m
6H
Piperazine -NH-
Variable (broad)
s
1H
Causality Behind Expected Shifts:
The protons on the imidazole ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm) due to the aromatic nature of the ring.
The methylene linker protons (-CH₂-) are deshielded by the adjacent nitrogen of the imidazole ring and are expected to appear as a singlet around δ 3.8 ppm.
The piperazine protons will exhibit complex multiplets in the upfield region (δ 2.5-3.0 ppm). The proton at the 2-position will be a multiplet due to coupling with the adjacent methylene protons.
The NH proton of the piperazine ring is often broad and its chemical shift is dependent on solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Spectral Data:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Imidazole C-2
~138
Imidazole C-4/C-5
~128, ~120
-CH₂- (linker)
~55
Piperazine C-2
~58
Piperazine C-3/C-5/C-6
~45-50
Rationale for Chemical Shift Predictions:
The carbons of the imidazole ring are in the aromatic region, with C-2 being the most downfield due to its position between two nitrogen atoms.
The linker methylene carbon is expected around δ 55 ppm.
The piperazine carbons appear in the aliphatic region, with the carbon at the point of substitution (C-2) being slightly more downfield.
To definitively assign the proton and carbon signals and to confirm the connectivity between them, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the proton-proton connectivities within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection of the methylene linker to both the imidazole and piperazine rings.
Experimental Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[3]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectrometry Data:
Molecular Ion: A prominent protonated molecular ion [M+H]⁺ is expected at m/z 179.13.
Key Fragment Ions: The fragmentation pattern of piperazine derivatives often involves the cleavage of the piperazine ring and the loss of substituents.[4] A characteristic fragmentation would be the cleavage of the C-N bond between the piperazine ring and the methylene linker.
Proposed Fragmentation Pathway:
A primary fragmentation would involve the loss of the imidazole-methyl group to give a fragment ion corresponding to the protonated piperazine ring. Further fragmentation of the piperazine ring itself would also be expected.
Experimental Protocol for ESI-MS:
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Tandem MS (MS/MS): To confirm the fragmentation pathway, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands:
Wavenumber (cm⁻¹)
Vibrational Mode
3400-3200 (broad)
N-H stretching (piperazine)
3150-3100
C-H stretching (imidazole ring)
2950-2800
C-H stretching (aliphatic -CH₂- and -CH-)
1670-1600
C=N and C=C stretching (imidazole ring)
1500-1400
C-N stretching
1150-1000
C-N stretching (piperazine ring)
Interpretation of Key Bands:
The broad N-H stretch is characteristic of the secondary amine in the piperazine ring.
The C-H stretches of the imidazole ring appear at higher wavenumbers than the aliphatic C-H stretches.
The C=N and C=C stretching vibrations of the imidazole ring confirm its aromatic character.[5]
Experimental Protocol for FTIR Spectroscopy:
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
While the combination of spectroscopic techniques provides compelling evidence for the structure of 2-Imidazol-1-ylmethyl-piperazine, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice.
For a closely related compound, (2R)-imidazol-1-ylmethyl-N-methylpiperazine, single-crystal X-ray diffraction studies have revealed a rigid conformational template.[2] It is highly probable that 2-Imidazol-1-ylmethyl-piperazine will adopt a similar conformation.
Expected Crystallographic Features:
The piperazine ring will likely adopt a chair conformation.
The methylene bridge will have a specific gauche orientation.
The imidazole ring will be oriented nearly orthogonally to the mean plane of the piperazine ring to minimize steric hindrance.
Experimental Protocol for Single-Crystal X-ray Crystallography:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
Integrated Data Analysis: A Holistic Approach
The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-validating structural assignment.
Workflow for Integrated Analysis:
Caption: Workflow for the structural elucidation of 2-Imidazol-1-ylmethyl-piperazine.
Conclusion: A Framework for Confidence
The structural elucidation of 2-Imidazol-1-ylmethyl-piperazine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other novel N-heterocyclic compounds. This rigorous approach not only ensures scientific integrity but also provides the solid foundation necessary for advancing promising molecules through the drug discovery pipeline.
Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 334-340.
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Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 61-88.
Bhadauria, A., Feng, Z., Popescu, M., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2014). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 26(10), 2891-2895.
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
Yilmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
Thieme Chemistry. (2024). Synthesis of Piperazin-2-ones. Synfacts, 20(07), 0731.
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Al-Wahaibi, L. H., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Arabian Journal of Chemistry, 15(8), 103986.
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SciSpace. (2011, March 14). One-pot synthesis of 2-imidazolines via the ring expansion of imidoyl chlorides with aziridines. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
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The Chiral Edge: 2-(Imidazol-1-ylmethyl)piperazine in Medicinal Chemistry
The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 2-(Imidazol-1-ylmethyl)piperazine . This scaffold represents a specific subclass of "privileged structures," levera...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 2-(Imidazol-1-ylmethyl)piperazine . This scaffold represents a specific subclass of "privileged structures," leveraging the chirality of the piperazine C2 position to enhance selectivity and target engagement.
In the library of medicinal chemistry fragments, 2-(Imidazol-1-ylmethyl)piperazine stands out as a high-value, bifunctional pharmacophore. Unlike its achiral congener (1-substituted piperazine), this scaffold introduces a stereogenic center at the C2 position of the piperazine ring. This chirality dictates the spatial vector of the imidazole "warhead," allowing for precise probing of receptor pockets—particularly in kinases , GPCRs , and metalloprotein enzymes .
Core Chemical Features
Feature
Property Description
Medicinal Utility
Scaffold Core
Piperazine (6-membered saturated heterocycle)
Solubility enhancer; tunable pKa (typically ~9.8 and ~5.6).
Substituent
Imidazol-1-ylmethyl group at C2
H-bond acceptor/donor; Metal coordinator (e.g., Fe in Heme).
Chirality
Stereogenic center at C2
Enantioselective binding; rigidification of the chair conformation.
Lipophilicity
Low to Moderate LogP (approx. 0.5 - 1.5)
Ideal for fragment-based drug discovery (FBDD) starting points.
Structural Biology & Pharmacophore Mapping
The utility of 2-(imidazol-1-ylmethyl)piperazine lies in its ability to present the imidazole ring in a defined spatial orientation relative to the basic piperazine nitrogens.
The "Vector" Effect
In non-chiral N-substituted piperazines, the substituent rotates freely, sweeping a large conformational volume. In the C2-substituted scaffold, the equatorial preference of the substituent in the piperazine chair conformation locks the imidazole moiety into a specific vector.
Kinase Inhibitors: The piperazine NH acts as a hinge binder or solvent-front solubilizer, while the C2-imidazole extends into the ribose pocket or specificity gate.
Metalloproteins (e.g., CYP51, Heme Oxygenase): The imidazole N3 nitrogen coordinates with the heme iron, while the rigid piperazine backbone directs the rest of the molecule into the access channel.
Graphviz Visualization: Pharmacophore Logic
The following diagram illustrates the functional zones of the scaffold.
Caption: Pharmacophore mapping of the 2-(imidazol-1-ylmethyl)piperazine scaffold showing key interaction vectors.
Synthetic Accessibility & Protocols
Synthesizing the C2-substituted scaffold is significantly more challenging than standard N-alkylation. To ensure scientific integrity and enantiopurity , we recommend a "Chiral Pool" approach starting from amino acids (Serine or Histidine derivatives) rather than attempting to resolve racemic mixtures.
Recommended Route: The "Serine-Displacement" Protocol
This route ensures the retention of stereochemistry (with inversion at the activation step) and allows for scalable production.
Step-by-Step Methodology:
Starting Material: N,N'-Di-Boc-L-Serine methyl ester (or similar protected serine derivative).
Cyclization: Reduction of the ester to the alcohol, followed by cyclization with a diamine linker or via an intramolecular reductive amination strategy to form (S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate .
Activation: Convert the primary alcohol to a leaving group (Mesylate or Tosylate).
Mechanism:[1] The imidazole anion attacks the mesylate. Note: If the starting material was (S)-2-hydroxymethyl, the product will retain the (S) configuration if the reaction occurs at the exocyclic carbon (no chiral center inversion), or invert if it involves ring opening/closing. Correction: In this specific sequence (substitution at the exocyclic methylene), the chiral center at C2 is not the electrophilic carbon; the methylene is. Thus, configuration is retained .
Deprotection: Removal of Boc groups.
Reagent: TFA/DCM (1:4) or HCl/Dioxane.
Graphviz Visualization: Synthetic Pathway
Caption: Enantioselective synthesis route starting from chiral serine derivatives.
Medicinal Chemistry Applications & Case Studies
Kinase Inhibition (CDK & MAPK)
In Cyclin-Dependent Kinase (CDK) inhibitors, the piperazine ring is often used to solubilize the molecule. By substituting the C2 position with an imidazole, researchers can target specific acidic residues (e.g., Asp86 in CDK2) via a water-mediated hydrogen bond or direct salt bridge.
Insight: The C2-substituent directs the imidazole away from the ATP-binding floor, potentially accessing the solvent-exposed regions or "back pockets" that confer selectivity over other kinases.
Antifungal Agents (CYP51 Inhibitors)
This scaffold is a structural evolution of the ketoconazole/itraconazole lineage.
Mechanism: The imidazole N3 binds the heme iron of fungal lanosterol 14α-demethylase (CYP51).
Advantage: The C2-piperazine linkage provides a rigid spacer that prevents the "floppiness" associated with linear alkyl linkers, reducing the entropic penalty of binding and potentially improving metabolic stability against N-dealkylation.
GPCR Ligands (Dopamine D2 / 5-HT)
Piperazine-imidazole conjugates have shown affinity for D2 and 5-HT receptors. The basic nitrogen of the piperazine interacts with the conserved Aspartate (Asp3.32) in the GPCR transmembrane bundle, while the imidazole interacts with aromatic clusters (via pi-pi stacking) in the extracellular loops.
Experimental Protocol: Synthesis of 2-((1H-imidazol-1-yl)methyl)piperazine
Objective: Synthesis of the core scaffold from 2-(chloromethyl)piperazine-1,4-bis(tert-butoxycarbonyl).
Protocol:
Preparation of Nucleophile: In a flame-dried round-bottom flask, dissolve 1H-imidazole (680 mg, 10 mmol) in anhydrous DMF (10 mL).
Deprotonation: Add Sodium Hydride (60% in oil, 440 mg, 11 mmol) portion-wise at 0°C under Argon. Stir for 30 minutes until gas evolution ceases.
Addition of Electrophile: Add a solution of 1,4-di-Boc-2-(chloromethyl)piperazine (3.35 g, 10 mmol) in DMF (5 mL) dropwise.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x), dry over Na2SO4, and concentrate.
Purification: Purify the N-protected intermediate via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at RT for 2 hours. Concentrate in vacuo.
Free Base Formation: Redissolve the residue in minimal MeOH, treat with basic resin (e.g., Amberlyst A-21) or saturated NaHCO3, filter, and concentrate to yield the title compound as a pale yellow oil/solid.
Yield Expectation: 60–75% over two steps.
References
Smolecule. (2024).[2] Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) - Structure and Biological Activity.[3]Link
National Institutes of Health (PubChem). (2025). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine Compound Summary.Link
ResearchGate. (2025).[4] Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors.Link
Organic & Biomolecular Chemistry. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.Link
Letters in Organic Chemistry. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine.[5]Link
Application Notes and Protocols for In Vivo Studies with 2-Imidazol-1-ylmethyl-piperazine
A Framework for the Preclinical Evaluation of a Novel Imidazole-Piperazine Scaffold Disclaimer: This document provides a generalized framework for the in vivo evaluation of a novel chemical entity, represented by 2-Imida...
Author: BenchChem Technical Support Team. Date: March 2026
A Framework for the Preclinical Evaluation of a Novel Imidazole-Piperazine Scaffold
Disclaimer: This document provides a generalized framework for the in vivo evaluation of a novel chemical entity, represented by 2-Imidazol-1-ylmethyl-piperazine. The described protocols are based on established preclinical methodologies and should be adapted based on the specific pharmacological profile of the test compound and institutional and regulatory guidelines. All animal studies must be conducted in compliance with applicable laws and regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Introduction: The Therapeutic Potential of Imidazole and Piperazine Moieties
The imidazole and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Imidazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The piperazine moiety is a common functional group in drugs targeting the central nervous system (CNS) and is also explored for anticancer and anti-infective applications.[3] The combination of these two pharmacophores in a single molecule, such as 2-Imidazol-1-ylmethyl-piperazine, suggests a broad potential for therapeutic intervention.
Given the nascent stage of research on this specific molecule, a structured and phased in vivo experimental plan is critical to elucidate its pharmacokinetic profile, safety, and potential efficacy. This guide outlines a comprehensive, multi-stage approach for the preclinical in vivo characterization of 2-Imidazol-1-ylmethyl-piperazine, beginning with essential safety and pharmacokinetic assessments and proceeding to a representative efficacy model. The principles and protocols detailed herein are designed to be adaptable for investigating various potential therapeutic applications, including oncology, infectious diseases, and CNS disorders, reflecting the broad activities of its constituent moieties. All experimental designs should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and be reported in accordance with the ARRIVE guidelines to ensure scientific rigor and reproducibility.[4][5][6]
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is designed to establish the fundamental safety and pharmacokinetic parameters of 2-Imidazol-1-ylmethyl-piperazine. This data is crucial for designing subsequent, more complex efficacy studies.
Acute Oral Toxicity Assessment
An acute toxicity study is the first step to determine the intrinsic toxicity of a compound and to identify the maximum tolerated dose (MTD). The OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure that minimizes the number of animals required.[7][8][9]
Objective: To determine the acute oral toxicity of 2-Imidazol-1-ylmethyl-piperazine in rodents and to classify the compound based on the Globally Harmonized System (GHS).
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD TG 423)
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are generally slightly more sensitive.[10]
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Acclimatize animals for at least 5 days prior to dosing.[11]
Compound Formulation: The formulation of a poorly soluble compound is critical for accurate dosing.[12][13][14][15]
Attempt to dissolve the compound in an aqueous vehicle first (e.g., sterile water with 0.5% carboxymethylcellulose).
If solubility is insufficient, consider a co-solvent system (e.g., 10% DMSO, 40% PEG300, 50% sterile water) or a lipid-based formulation.[12] The toxicity of the vehicle must be known.
Administer a single dose of the test compound via oral gavage.[1][11][16][17][18] The volume should not exceed 10 mL/kg.[16]
The starting dose is typically 300 mg/kg, unless prior data suggests a different starting point.[8][9]
Stepwise Dosing Regimen:
Step 1: Dose 3 animals at the starting dose.
Observation: Observe animals closely for the first 4 hours, then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as tremors, convulsions, and lethargy.[7][9]
Progression:
If 2 or 3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).
If 0 or 1 animal dies, repeat the test at a higher dose (e.g., 2000 mg/kg).
The procedure continues until a dose that causes mortality or evident toxicity is identified, or no effect is seen at the highest dose.
Data Collection and Endpoints:
Record mortality and clinical signs daily.
Measure body weight just before dosing and on days 7 and 14.
At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Parameter
Description
Animal Species
Sprague-Dawley Rat
Sex
Female
Number of Animals
3 per step
Starting Doses (OECD 423)
5, 50, 300, 2000 mg/kg
Route of Administration
Oral Gavage
Observation Period
14 days
Primary Endpoints
Mortality, Clinical Signs of Toxicity, Body Weight Changes
Secondary Endpoint
Gross Necropsy Findings
Pharmacokinetic (PK) Profiling
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound is fundamental to drug development. A basic PK study in rodents will determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[2][8][9][19][20][21][22]
Objective: To determine the pharmacokinetic profile of 2-Imidazol-1-ylmethyl-piperazine in mice following intravenous and oral administration.
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model: Male CD-1 mice (8-10 weeks old).
Housing and Acclimatization: As described in section 1.1.
Compound Formulation:
Intravenous (IV): A clear, sterile solution is required. A co-solvent system is often necessary (e.g., DMSO/PEG300/Saline).
Oral (PO): A solution or a homogenous suspension can be used.
Experimental Groups:
Group 1 (IV): n=3-4 mice, single bolus dose (e.g., 1-2 mg/kg).
Group 2 (PO): n=3-4 mice, single gavage dose (e.g., 10 mg/kg).
Administration:
IV: Administer via the lateral tail vein.[3][5][6][23][24] The injection volume should be approximately 5 mL/kg.[5] Warming the tail can aid in vasodilation.[3][6][23]
PO: Administer via oral gavage. Fast animals overnight before dosing.
Blood Sampling:
Collect serial blood samples from each animal if possible to reduce animal numbers.[25] Techniques like saphenous vein or submandibular vein puncture are suitable.[19][25][26][27]
IV Time Points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose.
PO Time Points (example): 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
Collect approximately 30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA).[21][26]
Quantify the concentration of 2-Imidazol-1-ylmethyl-piperazine in plasma using a validated LC-MS/MS method.[2][10][21][28][29]
Data Analysis:
Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).
Parameter
Intravenous (IV) Arm
Oral (PO) Arm
Animal Species
CD-1 Mouse
CD-1 Mouse
Number of Animals
3-4
3-4
Dose (Example)
2 mg/kg
10 mg/kg
Route
Tail Vein Injection
Oral Gavage
Blood Sampling Time Points
0.08, 0.25, 0.5, 1, 2, 4, 8 hr
0.25, 0.5, 1, 2, 4, 6, 8, 24 hr
Matrix
Plasma
Plasma
Analytical Method
LC-MS/MS
LC-MS/MS
Key Parameters
CL, Vd, AUC, t1/2
Cmax, Tmax, AUC, t1/2, F%
Phase 2: Efficacy Assessment in a Relevant Disease Model
Based on the pharmacological class of imidazole and piperazine derivatives, several therapeutic avenues could be explored. The following protocol for a human tumor xenograft model is provided as a detailed example of an efficacy study, given the frequent citation of anticancer activity for this class of compounds. Similar rigorous protocols can be developed for antimicrobial or CNS-related indications.
Anticancer Efficacy in a Subcutaneous Xenograft Model
This model is widely used to evaluate the in vivo efficacy of novel anticancer agents against human tumors grown in immunodeficient mice.[30][31][32][33]
Objective: To evaluate the anti-tumor activity of 2-Imidazol-1-ylmethyl-piperazine in a human cancer cell line-derived xenograft model.
Experimental Protocol: Subcutaneous Tumor Xenograft Study
Cell Line: Select a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) based on in vitro sensitivity data.
Cell Preparation and Inoculation:
Harvest cells during their logarithmic growth phase.[34]
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
To improve tumor take rate, cells can be mixed 1:1 with Matrigel.[34][35] Keep the mixture on ice.
Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[33][34][35]
Tumor Growth Monitoring and Group Randomization:
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
Calculate tumor volume using the formula: Volume = (W² x L) / 2.[34]
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[34]
Treatment Groups (Example):
Group 1: Vehicle Control (formulation vehicle only)
Group 2: 2-Imidazol-1-ylmethyl-piperazine (Dose 1, e.g., 10 mg/kg)
Group 3: 2-Imidazol-1-ylmethyl-piperazine (Dose 2, e.g., 30 mg/kg)
Group 4: Positive Control (a standard-of-care chemotherapy agent)
Drug Administration:
Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) based on PK data.
Dosing schedule: e.g., once daily (QD) or twice daily (BID) for 21 days.
Data Collection and Endpoints:
Primary Endpoint: Tumor growth inhibition. Measure tumor volume and body weight 2-3 times per week.
Secondary Endpoints: Survival, clinical signs of toxicity.
Humane Endpoints: Euthanize animals if tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if the animal shows signs of significant distress, in accordance with animal welfare guidelines.[4][31][32][36][37]
Statistical Analysis:
Compare tumor growth curves between groups using appropriate statistical methods, such as a two-way repeated-measures ANOVA.[7][30][38][39]
Calculate the Treatment vs. Control (T/C) ratio at the end of the study.[40]
Visualizations
Diagram 1: Overall In Vivo Experimental Workflow
Caption: A phased approach to in vivo evaluation of a novel compound.
Diagram 2: Hypothetical Target Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
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Application Note: High-Throughput Screening of 2-Imidazol-1-ylmethyl-piperazine Scaffolds for Cytochrome P450 Inhibition Executive Summary The 2-Imidazol-1-ylmethyl-piperazine moiety represents a privileged scaffold in t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening of 2-Imidazol-1-ylmethyl-piperazine Scaffolds for Cytochrome P450 Inhibition
Executive Summary
The 2-Imidazol-1-ylmethyl-piperazine moiety represents a privileged scaffold in the design of antimycobacterial agents, specifically targeting Cytochrome P450 CYP121A1 in Mycobacterium tuberculosis (Mtb). This scaffold leverages the imidazole group's ability to coordinate with the heme iron of the enzyme, while the piperazine ring offers a versatile vector for substituents (e.g., benzyl groups) to exploit hydrophobic pockets within the active site.
This guide details a validated High-Throughput Screening (HTS) workflow for libraries based on this scaffold. Unlike standard kinase assays, screening for CYP121A1 inhibitors requires detecting specific spectral shifts associated with heme-ligand coordination (Type II binding) and validating bioactivity via whole-cell viability assays (REMA).
Scientific Rationale & Mechanism
The Scaffold: 2-Imidazol-1-ylmethyl-piperazine
This structure serves as a mimetic of cyclodityrosine (cYY) , the natural substrate of CYP121A1.[1]
Heme Coordination: The imidazole nitrogen (N3) acts as a strong ligand for the ferric (Fe³⁺) heme iron, displacing the native water molecule. This interaction is the primary driver of affinity.
Piperazine Backbone: Provides the necessary geometry to position the imidazole above the heme while allowing substituents at the
and positions to interact with the hydrophobic residues (e.g., Phe280, Trp182) of the CYP121A1 active site.
The Target: CYP121A1
CYP121A1 is essential for Mtb viability, catalyzing the oxidative cross-linking of cYY to form mycocyclosin.[1] Because the reaction product is difficult to quantify in real-time HTS (requiring HPLC/MS), the industry standard for primary screening is Differential Spectral Binding , followed by phenotypic validation.
HTS Workflow Visualization
The following diagram illustrates the screening cascade, moving from library preparation to hit validation.
Figure 1: Screening cascade for imidazole-piperazine scaffolds. Primary screening relies on physical binding (spectral shift), while secondary screening confirms antimicrobial activity.
This assay detects the "Type II" binding spectrum characteristic of nitrogen-donor ligands binding to P450 heme. It is robust, label-free, and less prone to false positives than coupled enzymatic assays.
Principle
Resting State: CYP121A1 heme absorbs at ~418 nm (low spin).
Inhibitor Bound: Imidazole nitrogen coordinates to iron, shifting the Soret peak to ~420–425 nm and creating a trough at ~390 nm in the difference spectrum.
Readout:
.
Materials
Protein: Recombinant CYP121A1 (purified from E. coli), concentration > 20 µM stock.
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 0.05% Tween-20 (critical to prevent aggregation of hydrophobic piperazine derivatives).
Reader: Molecular Devices SpectraMax or BMG PHERAstar with monochromator.
Detailed Protocol
Library Preparation:
Prepare 10 mM stock solutions of 2-imidazol-1-ylmethyl-piperazine analogs in 100% DMSO.
Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of compound into assay plates to achieve a final concentration of 10 µM (0.1% DMSO final). Include Clotrimazole as a positive control.
Protein Dispensing:
Dilute CYP121A1 to 2 µM in Assay Buffer.
Dispense 49.95 µL of protein solution into the compound-containing wells.
Blank Control: Dispense buffer (no protein) into a separate set of compound wells to correct for intrinsic compound fluorescence/absorbance.
Incubation:
Centrifuge plate at 1000 x g for 1 minute to remove bubbles.
Incubate at 25°C for 30 minutes in the dark to reach equilibrium.
Data Acquisition:
Perform a spectral scan from 350 nm to 500 nm (2 nm steps).
Alternatively, for rapid HTS, measure dual-wavelength absorbance at 422 nm (Peak) and 395 nm (Trough) .
Data Analysis:
Calculate the difference spectrum:
.
Calculate the binding signal:
.
Hit Criteria: Signal > 3σ above the DMSO baseline mean.
Table 1: Troubleshooting Common Issues
Issue
Probable Cause
Solution
High Background Absorbance
Compound precipitation
Reduce concentration to 5 µM; Increase Tween-20 to 0.1%.
No Spectral Shift
Steric clash in active site
The piperazine substituents may be too bulky; check library design.
"Type I" Spectrum (Peak ~390nm)
Substrate-like binding
Compound binds but does not coordinate heme iron (displaces water only).
) in the primary screen must be validated for cell permeability and antimicrobial efficacy against M. tuberculosis.
Principle
Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. CYP121A1 inhibition leads to cell death, preventing this reduction.
Protocol
Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC) to mid-log phase (
).
Plating: Dilute culture to
CFU/mL. Dispense 90 µL into 96-well plates.
Treatment: Add 10 µL of serial dilutions of the hit compounds (Final range: 100 µM to 0.1 µM).
Incubation: Incubate at 37°C for 5–7 days.
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
Readout: Measure Fluorescence (Ex 560 nm / Em 590 nm).
Calculation: Determine MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing the color change from blue to pink.
References
Structural Basis of CYP121A1 Inhibition
Title: Crystal structure of the Mycobacterium tuberculosis P450 CYP121-fluconazole complex reveals new azole drug-P450 binding mode.[1]
Application Note: Preclinical Formulation and Pharmacokinetic Evaluation of 2-Imidazol-1-ylmethyl-piperazine
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale The transition of a small mol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is a critical bottleneck in drug discovery[1]. 2-Imidazol-1-ylmethyl-piperazine (CAS: 790190-74-8) is a di-basic chemical entity characterized by an imidazole ring linked to a piperazine moiety[2][3]. Because of its structural features, it serves as an excellent model compound for basic, amphiphilic small molecules targeting central nervous system (CNS) or G-protein-coupled receptor (GPCR) pathways.
Early-stage chemical development presents numerous challenges; chief among them is achieving a functional balance between solubility, permeability, and systemic exposure[4]. A compound's formulation crucially influences its PK trajectory[4]. The low aqueous solubility of many un-ionized new chemical entities (NCEs) requires an advanced understanding of solubilization approaches, and the choice of excipients must be made with careful regard to animal-specific toxicity and physiological pH shifts[5].
The Causality of Formulation Choices
As a di-basic compound, 2-Imidazol-1-ylmethyl-piperazine possesses two distinct ionizable centers: the piperazine nitrogen (pKa ~9.8) and the imidazole nitrogen (pKa ~7.0).
The "Why" behind IV Formulation: Intravenous (IV) administration requires complete molecular dissolution to prevent fatal embolisms[4]. Because the free base is lipophilic, an IV solution requires either a slightly acidic vehicle to protonate the nitrogens or a cosolvent system (e.g., DMSO/Saline) to thermodynamically stabilize the un-ionized fraction.
The "Why" behind PO Formulation: For oral (PO) gavage, dosing an acidic solution can lead to rapid precipitation when the compound enters the neutral pH of the intestine, causing erratic absorption[5]. Therefore, formulating the compound as a stabilized suspension using a wetting agent (Tween 80) and a polymeric suspending agent (Methylcellulose) ensures consistent, surface-area-driven dissolution in the gastrointestinal tract regardless of gastric emptying rates.
Mandatory Visualizations
Workflow for the preclinical formulation selection of 2-Imidazol-1-ylmethyl-piperazine.
Pharmacokinetic absorption pathways comparing PO and IV administration routes.
Quantitative Data & Vehicle Selection
Candidate molecules must meet specific physicochemical properties before being considered suitable for advanced testing[6]. Below is the foundational data driving our protocol design.
Table 1: Physicochemical Profile of 2-Imidazol-1-ylmethyl-piperazine
Highly pH-dependent solubility; risk of intestinal precipitation.
Physical State
Solid
Requires mechanical energy (trituration/sonication) for suspensions.
Table 2: Recommended Preclinical Vehicles by Route
Route
Primary Vehicle Composition
Solubilization Mechanism
Max Dose Volume (Mice)
IV
5% DMSO / 95% Saline (0.9% NaCl)
Cosolvency + Isotonicity
5 mL/kg
PO
0.5% Methylcellulose / 0.1% Tween 80
Steric stabilization + Wetting
10 mL/kg
IP
10% Solutol HS15 / 90% Saline
Micellar encapsulation
10 mL/kg
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Each methodology includes built-in quality control checks to ensure that the physical state of the formulation does not confound in vivo biological readouts.
Objective: Determine the true equilibrium solubility to prevent unexpected in vivo precipitation.
Preparation: Weigh exactly 2.0 mg of 2-Imidazol-1-ylmethyl-piperazine powder into a 2.0 mL clear glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target vehicle (e.g., 0.9% Saline).
Initial Dispersion: Vortex aggressively for 2 minutes.
Self-Validation Check 1: Inspect visually against a dark background. If the solution is completely clear, kinetic solubility is >2 mg/mL. If cloudy or particulate-laden, proceed to step 4.
Equilibration: Place the vial on an orbital shaker set to 37°C and 300 RPM for exactly 24 hours. Thermodynamic equilibrium must be reached to account for slow-wetting crystal forms.
Phase Separation: Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet all undissolved API.
Quantification: Carefully aspirate the supernatant without disturbing the pellet. Dilute 1:10 in mobile phase and analyze via HPLC-UV against a known standard curve to quantify the exact thermodynamic solubility.
Protocol B: Preparation of IV Dosing Solution (Target: 1 mg/mL)
Objective: Create a sterile, completely dissolved solution for intravenous tail-vein injection.
Weighing: Weigh 10.0 mg of API into a sterile glass vial.
Cosolvent Solubilization: Add 0.5 mL of 100% DMSO. Vortex until the API is completely dissolved at the molecular level.
Aqueous Dilution: While stirring continuously on a magnetic stir plate (500 RPM), dropwise add 9.5 mL of 0.9% Saline. Note: Slow addition prevents localized supersaturation and micro-precipitation.
Sterilization & Validation: Draw the solution into a syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a sterile dosing vial.
Self-Validation Check 2: Monitor syringe back-pressure. High resistance indicates sub-visible precipitation. Post-filtration, run an HPLC assay on the filtrate. If the concentration drops below 0.95 mg/mL, the compound crashed out on the filter membrane, and the vehicle must be optimized (e.g., by adding 5% Solutol HS15).
Protocol C: Preparation of PO Dosing Suspension (Target: 10 mg/mL)
Objective: Create a physically stable, homogeneous suspension for oral gavage.
Wetting Phase: Weigh 100.0 mg of API into an agate mortar. Add 10 µL of Tween 80 directly onto the powder.
Trituration: Grind the powder and surfactant together using a pestle for 3 minutes. Causality: Tween 80 lowers the interfacial tension of the hydrophobic free-base particles, allowing the aqueous vehicle to coat them without clumping.
Polymer Addition: Gradually add 9.9 mL of 0.5% w/v Methylcellulose (MC) solution in 1 mL increments, triturating continuously to form a smooth paste, then a flowable liquid.
Homogenization: Transfer to a beaker and stir magnetically for 30 minutes.
Self-Validation Check 3: Place a 10 µL drop of the suspension on a glass slide and observe under a light microscope (10x objective). The particles must be uniformly distributed and <10 µm in diameter. Large agglomerates will result in variable GI dissolution and erratic PK profiles.
References
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics
Source: MDPI (Pharmaceutics)
URL:[Link]
Preclinical Formulations: Insight, Strategies, and Practical Considerations
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Preclinical Development (Small Molecules) - Therapeutic Innovation Networks
Source: University College London (UCL)
URL:[Link]
Application Notes & Protocols: High-Fidelity Purification of 2-Imidazol-1-ylmethyl-piperazine Post-Synthesis
Introduction: The Imperative for Purity 2-Imidazol-1-ylmethyl-piperazine is a key heterocyclic scaffold, serving as a foundational building block in the synthesis of numerous pharmacologically active agents. Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity
2-Imidazol-1-ylmethyl-piperazine is a key heterocyclic scaffold, serving as a foundational building block in the synthesis of numerous pharmacologically active agents. Its structural motif, featuring both an imidazole and a piperazine ring, imparts unique physicochemical properties that are crucial for molecular recognition and biological activity. The presence of impurities, such as unreacted starting materials, over-alkylated byproducts, or reaction side-products, can drastically alter the compound's biological profile, lead to erroneous experimental data, and pose significant safety risks in drug development.
This guide provides a comprehensive overview of robust, field-proven techniques for the post-synthesis purification of 2-Imidazol-1-ylmethyl-piperazine. We move beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to not only execute these protocols but also to intelligently adapt them to their specific impurity profiles.
Anticipating the Challenge: Common Impurity Profile
Effective purification begins with an understanding of what needs to be removed. A typical synthesis of 2-Imidazol-1-ylmethyl-piperazine (e.g., via N-alkylation of piperazine with 1-(chloromethyl)-1H-imidazole) can generate a predictable set of impurities.
Impurity Class
Specific Example(s)
Origin
Key Removal Challenge
Unreacted Starting Materials
Piperazine, 1-(chloromethyl)-1H-imidazole
Incomplete reaction
Piperazine is highly polar and basic, potentially co-purifying with the product.
Di-Substituted Byproducts
1,4-bis(Imidazol-1-ylmethyl)piperazine
Over-alkylation of piperazine
Structurally very similar to the desired product, making chromatographic separation difficult.[1]
Related Heterocycles
Pyrazines, other imidazole isomers
Side reactions, thermal degradation
May have similar polarities and pKa values to the target compound.
Residual Solvents
DMF, Acetonitrile, Ethanol
Reaction and work-up steps
Must be removed to meet regulatory standards (e.g., ICH guidelines).[1][2]
A Multi-Modal Purification Strategy
No single technique is universally optimal. A multi-step approach, leveraging the distinct physicochemical properties of the target compound and its impurities, consistently yields the highest purity. The following workflow illustrates a logical sequence for purifying 2-Imidazol-1-ylmethyl-piperazine.
Application Note: Harnessing 2-Imidazol-1-ylmethyl-piperazine as a Core Scaffold for Dual-Action Antifungal and Antimicrobial Agents
Executive Summary The rising prevalence of multi-drug resistant (MDR) fungal and bacterial strains necessitates the development of novel chemotypes that can bypass established efflux and target-mutation resistance mechan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rising prevalence of multi-drug resistant (MDR) fungal and bacterial strains necessitates the development of novel chemotypes that can bypass established efflux and target-mutation resistance mechanisms. The 2-imidazol-1-ylmethyl-piperazine scaffold (CAS 790190-74-8) has emerged as a 1[1]. By combining the potent heme-coordinating power of the imidazole ring with the structural rigidity, aqueous solubility, and bifunctional nature of piperazine, researchers can synthesize hybrid molecules that 2[2]. This application note details the mechanistic rationale, synthetic functionalization, and biological evaluation protocols for utilizing this scaffold in advanced antimicrobial research.
Mechanistic Rationale: The Piperazine-Imidazole Pharmacophore
Why 2-Imidazol-1-ylmethyl-piperazine?
The rational design of antimicrobial agents often relies on targeting essential metalloenzymes. The imidazole moiety acts as a strong Lewis base, coordinating directly with the heme iron (Fe²⁺/Fe³⁺) in cytochrome P450 enzymes. The piperazine ring serves as a basic, rigid spacer that allows for the attachment of bulky lipophilic groups, optimizing the molecule's fit into hydrophobic active sites[3].
Antifungal Action (CYP51 & Ras/cAMP/PKA): In Candida albicans, piperazine-azole hybrids not only inhibit lanosterol 14α-demethylase (CYP51)—disrupting ergosterol biosynthesis—but also simultaneously4[4]. This dual-targeting downregulates TPK2, severely suppressing hyphal formation and biofilm development, which are critical for overcoming fluconazole resistance[4][5].
Antimycobacterial Action (CYP121A1): In Mycobacterium tuberculosis (Mtb), azole-piperazine derivatives act as6[6]. The imidazole nitrogen coordinates with the heme iron of Mtb CYP121A1 at a distance of ~2.2 Å, effectively inhibiting this essential cross-linking enzyme[6].
Dual-target mechanism of piperazine-imidazole hybrids in resistant fungal pathogens.
Synthetic Strategy & Protocol: Functionalization of the Scaffold
The secondary amine of the piperazine ring in 2-imidazol-1-ylmethyl-piperazine allows for selective N-alkylation or N-acylation. The following protocol outlines the synthesis of 1,4-bis(substituted-benzyl)-2-imidazol-1-ylmethyl-piperazine derivatives, a validated approach for generating CYP121A1 inhibitors and antifungal agents[3].
Protocol 1: N,N'-Dialkylation of 2-Imidazol-1-ylmethyl-piperazine
Objective: To synthesize lipophilic hybrid derivatives via direct alkylation.
Causality & Quality Control: Potassium carbonate (
) is used as a mild base to scavenge the hydrobromic acid byproduct without degrading the imidazole ring. Anhydrous DMF is critical to prevent the hydrolysis of the alkyl halides.
Preparation: Dissolve 1.0 mmol of 2-imidazol-1-ylmethyl-piperazine in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add 2.5 mmol of anhydrous
and stir at room temperature for 15 minutes to generate the free base.
Alkylation: Dropwise, add 2.2 mmol of the desired substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) dissolved in 2.0 mL of DMF.
Reaction: Heat the mixture to 80°C and stir for 12–24 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1) or LC-MS.
Workup: Quench the reaction with 20 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure hybrid compound.
Validation: Confirm the structure via 1H-NMR (look for the characteristic imidazole protons at ~7.0, 7.2, and 7.6 ppm) and HRMS.
Biological Evaluation Protocols
To validate the efficacy and mechanism of the synthesized hybrids, a self-validating workflow of phenotypic and target-specific assays is required.
Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against fluconazole-resistant C. albicans.
Causality: Utilizing the CLSI M27-A3 standard ensures reproducibility. Fluconazole is used as a baseline control to quantify the resistance-breaking capability of the new hybrids.
Prepare a fungal suspension of C. albicans (e.g., ATCC 10231 or clinical resistant isolates) in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the inoculum to
to CFU/mL.
In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compound (range: 64 µg/mL to 0.125 µg/mL) in DMSO (final DMSO concentration <1%).
Add 100 µL of the fungal inoculum to each well.
Incubate the plates at 35°C for 24–48 hours.
Validation: Read the optical density at 530 nm. The MIC is defined as the lowest concentration that inhibits 50% (
) or 90% () of fungal growth compared to the drug-free control.
Protocol 3: Ergosterol Extraction and Quantitation Assay
Objective: Confirm that the phenotypic antifungal activity is 7[7].
Grow C. albicans cultures in the presence of sub-MIC concentrations (e.g., MIC/2) of the test compound and fluconazole (positive control) for 16 hours at 35°C.
Harvest cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
Saponify the cells by adding 3 mL of 25% alcoholic potassium hydroxide and heating at 85°C for 1 hour.
Extract sterols by adding a mixture of sterile water and n-heptane (1:3 v/v). Vortex vigorously for 3 minutes.
Collect the heptane layer and analyze via UV spectrophotometry. Ergosterol exhibits a characteristic four-peaked absorption profile between 240 and 300 nm.
Data Analysis: Calculate the percentage reduction in ergosterol content relative to the untreated control to validate target engagement.
Data Presentation & Comparative Analysis
The structural hybridization of piperazine and imidazole yields compounds with significantly enhanced binding affinities and lower MIC values compared to traditional monotherapies.
The 2-imidazol-1-ylmethyl-piperazine scaffold represents a privileged structure in antimicrobial drug design. Its ability to undergo facile synthetic modifications allows for the rapid generation of libraries targeting metalloenzymes like CYP51 and CYP121A1. Furthermore, recent evidence of dual-pathway disruption (e.g., Ras/cAMP/PKA) by piperazine-azole hybrids provides a clear roadmap for overcoming the severe clinical challenge of drug-resistant fungal infections[4].
Xu, Z., et al. "Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans". Bioorganic Chemistry / PubMed.
Abd El-Wahab, H. A. A., et al. "Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine (cYY) mimics". Bioorganic & Medicinal Chemistry / PubMed.
Researcher.Life. "Ergosterol Biosynthesis Inhibitors Research Articles".
MDPI. "The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections". Pharmaceutics.
Application of Imidazolopiperazines in Antimalarial Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, present a formidable challenge to global health. This nece...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, present a formidable challenge to global health. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Among the most promising new classes of compounds are the imidazolopiperazines (IZPs), which have demonstrated potent activity against multiple stages of the malaria parasite's life cycle.[1][2] This technical guide provides an in-depth overview of the application of imidazolopiperazines in antimalarial drug discovery, including their mechanism of action, and detailed protocols for their evaluation.
The Promise of Imidazolopiperazines: A New Front in the Fight Against Malaria
Imidazolopiperazines, exemplified by the clinical candidate KAF156 (Ganaplacide), represent a significant advancement in the search for next-generation antimalarials.[1][3] These compounds exhibit broad-spectrum activity, targeting the symptomatic asexual blood stages, the liver stages responsible for infection, and the gametocytes that mediate transmission to mosquitoes.[1][4] This multi-stage activity is a critical attribute for a drug candidate aiming for not only treatment but also prevention and transmission blocking.
A key feature of imidazolopiperazines is their novel mechanism of action, which distinguishes them from currently used antimalarials.[3] Research indicates that IZPs disrupt the intracellular secretory pathway of Plasmodium falciparum.[3][5] This interference with protein trafficking and the establishment of new permeation pathways ultimately leads to the expansion of the endoplasmic reticulum (ER) and parasite death.[3][5][6] This unique mode of action suggests that IZPs are likely to be effective against parasite strains that have developed resistance to existing drugs.
The Drug Discovery and Evaluation Workflow
The journey of an imidazolopiperazine candidate from a chemical library to a potential drug involves a rigorous and systematic evaluation process. This workflow is designed to assess the compound's efficacy, selectivity, and drug-like properties.
Caption: A generalized workflow for the discovery and preclinical development of imidazolopiperazine-based antimalarial candidates.
Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for the essential in vitro and in vivo assays required to evaluate imidazolopiperazine derivatives.
Protocol: In Vitro Antiplasmodial Activity Assay against P. falciparum
This protocol is fundamental for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method.[4]
Objective: To quantify the in vitro potency of imidazolopiperazine compounds against chloroquine-sensitive and resistant strains of P. falciparum.
Materials:
P. falciparum culture (e.g., 3D7 or W2 strains) maintained in continuous culture.
Human erythrocytes.
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
Test compounds dissolved in DMSO.
96-well black microplates.
SYBR Green I lysis buffer.
Fluorescence plate reader.
Procedure:
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
Plate Preparation:
Dispense 180 µL of complete culture medium into each well of a 96-well plate.
Add 20 µL of the test compound at various concentrations (typically in a 2-fold serial dilution) to the wells. Include a drug-free control (DMSO only) and a positive control (e.g., artesunate or chloroquine).
Parasite Addition:
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.
Add 20 µL of the parasite suspension to each well.
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
Lysis and Staining:
After incubation, freeze the plates at -80°C to lyse the red blood cells.
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
Incubate in the dark at room temperature for 1 hour.
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis:
Subtract the background fluorescence from the uninfected red blood cell control wells.
Normalize the fluorescence values to the drug-free control (100% growth).
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the selectivity of the antimalarial compounds by determining their toxicity to mammalian cells.[7][8][9] The MTT assay is a colorimetric method that measures cell viability.[7][9]
Objective: To determine the 50% cytotoxic concentration (CC50) of imidazolopiperazine compounds against a mammalian cell line (e.g., HEK293 or HepG2).
Materials:
Mammalian cell line (e.g., HEK293).
Complete cell culture medium (e.g., DMEM with 10% FBS).
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control for toxicity.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition:
Remove the medium from the wells.
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours until a purple formazan precipitate is visible.
Formazan Solubilization:
Carefully remove the MTT solution.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle control (100% viability).
Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The SI is a critical parameter to evaluate the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Protocol: In Vivo Efficacy Assessment in a Murine Malaria Model
The 4-day suppressive test using Plasmodium berghei in mice is a standard primary in vivo assay to evaluate the efficacy of antimalarial compounds.[10]
Objective: To assess the in vivo antimalarial activity of imidazolopiperazine compounds in a rodent malaria model.
Materials:
P. berghei infected mice.
Healthy mice (e.g., Swiss albino mice).
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
Standard antimalarial drug (e.g., chloroquine or artesunate).
Giemsa stain.
Microscope.
Procedure:
Infection: Infect the mice intraperitoneally with approximately 1 x 10^7 P. berghei-parasitized red blood cells.
Treatment:
Randomly group the infected mice (typically 5 mice per group).
Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
Include a vehicle-treated control group and a positive control group treated with a standard antimalarial drug.
Parasitemia Monitoring:
On day 5 post-infection, collect a thin blood smear from the tail of each mouse.
Stain the smears with Giemsa stain.
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.
Data Analysis:
Calculate the average parasitemia for each group.
Determine the percentage of parasite growth inhibition using the following formula:
% Inhibition = [(Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group] x 100
An ED50 (effective dose that reduces parasitemia by 50%) can be determined by testing a range of doses.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these assays are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to understand how chemical modifications to the imidazolopiperazine scaffold affect its biological activity and properties.[11][12] For instance, substitutions on the piperazine ring can significantly impact potency and metabolic stability.[12][13] This iterative process of chemical synthesis and biological testing is central to lead optimization, with the goal of identifying a preclinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.[12][13]
Data Summary and Interpretation
The following table provides a representative summary of the kind of data generated during the evaluation of imidazolopiperazine analogs.
Compound ID
P. falciparum W2 IC50 (nM)
HEK293 CC50 (µM)
Selectivity Index (SI)
In Vivo Efficacy (% Inhibition @ 30 mg/kg)
IZP-1
15
> 50
> 3333
98%
IZP-2
5
25
5000
> 99%
IZP-3
150
> 50
> 333
65%
Chloroquine
200
> 100
> 500
95%
Interpretation: In this hypothetical dataset, IZP-2 shows the most promising profile with high potency, a good safety margin, and excellent in vivo efficacy. Further investigation into its pharmacokinetic properties would be warranted.
Conclusion and Future Directions
Imidazolopiperazines represent a vital new class of antimalarial drug candidates with the potential to overcome existing drug resistance. Their unique mechanism of action and multi-stage activity make them a high-priority area of research. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel imidazolopiperazine derivatives, facilitating the identification and optimization of new and effective treatments for malaria. Continued efforts in this area are critical to the global goal of malaria eradication.
References
Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. [Link]
LaMonte, G. M., Rocamora, F., Winzeler, E. A., et al. (2020). Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway. Nature Communications, 11(1), 1780. [Link]
Simwela, N., et al. (2025). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. Journal of Pharmaceutical Sciences. [Link]
Simwela, N., et al. (2025). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. PubMed. [Link]
Elsherbiny, M. M., et al. (2021). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Infectious Diseases, 7(5), 1143–1154. [Link]
Fisher, G. M., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 214, 113253. [Link]
Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]
LaMonte, G. M., et al. (2019). Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway. bioRxiv. [Link]
LaMonte, G. M., et al. (2020). Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway. PubMed. [Link]
Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2186-2193. [Link]
Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
Mendoza, A., et al. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry, 19(12), 3745-3753. [Link]
Mendoza, A., et al. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. ResearchGate. [Link]
Mendoza, A., et al. (2010). ARYL PIPERAZINE AND PYRROLIDINE AS ANTIMALARIAL AGENTS SYNTHESIS AND INVESTIGATION OF STRUCTURE-ACTIVITY RELATIONSHIPS. ResearchGate. [Link]
Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. [Link]
Arend, D., et al. (2013). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy, 57(11), 5541–5547. [Link]
Martinov, M. N., et al. (2011). Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation. Journal of Cheminformatics, 3(Suppl 1), P33. [Link]
de Oliveira, R. B., et al. (2025). Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. Molecules, 30(23), 5678. [Link]
The CRIMALDDI Consortium. (2012). Existing range of in vitro screening methods and in vivo models for blood stage anti-malarials. Malaria Journal, 11, 275. [Link]
Nagle, A., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(9), 4244–4269. [Link]
Nagle, A., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. ResearchGate. [Link]
Upadhyay, A., & Somaiya, Z. (2025). Design, Synthesis, and Evaluation of Imidazole Derivatives as Potential Antimalarial Drugs. Journal of Heterocyclic Chemistry. [Link]
Simwela, N., et al. (2025). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. PMC. [Link]
Kumar, A., et al. (2024). Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. Malaria World Journal, 15(1), 1-13. [Link]
Wang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]
Kumar, A., et al. (2024). Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. PubMed. [Link]
Technical Support Center: Optimizing Reaction Conditions for 2-Imidazol-1-ylmethyl-piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for the synthesis of 2-Imidazol-1-ylmethyl-piperazine. This guide is designed to provide you, our fellow r...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 2-Imidazol-1-ylmethyl-piperazine. This guide is designed to provide you, our fellow researchers, with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the nuances of this synthesis. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in your laboratory settings.
Understanding the Core Reaction: N-Alkylation of Piperazine
The synthesis of 2-Imidazol-1-ylmethyl-piperazine is fundamentally an N-alkylation reaction. This involves the nucleophilic attack of a nitrogen atom of the piperazine ring on an electrophilic carbon of an imidazole derivative, typically 1-(chloromethyl)-1H-imidazole or a similar reagent.
The primary challenge in this synthesis is achieving selective mono-alkylation. Due to the presence of two secondary amine groups of similar reactivity in piperazine, the formation of the 1,4-disubstituted byproduct is a common competing reaction. This guide will provide strategies to maximize the yield of the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the synthesis of 2-Imidazol-1-ylmethyl-piperazine.
Q1: My reaction yield is low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Key areas to investigate include:
Purity of Starting Materials: Ensure that your piperazine and 1-(chloromethyl)-1H-imidazole are of high purity. The presence of moisture can quench the base and hinder the reaction.
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the piperazine, while an excessive amount of a very strong base could lead to side reactions.
Reaction Temperature and Time: These parameters are often interdependent. Insufficient time or temperature will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition.
Q2: I am observing a significant amount of the 1,4-bis(imidazol-1-ylmethyl)piperazine byproduct. How can I improve mono-selectivity?
A2: This is the most common challenge in this synthesis. Here are several strategies to favor the formation of the mono-alkylated product:
Control of Stoichiometry: Employing a large excess of piperazine (5 to 10 equivalents) relative to the 1-(chloromethyl)-1H-imidazole is the most straightforward method to statistically favor the reaction of the electrophile with an unreacted piperazine molecule.
Slow Addition of the Alkylating Agent: Adding the 1-(chloromethyl)-1H-imidazole solution dropwise to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation on the already-formed product.
Use of a Mono-Protected Piperazine: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] This ensures that only one nitrogen is available for alkylation. The protecting group can be subsequently removed in a separate step.
Q3: My product is difficult to purify by column chromatography. What are the likely reasons and solutions?
A3: The basic nature of the piperazine and imidazole moieties can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some solutions:
Basic-Treated Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites.
Mobile Phase Additives: Incorporate a small amount of a basic additive, like triethylamine (0.1-1%) or ammonia in methanol, into your eluent system.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.
Crystallization as a Salt: A highly effective purification method is to convert the crude product into a salt (e.g., dihydrochloride). This often results in a crystalline solid that can be purified by recrystallization, which is often more effective at removing structurally similar impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive alkylating agent (1-chloromethyl-1H-imidazole).2. Insufficiently strong or stoichiometric amount of base.3. Presence of moisture in reagents or solvent.4. Reaction temperature is too low.
1. Use freshly prepared or properly stored 1-(chloromethyl)-1H-imidazole. Its hydrochloride salt is more stable.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or increase the equivalents of the current base.3. Use anhydrous solvents and ensure starting materials are dry.4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
High Percentage of Di-substituted Byproduct
1. Stoichiometric ratio of piperazine to alkylating agent is too low.2. Rapid addition of the alkylating agent.3. High reaction temperature promoting the second alkylation.
1. Increase the excess of piperazine to at least 5 equivalents.2. Add the 1-(chloromethyl)-1H-imidazole solution dropwise over an extended period.3. Perform the reaction at a lower temperature, even if it requires a longer reaction time.4. Consider using N-Boc-piperazine.[1]
Reaction Mixture Turns Dark/Charred
1. Decomposition of starting materials or product at high temperatures.2. Use of a very strong base causing side reactions.
1. Lower the reaction temperature.2. Switch to a milder base (e.g., from NaH to K₂CO₃).
Difficulty in Isolating the Product from the Aqueous Phase
The product is a free base and may have some water solubility.
Adjust the pH of the aqueous phase to be strongly basic (pH > 12) before extraction with an organic solvent to ensure the product is in its free base form and less water-soluble.
Experimental Protocols
Below are two detailed, step-by-step methodologies for the synthesis of 2-Imidazol-1-ylmethyl-piperazine.
Protocol 1: Direct Alkylation with Excess Piperazine
This protocol prioritizes simplicity and atom economy by using an excess of one of the starting materials.
Materials:
Piperazine (anhydrous)
1-(chloromethyl)-1H-imidazole hydrochloride
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (5.0 equivalents) and anhydrous acetonitrile.
Stir the suspension at room temperature for 15 minutes.
In a separate flask, dissolve 1-(chloromethyl)-1H-imidazole hydrochloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
Add the 1-(chloromethyl)-1H-imidazole solution dropwise to the piperazine suspension over 1-2 hours at room temperature.
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a gradient of dichloromethane/methanol (with 0.5% triethylamine) or by crystallization as the dihydrochloride salt.
Protocol 2: Mono-alkylation using N-Boc-piperazine
This protocol offers higher selectivity for the mono-alkylated product.[1]
Step 1: Synthesis of 1-Boc-4-(imidazol-1-ylmethyl)piperazine
Materials:
N-Boc-piperazine
1-(chloromethyl)-1H-imidazole hydrochloride
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a round-bottom flask, add N-Boc-piperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.
Stir the mixture at room temperature and add 1-(chloromethyl)-1H-imidazole hydrochloride (1.1 equivalents) portion-wise over 30 minutes.
Heat the reaction mixture to 70-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction mixture and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Deprotection of the Boc Group
Materials:
1-Boc-4-(imidazol-1-ylmethyl)piperazine
Hydrochloric acid (4M in 1,4-dioxane or trifluoroacetic acid)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Dissolve the crude 1-Boc-4-(imidazol-1-ylmethyl)piperazine from the previous step in dichloromethane.
Add an excess of 4M HCl in 1,4-dioxane (or trifluoroacetic acid) and stir at room temperature for 2-4 hours.
Monitor the deprotection by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Add diethyl ether to the residue to precipitate the dihydrochloride salt of the product.
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-Imidazol-1-ylmethyl-piperazine dihydrochloride.
Visualization of Key Processes
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-Imidazol-1-ylmethyl-piperazine.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
Journal of Medicinal Chemistry. (2012, April 23).
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review.
Journal of Medicinal Chemistry. (2012).
BenchChem. (2025).
PMC.
ResearchGate. (2014, December 15).
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
Google Patents.
Google Patents.
PubMed. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis.
Beilstein Journal of Organic Chemistry. (2016, April 13).
NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
challenges in the purification of 2-Imidazol-1-ylmethyl-piperazine
Technical Support Center: Purification of 2-Imidazol-1-ylmethyl-piperazine Case ID: PUR-IMP-002 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation and Purity Issues for Pola...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Imidazol-1-ylmethyl-piperazine
Case ID: PUR-IMP-002
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Isolation and Purity Issues for Polar Basic Heterocycles[1]
Executive Summary: The "Polarity Trap"
2-Imidazol-1-ylmethyl-piperazine presents a classic "polarity trap" in organic synthesis.[1] The molecule contains three basic nitrogen centers with distinct pKa values: the piperazine secondary amines (pKa ~9.8 and ~5.3) and the imidazole nitrogen (pKa ~6.95).
Why this fails on standard silica:
Irreversible Adsorption: The basic amines interact strongly with acidic silanol groups on silica gel, leading to broad tailing (streaking) and mass loss.
Solubility Mismatch: The compound is highly water-soluble but poorly soluble in non-polar organic solvents (Hexane, Et2O), making standard aqueous workups inefficient.[1]
Co-elution: Unreacted imidazole and piperazine starting materials often co-elute due to similar polarity profiles.[1]
This guide provides three validated workflows to overcome these barriers, moving from extraction strategies to advanced chromatography.
Diagnostic & Troubleshooting (FAQ)
Q1: My crude product is a viscous oil that refuses to crystallize. How do I get a solid?
Cause: Trace solvents (DMF, DMSO) or rotamers prevent lattice formation.[1] The low melting point of the free base often leads to oiling out.
Solution: Do not attempt to crystallize the free base. Convert it to a salt.[1]
Recommendation: Generate the Tri-hydrochloride salt . Dissolve the oil in minimal dry ethanol, cool to 0°C, and add 3.5 equivalents of HCl in dioxane/ether. The salt usually precipitates instantly as a white, non-hygroscopic solid.
Q2: The compound streaks across the TLC plate and column, even with Methanol.
Cause: Protonation of the amine by silica silanols.
Solution: You must suppress the ionization of the silica surface.
Protocol: Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH) .[1] Use a gradient of DCM:MeOH (90:10 → 80:20) with 1% NH4OH constant.[1]
Q3: I cannot separate the product from the unreacted Imidazole starting material.
Solution: Exploit the pKa difference (Imidazole pKa ~7.0 vs. Piperazine pKa ~9.8).[1]
Protocol: Use the "pH-Switch" Extraction (Method B below).[1] At pH 8.5, imidazole is neutral and extractable, while your product (protonated at the piperazine nitrogen) remains in the water.
Validated Purification Protocols
Method A: The "pH-Switch" Extraction (Best for >1g Scale)[1][2]
Principle: Selectively protonating the piperazine ring while keeping imidazole neutral allows for liquid-liquid separation of impurities.[1]
Step-by-Step:
Acidification: Dissolve crude mixture in 1M HCl (pH < 2). Wash with Dichloromethane (DCM) to remove non-basic impurities.[1] Discard organic layer.[1]
Targeted Neutralization (The Critical Step): Adjust the aqueous layer pH to 8.0–8.5 using saturated NaHCO3.[1]
Why? At pH 8.5, Imidazole (pKa ~7.[1]0) is >95% neutral.[1] The Product (pKa ~9.[1]8) is >95% protonated (charged).[1][2]
Impurity Wash: Extract the aqueous layer (pH 8.[1]5) with DCM (3x) .
Result: Unreacted Imidazole moves into the DCM.[1] The Product stays in the water.
Basification: Adjust the aqueous layer pH to >12 using 50% NaOH.
Product Extraction: Extract with DCM/Isopropanol (3:1 ratio) or n-Butanol . The product is now neutral and will move to the organic layer.
Drying: Dry over Na2SO4 and concentrate.
Method B: Modified Silica Chromatography (Flash)
Principle: Deactivating silica to prevent amine tailing.[1]
Column Setup:
Stationary Phase: Silica Gel 60 (spherical preferred).[1]
Method C: Selective Salt Precipitation (High Purity)
Principle: Piperazine salts are often less soluble in organic solvents than imidazole salts.[1]
Protocol:
Dissolve crude oil in Acetone (10 mL/g).
Add Oxalic Acid (2.0 equivalents) dissolved in hot acetone.
Stir at room temperature for 1 hour.
The Bis-oxalate salt of the product should precipitate as a white solid.[1]
Filter and wash with cold acetone.[1][4] Imidazole oxalate is often more soluble and remains in the mother liquor.
Recovery: To get the free base back, dissolve salt in water, basify with NaOH, and extract with DCM.
Visual Decision Guides
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Figure 2: The "pH-Switch" Separation Logic
Caption: Mechanistic flow of the pH-Switch extraction, exploiting the pKa gap between Imidazole (7.0) and Piperazine (9.8).[1]
References
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122247, 1-(1H-Imidazol-1-ylmethyl)piperazine. Retrieved from [Link]
Teledyne ISCO. (2016).[1] Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86. Retrieved from [Link]
Patel, N., et al. (2019).[1][5] Synthesis and Biological Evaluation of Some Piperazine Derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.[1][5] Retrieved from [Link]
Biotage. (2020).[1] The Flash Purification of Amines: A Guide to Mobile Phase Selection. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis and Purification of 2-Imidazol-1-ylmethyl-piperazine
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-Imidazol-1-ylmethyl-piperazine. This guide is designed to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-Imidazol-1-ylmethyl-piperazine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges in the synthesis and purification of this valuable heterocyclic compound. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to improve both yield and purity in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed troubleshooting, please refer to the subsequent guides.
Q1: What is the most common reason for low yields in the synthesis of 2-Imidazol-1-ylmethyl-piperazine?A1: The most frequent cause of low yield is the competitive formation of the 1,4-di-substituted piperazine byproduct. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the imidazole electrophile.[1] Controlling the reaction stoichiometry by using a large excess of piperazine can mitigate this, but the most robust solution is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[1][2]
Q2: Why does my product show significant tailing during silica gel column chromatography?A2: Tailing is a classic issue when purifying basic compounds like 2-Imidazol-1-ylmethyl-piperazine on standard silica gel.[3] The basic nitrogen atoms in both the imidazole and piperazine rings interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and difficult separation.[3]
Q3: My final product is a persistent oil. How can I solidify it for easier handling and analysis?A3: Many amine-containing compounds exist as oils in their free-base form. A highly effective method for obtaining a stable, crystalline solid is to convert the product into a salt.[4] Reacting the purified free-base oil with an acid, such as hydrochloric acid (in a non-aqueous solvent like ether or isopropanol) or oxalic acid, can produce a crystalline salt that is easier to handle, weigh, and store.
Q4: How can I confirm the identity and purity of my final product?A4: A combination of analytical techniques is recommended. LC-MS (Liquid Chromatography-Mass Spectrometry) will confirm the correct mass of your compound and provide a purity profile. ¹H and ¹³C NMR (Nuclear Magnetic Resonance) spectroscopy will confirm the chemical structure by showing the characteristic signals for the imidazole, piperazine, and methylene bridge protons and carbons. For quantitative purity assessment, HPLC (High-Performance Liquid Chromatography) with a suitable detector (e.g., UV) or GC (Gas Chromatography) are standard methods.[5][6]
Synthesis Troubleshooting Guide
This guide addresses specific issues encountered during the N-alkylation of piperazine with a 2-(halomethyl)imidazole derivative.
Question: My reaction yields are consistently low, and I observe a significant amount of a higher molecular weight byproduct, which I suspect is the di-substituted piperazine. How can I improve selectivity for the desired mono-substituted product?
Answer: This is the primary challenge in this synthesis, stemming from the similar reactivity of both piperazine nitrogens.[1] The key is to manipulate the reaction conditions to favor a single alkylation event.
Causality & Solutions:
Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) relative to the 2-(chloromethyl)imidazole can statistically favor the reaction with an unreacted piperazine molecule, thus minimizing the formation of the di-substituted product.[1] However, this requires an efficient method to remove the excess piperazine during work-up.
Slow Reagent Addition: Adding the alkylating agent (2-(chloromethyl)imidazole) slowly and at a controlled, often lower, temperature can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation on the already-formed product.[1]
Protecting Group Strategy (Recommended): The most reliable method is to temporarily block one of the piperazine nitrogens with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[2][7] This ensures that only one nitrogen is available to react. The protecting group is then removed in a final step. This approach offers superior control and often leads to a cleaner reaction profile, simplifying purification.
Protocol 1: Synthesis via N-Boc-Piperazine
This protocol outlines the highly recommended protecting group strategy.
Step A: Boc Protection of Piperazine
Dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
Upon completion, concentrate the mixture under reduced pressure to obtain crude 1-Boc-piperazine, which can often be used directly in the next step.[7]
Step B: N-Alkylation
Dissolve the crude 1-Boc-piperazine (1.0 equivalent) and 2-(chloromethyl)imidazole hydrochloride (1.0-1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.
Add a suitable base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equivalents), to neutralize the hydrochloride and facilitate the reaction.
Heat the mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction, filter off inorganic salts, and remove the solvent under reduced pressure. The residue contains the Boc-protected product.
Step C: Boc Deprotection
Dissolve the crude Boc-protected product in a solvent such as DCM, 1,4-dioxane, or methanol.
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or ether.
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).
Remove the solvent and excess acid under reduced pressure to yield the crude 2-Imidazol-1-ylmethyl-piperazine as a salt.
Visualizing the Protecting Group Strategy
Caption: Workflow comparing direct alkylation with the protecting group strategy.
Table 1: Recommended Reaction Conditions for N-Alkylation
Parameter
Recommendation
Rationale & Notes
Solvent
Acetonitrile, DMF, THF
Polar aprotic solvents are generally preferred for Sₙ2 reactions. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent.[1]
Base
K₂CO₃, Cs₂CO₃, DIPEA, Et₃N
An inorganic base like K₂CO₃ is often sufficient and easy to remove. An organic base like DIPEA can be useful if starting material solubility is an issue.[7]
Temperature
Room Temp to 80 °C
Start at a lower temperature and gradually increase if the reaction is slow. Higher temperatures can sometimes lead to more side products.[7]
Purification Troubleshooting Guide
This guide provides solutions for common issues encountered during the work-up and purification of 2-Imidazol-1-ylmethyl-piperazine.
Issue 2: Product Tailing and Low Recovery from Silica Gel Chromatography
Question: I'm trying to purify my product using column chromatography, but I'm getting severe tailing and my overall yield is very low. What can I do?
Answer: This is a direct consequence of the basic nature of your compound interacting with the acidic silica gel stationary phase.[3] To achieve successful purification, you must neutralize these interactions.
Causality & Solutions:
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.
Triethylamine (Et₃N) or Pyridine: Adding 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will compete with your product for the acidic sites on the silica, dramatically improving peak shape and recovery.[3]
Ammonia: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol (e.g., a DCM mobile phase with a gradient of 2-10% of a 9:1 Methanol/Ammonium Hydroxide solution) can be highly effective.
Change of Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide better results for the purification of basic compounds, reducing the need for mobile phase modifiers.[3]
Sample Loading Technique:
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel (or Celite). After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique often leads to sharper bands and better separation.[3]
Protocol 2: Purification by Column Chromatography with a Basic Modifier
Prepare the Column: Pack a silica gel column using a starting eluent of low polarity (e.g., 100% Dichloromethane or 98:2 DCM/Methanol).
Prepare the Eluent: Prepare your mobile phase system. For example, Eluent A: Dichloromethane, Eluent B: 95:5 Methanol/Triethylamine.
Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it doesn't dissolve well, use the dry loading technique described above.
Elute the Column: Start with a low polarity mobile phase (e.g., 100% DCM) to elute non-polar impurities. Gradually increase the polarity by adding Eluent B (e.g., increase to 2% B, then 5% B, then 10% B).
Collect and Analyze Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent and the triethylamine under reduced pressure using a rotary evaporator to obtain the purified product.
Table 2: Suggested Mobile Phase Systems for Chromatography
System
Modifier
Polarity Range
Notes
Dichloromethane / Methanol
0.5-1% Triethylamine
Medium to High
A versatile system for many nitrogen-containing heterocycles.
Ethyl Acetate / Hexane
0.5-1% Triethylamine
Low to Medium
Good for less polar compounds. May not be polar enough for this product.
Dichloromethane / (9:1 MeOH:NH₄OH)
Ammonium Hydroxide
Medium to High
Very effective for strongly basic compounds. Ensure good ventilation.
Issue 3: Difficulty Removing Excess Piperazine or Other Water-Soluble Impurities
Question: My synthesis required a large excess of piperazine, and now I'm struggling to separate it from my product.
Answer: An acid-base extraction is a classic and effective technique to separate amines from neutral organic compounds, but separating two basic amines requires exploiting differences in their solubility or basicity. Given that both piperazine and the product are basic and will be extracted into an acidic aqueous layer, a more practical approach is to leverage the high water solubility of piperazine free base against the typically higher organosolubility of the larger product molecule.
Protocol 3: Purification by Liquid-Liquid Extraction
Dissolution: After the reaction, remove the organic solvent (e.g., Acetonitrile) under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with water or a saturated brine solution (3 x 50 mL for a 100 mL organic phase). Piperazine has high water solubility and will preferentially partition into the aqueous layer, while your larger, more lipophilic product should remain in the organic layer.
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of excess piperazine.
Final Purification: This crude product can then be further purified by column chromatography (as per Protocol 2) or by crystallization/salt formation.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of 2-Imidazol-1-ylmethyl-piperazine.
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
BenchChem. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
Manohar, S., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(10), 4511-4520.
Romero, D. H., & Heredia, V. E. T. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 63-90.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987-1990.
Patel, N. B., et al. (2024). Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Current Bioactive Compounds, 20(6), 1-11.
Ciammaichella, A., et al. (2020). Optimization of 2-(1H-imidazo-2-yl)piperazines series of Trypanosoma brucei growth inhibitors as potential treatment for the second stage of HAT. Bioorganic & Medicinal Chemistry Letters, 30(12), 127207.
A Review on Analytical Methods for Piperazine Determination. (2024).
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
Semantic Scholar. (n.d.). Synthesis and biological evaluation of some imidazoline derivatives.
Analytical CHEMISTRY. (n.d.).
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1120.
Gemo, N., et al. (2021).
Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(3), 350-355.
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Google Patents. (n.d.). US2919275A - Purification of piperazine.
Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
Raveendra, P., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2011.
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
Archer, R. P., et al. (2010). Development and validation of a GC-MS method for the identification and quantification of piperazines. Analytical Methods, 2(6), 727-734.
Wu, W., et al. (2009). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. Journal of Medicinal Chemistry, 52(16), 5134-5140.
BenchChem. (2025). avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
Desai, N. C., & Trivedi, A. R. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2149-2165.
Semantic Scholar. (n.d.). Recent review on synthesis of imidazole derivatives.
Singh, S., & Kumar, A. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-637.
addressing solubility issues of 2-Imidazol-1-ylmethyl-piperazine for in vitro studies
A Guide to Addressing Solubility Challenges in In Vitro Studies Welcome to the technical support center for 2-Imidazol-1-ylmethyl-piperazine and related compounds. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Addressing Solubility Challenges in In Vitro Studies
Welcome to the technical support center for 2-Imidazol-1-ylmethyl-piperazine and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Poor aqueous solubility is a common hurdle in drug discovery, often leading to inconsistent results and hindering the accurate assessment of a compound's biological activity.[1][2] This guide provides a systematic approach to troubleshooting and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers face when working with compounds like 2-Imidazol-1-ylmethyl-piperazine.
Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. What's happening?
A1: This is a classic case of a compound exceeding its kinetic solubility .[3][4][5] Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is diluted into the aqueous buffer or medium, the final concentration is above its thermodynamic solubility limit in that new environment. The DMSO concentration is no longer high enough to keep it in solution, leading to precipitation.[6][7] The goal is to find a method that keeps the compound in a stable, dissolved state at the desired final concentration in your assay.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is highly dependent on the cell line and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8][9] However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[10][11] It is critical to run a solvent tolerance control experiment with your specific cell line to determine the highest non-toxic concentration before proceeding with your compound screening.[9][10] Concentrations above 1% are often toxic and can damage cell membranes.[9][10]
Q3: Can I just sonicate my sample or heat it to get it back into solution?
A3: While these methods can sometimes redissolve a compound, they often create a supersaturated, thermodynamically unstable solution.[3] The compound is likely to precipitate again over time, especially during a long incubation period. This can lead to highly variable and non-reproducible results. These methods are generally not recommended for generating final working solutions for quantitative assays.
Q4: What's the difference between kinetic and thermodynamic solubility?
A4:
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can remain in solution indefinitely.[3][5]
Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to the point of precipitation.[4][5] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated state.[5][12] For most in vitro assays that start from a DMSO stock, kinetic solubility is the more relevant parameter to understand and optimize.[7]
Part 2: Understanding Your Compound: 2-Imidazol-1-ylmethyl-piperazine
While specific experimental data for this exact molecule is not widely published, we can infer its likely physicochemical properties from its structure, which contains both an imidazole and a piperazine ring.
Basic Nature: The piperazine ring contains two nitrogen atoms, making it a weak base. Piperazine itself has pKa values around 9.8 and 5.6.[13][14] The imidazole ring is also basic. This basicity is the most important property to leverage for solubility enhancement.
Potential for Salt Formation: Due to its basic nitrogens, this compound can be protonated to form salts with acids. Salt forms of a compound are generally more water-soluble than the free base.[15][16]
Solubility Profile: Compounds containing piperazine and imidazole moieties are noted for their potential biological activities but can present solubility challenges.[17][18] The presence of two nitrogen atoms in the piperazine ring can increase the ability to form hydrogen bonds, which can enhance water solubility.[17]
Part 3: Systematic Troubleshooting Workflow
When faced with a solubility issue, it's best to follow a systematic approach rather than random trial and error. The following workflow will guide you from initial characterization to a final, optimized solution.
Caption: A systematic workflow for troubleshooting solubility issues.
Part 4: Detailed Protocols & Methodologies
Protocol 1: Preparation of a High-Quality DMSO Stock Solution
The foundation of any successful experiment is a well-prepared stock solution.[19][20]
Pre-Preparation: Bring the vial of 2-Imidazol-1-ylmethyl-piperazine and the anhydrous DMSO to room temperature in a desiccator to prevent water condensation.
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound.
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
Mixing: Vortex vigorously for 2-3 minutes. If necessary, gentle warming in a 37°C water bath can be applied for short periods.
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[19]
Protocol 2: pH Modification Strategy
This is the most effective strategy for ionizable compounds like 2-Imidazol-1-ylmethyl-piperazine. The principle is based on the Henderson-Hasselbalch equation, which dictates that a basic compound will become protonated and more water-soluble as the pH of the solution decreases.[21][22][23]
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate or acetate) at different pH values, for example, pH 4.0, 5.0, and 6.0.
Solubility Test: In separate vials, add a small, known amount of the solid compound to each buffer.
Equilibration: Agitate the vials at room temperature for several hours (or until equilibrium is reached) to determine the thermodynamic solubility.
Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
Decision: If a pH is identified where the compound's solubility is sufficient for your experiment's final concentration, you can prepare your stock solution directly in that acidic buffer.
Important Control: When you add this acidic stock to your final assay (e.g., cell culture medium at pH 7.4), ensure the final pH of the medium does not shift significantly. You must run a parallel control experiment with just the acidic buffer added to the medium to confirm that the pH shift itself does not affect your biological outcome.
Protocol 3: Co-Solvent Strategy
If pH modification is not viable, using a co-solvent can help bridge the polarity gap between your compound and the aqueous medium.[15][24][25]
Co-solvent Selection: Choose co-solvents that are generally well-tolerated in in vitro assays. Common choices are listed in the table below.
Stock Preparation: Prepare a series of concentrated stock solutions of your compound in different co-solvents (e.g., 10 mM in 100% Ethanol, 10 mM in 100% PEG 400).
Working Solution Test: Prepare your final working concentration by diluting the co-solvent stock into your assay buffer or medium. Start with a low final co-solvent concentration (e.g., 1-2%) and visually inspect for precipitation.
Solvent Tolerance Assay: Before running your main experiment, you must determine the highest concentration of the chosen co-solvent that your cells or assay system can tolerate without affecting the results.
Data Interpretation: Be aware that co-solvents can sometimes alter enzyme kinetics or cell membrane permeability, which could influence your results.[26][27]
Table 1: Common Co-solvents for In Vitro Assays
Co-Solvent
Typical Starting Concentration in Final Assay
Notes
DMSO
< 0.5%
The most common, but can interfere with some assays and cause cell toxicity at higher concentrations.[10][26]
Ethanol
< 1%
Can have biological effects and may cause protein precipitation. Generally more cytotoxic than DMSO.[28][29]
PEG 400
1-5%
A polymer that is generally less toxic than DMSO or ethanol. Can be very effective for certain compounds.[28]
Propylene Glycol
1-5%
Similar to PEG 400, often used in parenteral formulations.[28]
Protocol 4: Using Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing the apparent solubility.[30][31][32][33]
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and safety profiles.[33][34]
Complexation:
Prepare a solution of the cyclodextrin in your desired buffer (e.g., 10-50 mM HP-β-CD).
Add an excess of your solid compound to this solution.
Stir the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
Analysis: Filter the solution through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate by HPLC-UV to determine the concentration of the solubilized compound.
Assay Consideration: The cyclodextrin-drug complex is in a dynamic equilibrium. It's important to confirm that the cyclodextrin itself does not interfere with your assay target or detection method.
Caption: Cyclodextrins form inclusion complexes to enhance solubility.
Part 5: Final Recommendations and Best Practices
Always Validate: Before committing to a full experiment, always validate your chosen solubilization method. Ensure the compound remains in solution for the entire duration of your assay under the exact experimental conditions (temperature, pH, etc.).
Document Everything: Keep meticulous records of your formulation attempts, including solvents, concentrations, pH, and visual observations. This information is invaluable for troubleshooting and for ensuring the reproducibility of your work, aligning with guidelines on specifications and test procedures.[35][36][37][38]
Think Ahead: The solubility challenges you face in vitro are often predictive of future in vivo formulation and bioavailability problems. Solving these issues early can save significant time and resources in the long run.[7][39]
By applying these principles and protocols systematically, you can overcome the solubility challenges presented by 2-Imidazol-1-ylmethyl-piperazine and similar research compounds, leading to more accurate, reliable, and reproducible in vitro data.
References
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Retrieved from Particle Analysis. [Link]
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Retrieved from ECA Academy. [Link]
Brouwer, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). gmp-compliance.org. [Link]
What effects does DMSO have on cell assays?. (2017). Quora. [Link]
Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]
Bergström, C. A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
Vrakas, D., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]
Kirejev, S., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026). Oreate AI Blog. [Link]
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. [Link]
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]
The study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. [Link]
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Retrieved from StuDocu. [Link]
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
Box, K. J., & Comer, J. E. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]
Uekama, K., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]
Johnson, M. H., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Spoke Sciences. [Link]
In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (2025). ResearchGate. [Link]
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. [Link]
Technical Support Center: Side-Product Analysis in the Synthesis of 2-Imidazol-1-ylmethyl-piperazine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Imidazol-1-ylmethyl-piperazine. It provides in-depth troubleshooting strategies, detailed analytical pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Imidazol-1-ylmethyl-piperazine. It provides in-depth troubleshooting strategies, detailed analytical protocols, and answers to frequently asked questions regarding the formation and analysis of common side-products. Our focus is on explaining the causality behind experimental outcomes and offering field-proven solutions to optimize your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-Imidazol-1-ylmethyl-piperazine results in a low yield and a major byproduct with a higher molecular weight. What is the likely identity of this impurity?
A1: The most common high-molecular-weight byproduct in this synthesis is the di-substituted piperazine, specifically 1,4-bis(imidazol-1-ylmethyl)-2-methylpiperazine. This occurs because after the first successful N-alkylation on one nitrogen of the 2-methylpiperazine ring, the second, unreacted nitrogen atom remains nucleophilic and can react with another molecule of the imidazolylmethyl electrophile (e.g., 1-(chloromethyl)-1H-imidazole).[1] This di-alkylation is a prevalent challenge in reactions involving piperazine scaffolds.[2]
Q2: During work-up, a significant portion of my product seems to be lost to the aqueous phase. What could be the cause?
A2: This issue often points to the formation of a quaternary ammonium salt.[1][3] Over-alkylation can occur on the same nitrogen atom, particularly under harsh reaction conditions (e.g., high temperatures or with highly reactive alkylating agents). The resulting quaternary salt is ionic and thus highly water-soluble, leading to its loss during aqueous extraction.
Q3: What are the most effective analytical techniques to identify and quantify the main product versus its side-products?
A3: A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the relative amounts of the desired product and impurities.[4] For structural confirmation, especially of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structural elucidation.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile starting materials and some byproducts.[6]
Q4: How can I strategically minimize the formation of the 1,4-di-substituted byproduct?
A4: Minimizing di-substitution requires controlling the reactivity of the piperazine nitrogens. The two most effective strategies are:
Stoichiometric Control: Using a significant excess of 2-methylpiperazine relative to the alkylating agent statistically favors the mono-alkylation product.
Use of a Protecting Group: Employing a protecting group, such as tert-butoxycarbonyl (Boc), on one of the piperazine nitrogens is the most robust method to ensure selective mono-alkylation.[1][3] The protecting group is then removed in a subsequent step.
Section 2: Troubleshooting Guide: Identification and Mitigation of Side-Products
This section provides a deeper dive into the causes of side-product formation and detailed strategies for their mitigation.
Issue 1: Di-alkylation and Formation of 1,4-bis(Imidazol-1-ylmethyl)-2-methylpiperazine
The piperazine ring possesses two secondary amines, making it susceptible to multiple alkylations.[7] The mono-alkylated product, 2-Imidazol-1-ylmethyl-piperazine, still has a reactive N-H group that can compete with the starting material for the alkylating agent.
Causality and Mitigation Strategies
Mitigation Strategy
Causality and Scientific Rationale
Control Reactant Stoichiometry
By using a large excess (3-5 equivalents) of 2-methylpiperazine, the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted molecule. This is a simple and often effective kinetic control method.[1]
Employ a Protecting Group (e.g., Boc)
This is the most reliable method for ensuring mono-substitution. Reacting 2-methylpiperazine with Di-tert-butyl dicarbonate (Boc)₂O selectively protects one nitrogen atom. The resulting N-Boc-2-methylpiperazine has only one available nucleophilic site for alkylation. The Boc group can be efficiently removed post-synthesis using an acid like trifluoroacetic acid (TFA) or HCl.[1][8]
Optimize Reaction Conditions
Base Selection: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] Strong bases (e.g., NaH) can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting the second alkylation.[9] Temperature: Conduct the reaction at the lowest feasible temperature (e.g., room temperature or slightly elevated). Higher temperatures can provide the activation energy needed for the less reactive mono-substituted piperazine to undergo a second alkylation.[1]
Reaction Monitoring
Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. Stop the reaction when the concentration of the desired mono-alkylated product is at its maximum, before significant amounts of the di-substituted product begin to form.[1]
Issue 2: Unreacted Starting Materials
The presence of unreacted 2-methylpiperazine or the imidazole-containing alkylating agent is a common sign of an incomplete or inefficient reaction.
Causality and Mitigation Strategies
Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or a weak base can lead to incomplete conversion.
Solution: Systematically optimize the reaction parameters. Monitor the reaction over a time course to determine the optimal duration. Ensure the chosen base is sufficiently strong to facilitate the nucleophilic attack but not so strong as to promote side reactions.[5]
Poor Reagent Quality: Degradation of the alkylating agent (e.g., hydrolysis of 1-(chloromethyl)-1H-imidazole) can halt the reaction.
Solution: Use freshly prepared or properly stored reagents. Confirm the purity of starting materials via NMR or other appropriate analytical methods before starting the synthesis.
Section 3: Data Presentation and Visualization
Table 1: Common Side-Products and Analytical Signatures
MS: M+H⁺ at m/z 181. ¹H NMR: Asymmetrical signals for piperazine protons.
1,4-bis(Imidazol-1-ylmethyl)-2-methylpiperazine
Im-CH2-Pip(2-Me)-CH2-Im
272.35
MS: M+H⁺ at m/z 273. ¹H NMR: More complex, but potentially symmetrical signals depending on the specific isomer. Presence of two sets of imidazole proton signals.
N-Boc-2-methylpiperazine
Boc-Pip(2-Me)
200.28
Intermediate when using a protecting group strategy.
Unreacted 2-methylpiperazine
Pip(2-Me)
100.16
Volatile; detectable by GC-MS.
Diagrams: Workflows and Pathways
Caption: Synthetic pathway showing the formation of the desired mono-alkylation product and the subsequent di-alkylation side-product.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis.
Section 4: Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general method for assessing reaction conversion and product purity. It should be optimized for your specific system.
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation:
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.
Dilute with a 1:1 mixture of water and acetonitrile to a total volume of 1 mL.
Filter through a 0.45 µm syringe filter into an HPLC vial.
Inject 10 µL onto the column.
Protocol 2: Boc-Protection of 2-Methylpiperazine for Selective Mono-alkylation
This protocol describes the robust method of using a protecting group to prevent di-alkylation.[1][3]
Materials:
2-methylpiperazine (1.0 eq)
Di-tert-butyl dicarbonate [(Boc)₂O] (1.05 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Magnetic stirrer and standard laboratory glassware
Procedure:
Dissolve 2-methylpiperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Dissolve (Boc)₂O in a minimal amount of DCM.
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the resulting crude 1-Boc-3-methylpiperazine by column chromatography on silica gel to separate it from any unreacted starting material and the di-protected byproduct.
The purified, mono-protected intermediate is now ready for the N-alkylation reaction as per your primary synthesis protocol.
References
BenchChem (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
BenchChem (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
BenchChem (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
Beilstein Journal of Organic Chemistry (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
BenchChem (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
RSC Publishing (2010). Analytical Methods.
Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
enhancing the metabolic stability of imidazolopiperazine compounds
Welcome to the IZP Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the development of imidazolopiperazine antimalarials (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the IZP Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the development of imidazolopiperazine antimalarials (such as KAF156/Ganaplacide): metabolic stability .
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot rapid clearance, optimize structural activity relationships (SAR), and validate your in vitro ADME assays.
Section 1: Structural Optimization & SAR Troubleshooting
Q1: Why do my first-generation imidazolopiperazine hits show rapid clearance in vivo despite high in vitro potency?A: First-generation compounds (e.g., GNF707, GNF452) exhibit excellent low-nanomolar potency against Plasmodium falciparum (EC₅₀ ≈ 3–15 nM) but suffer from severe metabolic liabilities[1]. The primary causality is the presence of multiple metabolic "soft spots" susceptible to oxidative metabolism by hepatic enzymes (e.g., CYP3A4). Specifically, the unsubstituted ethylene bridge of the piperazine ring and the chiral centers on the R₁ acyl-amino side chain undergo rapid hydroxylation, leading to high intrinsic clearance and poor oral exposure[2][3].
Q2: How can I protect the piperazine core from oxidative metabolism without losing target affinity?A: To enhance metabolic stability, you must introduce steric hindrance to shield the vulnerable sites. Introducing an 8,8-dimethyl substitution on the piperazine ring effectively blocks the ethylene bridge from enzymatic degradation[1][2]. Alternatively, removing the basicity of the piperazine ring by introducing a carbonyl group (converting it to a lactam) has been shown to improve mouse and human microsomal stability[2].
Q3: What modifications to the peripheral moieties (R₁, R₂, R₃) yield the best balance of potency and stability?A:
R₁ (Acyl-amino side chain): The R₁ position typically features a glycine-derived acetamide. Replacing the chiral amino acid with an α-methylalanine derivative (adding an α-methyl substituent) removes the chiral center and blocks a major metabolic soft spot[3]. This modification significantly enhances metabolic stability (increasing Cₘₐₓ and AUC) with minimal loss of antimalarial potency[1].
R₂/R₃ (Phenyl and Aniline moieties): Incorporating para-halogenation or fluorine bioisosteres prevents oxidative metabolism at these aromatic sites, culminating in highly stable second-generation leads like KAF156 (Ganaplacide)[1][4].
Structural optimization workflow for imidazolopiperazine antimalarials.
Section 2: In Vitro Metabolic Stability Assays & Protocols
Q4: What is the recommended protocol for assessing the metabolic stability of imidazolopiperazine analogs?A: We recommend a self-validating compound depletion approach using liver microsomes (human, mouse, and rat) quantified via LC-MS/MS[3]. By measuring the disappearance of the parent compound over time against an internal standard, you can accurately calculate the in vitro half-life (T₁/₂) and intrinsic clearance (CL_int).
Step-by-Step Methodology:
Preparation: Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Pre-incubation: Add the imidazolopiperazine test compound to the microsomal suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% to prevent enzyme inhibition. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
Sampling & Quenching: At designated time points (t = 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide or a stable isotope-labeled IZP analog). Note: The t=0 sample should be quenched prior to NADPH addition to establish the 100% baseline.
Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.
LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing the parent peak area to the internal standard[3].
Data Calculation: Plot the natural log (ln) of the percentage of parent compound remaining versus time. Calculate T₁/₂ from the slope (-k) using the formula T₁/₂ = 0.693 / k.
Step-by-step microsomal stability assay workflow using LC-MS/MS.
Q5: How do I interpret discrepancies between Caco-2 permeability and PAMPA assays for this scaffold?A: During the ADME profiling of imidazolopiperazines, it is common to observe a lack of correlation between Caco-2 and PAMPA assay results[2]. While core piperazine compounds often exhibit high apical-to-basal permeability in Caco-2 cells, the installation of side-chain amino acids can reduce permeability while improving metabolic stability[2]. Because PAMPA only measures passive transcellular diffusion and lacks active transporters, discrepancies suggest that active efflux or uptake mechanisms in the Caco-2 cell line are influencing the compound's disposition. When discrepancies arise, rely on in vivo pharmacokinetic data to adjudicate the true oral bioavailability.
Section 3: Data Interpretation & Pharmacokinetics
Q6: How do the structural modifications translate to pharmacokinetic improvements in animal models?A: The iterative SAR modifications directly translate to superior pharmacokinetic profiles. By blocking the metabolic soft spots, second-generation compounds demonstrate extended half-lives, dose-proportional increases in oral exposure, and robust in vivo efficacy compared to their predecessors[1][5].
Table 1: Quantitative Comparison of First-Gen vs. Second-Gen Imidazolopiperazines
Parameter
First-Generation (e.g., GNF707, GNF452)
Second-Generation (e.g., KAF156, GNF179)
Piperazine Core
Unsubstituted
8,8-dimethyl substitution
R₁ Modification
Chiral amino acid
α-methyl substituent (achiral)
R₂/R₃ Modification
Unsubstituted aromatics
para-halogenation / Fluorine bioisosteres
In Vitro Potency (EC₅₀)
3 – 15 nM
< 10 nM
Microsomal Stability (T₁/₂)
Poor (< 15 min)
High (> 60 min)
Terminal Half-Life (in vivo)
Rapid clearance
~40 – 50 hours (Human data)
Oral Exposure (AUC/Cₘₐₓ)
Low / Limited
High / Dose-proportional
References
Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents
Source: Journal of Medicinal Chemistry (NIH)
URL:[Link]
Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development
Source: NIH / PubMed Central
URL:[Link]
Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents
Source: Journal of Medicinal Chemistry (NIH)
URL:[Link]
A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Imidazolopiperazine KAF156 To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL:[Link]
Key stages in the hit to lead pathway of KAF156. Potential metabolic stability issues were addressed through fluorine bioisosteres...
Source: ResearchGate
URL:[Link]
Technical Support Center: Overcoming Resistance to Imidazolyl-Piperazine Derivatives
Welcome to the technical support center for researchers working with imidazolyl-piperazine (IZP) derivatives. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to address one o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers working with imidazolyl-piperazine (IZP) derivatives. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to address one of the most significant challenges in drug development: acquired resistance. Our goal is to equip you with the foundational knowledge and practical tools to dissect, understand, and ultimately overcome resistance mechanisms encountered in your experiments.
The imidazolyl-piperazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis for potent inhibitors targeting a range of proteins, including cyclin-dependent kinases (CDKs) and various targets in infectious agents.[1][2] However, the adaptive nature of cancer cells and pathogens often leads to the emergence of resistance, blunting the efficacy of these promising compounds. This resource consolidates field-proven insights and experimental workflows to help you navigate this complex landscape.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to my IZP derivative, has stopped responding. What are the most common reasons for this?
A1: Acquired resistance is a multifactorial phenomenon. Based on extensive studies with small molecule inhibitors, resistance to IZP derivatives likely stems from one or more of the following core mechanisms:
On-Target Alterations: The most direct cause of resistance is a mutation in the target protein that prevents the IZP derivative from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation tyrosine kinase inhibitors (TKIs).[3][4][5]
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of the primary target by upregulating parallel or downstream signaling pathways that promote survival and proliferation. For instance, MET amplification can provide an alternative survival signal in cells treated with EGFR inhibitors.[3][6]
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which function as cellular pumps to actively remove your compound from the cell.[7][8] This lowers the intracellular drug concentration to sub-therapeutic levels. The most studied of these are P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP (ABCG2).[9][10][11]
Metabolic Reprogramming: Resistant cells often undergo significant metabolic shifts to survive therapeutic stress. This can include increased reliance on glycolysis (the Warburg effect), altered lipid metabolism, or changes in amino acid utilization to fuel growth and maintain redox balance.[12][13][14]
Q2: How can I confirm that my cell line has genuinely developed resistance?
A2: The first and most critical step is to quantify the change in sensitivity. This is achieved by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your IZP derivative in the suspected resistant cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value (typically 3 to 10-fold or higher) is a clear indicator of acquired resistance.[15]
Q3: Is it possible for multiple resistance mechanisms to be active at once?
A3: Yes, and it is quite common. A single resistant clone may harbor a target mutation and simultaneously overexpress an efflux pump. Furthermore, a polyclonal population of resistant cells may exist where different cells have developed distinct resistance mechanisms. This heterogeneity is a major clinical challenge and underscores the importance of comprehensive molecular characterization.[6]
Troubleshooting Guide: From Reduced Efficacy to Mechanistic Insight
This section provides a logical workflow to diagnose and address resistance to your imidazolyl-piperazine compound.
Problem 1: Decreased Potency of IZP Derivative Observed in Viability Assays
Your dose-response curve has shifted to the right, and the calculated IC50 value is significantly higher than in the parental cell line.
Causality Analysis & Troubleshooting Steps:
This is the definitive starting point for any resistance investigation. The goal is to systematically investigate the most probable causes, starting with the most common and direct mechanisms.
Caption: A logical workflow for diagnosing resistance mechanisms.
Step 1: Quantitative Confirmation of Resistance
Action: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 of your IZP derivative on both the parental and suspected resistant cell lines in parallel.[16][17]
Expected Outcome: A table summarizing the IC50 values. A >3-fold increase in the IC50 for the resistant line is considered significant.[15]
Cell Line
Parental IC50 (nM)
Resistant IC50 (nM)
Fold Resistance
Example
15
250
16.7
Step 2: Investigation of On-Target Mutations
Rationale: A mutation in the drug-binding pocket of the target protein can abolish or severely reduce the binding affinity of your compound.
Action:
Extract genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell populations.
Amplify the coding region of the target gene using PCR.
Sequence the PCR product (Sanger sequencing for specific regions or Next-Generation Sequencing for broader discovery) and compare the sequences to identify any acquired mutations in the resistant line.[18]
Interpretation: If a non-synonymous mutation is found in the resistant line, especially within the kinase domain or a known binding site, it is a highly probable cause of resistance.
Step 3: Investigation of ABC Transporter-Mediated Drug Efflux
Rationale: Overexpression of efflux pumps reduces the intracellular concentration of your compound, preventing it from reaching its target.[8][11]
Action 1 (Functional Assay): Use a fluorescent substrate like Rhodamine 123 (for P-gp) to measure efflux activity.[19] Incubate parental and resistant cells with the dye. Resistant cells overexpressing P-gp will show lower intracellular fluorescence because they actively pump the dye out. This can be quantified using flow cytometry or fluorescence microscopy.
Action 2 (Expression Analysis): Quantify the mRNA (RT-qPCR) or protein (Western Blot) levels of key ABC transporters (ABCB1, ABCC1, ABCG2) in parental versus resistant cells.
Action 3 (Chemical Re-sensitization): Treat the resistant cells with your IZP derivative in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar).[10][20] A significant decrease in the IC50 in the presence of the inhibitor strongly suggests that drug efflux is a major resistance mechanism.
Step 4: Investigation of Bypass Signaling Pathway Activation
Rationale: Cells can survive by activating alternative pro-survival signaling pathways, making the inhibition of the primary target irrelevant.[3]
Action:
Treat both parental and resistant cells with your IZP derivative at the parental IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).
Prepare cell lysates and perform a Western blot analysis to probe for the activation (phosphorylation) of key signaling nodes in common bypass pathways, such as p-AKT, p-ERK, p-STAT3, and receptor tyrosine kinases like p-MET or p-HER2.[16]
Interpretation: A strong and sustained increase in the phosphorylation of a specific protein in the resistant cell line upon treatment suggests the activation of that bypass pathway.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol quantifies the concentration of a compound required to inhibit cell viability by 50%.
Materials:
Parental and resistant cell lines
96-well cell culture plates
Complete growth medium
Imidazolyl-piperazine (IZP) derivative stock solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Plate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
Drug Preparation: Perform a serial dilution of your IZP derivative in complete medium to prepare 2X working concentrations. A typical range might be from 20 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[15]
Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the corresponding wells (final volume 200 µL, final concentration 1X).
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[17]
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a plate reader.
Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the percent viability versus the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
This protocol provides a functional measure of P-glycoprotein (ABCB1) efflux activity.
Materials:
Parental and resistant cell lines, grown in suspension or detached from plates
Rhodamine 123 (stock solution in DMSO)
Verapamil (optional, as a P-gp inhibitor)
Flow cytometry buffer (e.g., PBS with 1% BSA)
Flow cytometer
Procedure:
Cell Preparation: Prepare single-cell suspensions of parental and resistant cells at a concentration of 1x10^6 cells/mL in complete medium.
Inhibitor Pre-treatment (Optional): For a control group, pre-incubate a sample of resistant cells with a P-gp inhibitor like Verapamil (e.g., 50 µM) for 30-60 minutes at 37°C.
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of ~200 nM. Incubate for 30 minutes at 37°C in the dark.
Efflux Period: Pellet the cells by centrifugation, remove the supernatant containing the dye, and resuspend the cells in fresh, pre-warmed medium. Incubate for 1-2 hours at 37°C to allow for dye efflux.
Sample Preparation for Flow Cytometry: Place cells on ice to stop efflux. Wash once with ice-cold flow cytometry buffer and resuspend in 500 µL of the same buffer.
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
Caption: Workflow for the Rhodamine 123 efflux functional assay.
Interpretation:
Parental Cells: Should exhibit high fluorescence as they retain the dye.
Resistant Cells: If P-gp is overactive, they will show significantly lower fluorescence due to active efflux of the dye.
Resistant Cells + Inhibitor: Fluorescence should be restored to levels similar to or higher than parental cells, confirming that the low fluorescence is due to P-gp activity.
References
Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC. (2020). National Center for Biotechnology Information. [Link]
Metabolic mechanisms illustrated within a drug-resistant cancer cell... - ResearchGate. (n.d.). ResearchGate. [Link]
Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PubMed. (2020). PubMed. [Link]
Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids - PubMed. (2021). PubMed. [Link]
Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches - MDPI. (2022). MDPI. [Link]
Drug Tolerance to EGFR Tyrosine Kinase Inhibitors in Lung Cancers with EGFR Mutations. (2021). MDPI. [Link]
EGFR TKIs: Resistance Mechanisms and Treatments| EGFR Lung Cancer Resisters. (2021). EGFR Resisters. [Link]
Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - American Physiological Society Journal. (n.d.). American Physiological Society. [Link]
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed. (2025). PubMed. [Link]
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC. (2015). National Center for Biotechnology Information. [Link]
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer - AACR Journals. (2019). American Association for Cancer Research. [Link]
The controversial role of ABC transporters in clinical oncology - Portland Press. (2011). Portland Press. [Link]
ABC transporters in cancer: More than just drug efflux pumps | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). De Gruyter. [Link]
Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development - PMC. (2025). National Center for Biotechnology Information. [Link]
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]
What Causes Cancer Drug Resistance and What Can Be Done?. (2025). City of Hope. [Link]
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Seven ways we are outsmarting cancer by overcoming drug resistance. (2017). The Institute of Cancer Research. [Link]
Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
Overcoming Chemoresistance: Mechanisms and Novel Drug Targets - Longdom.org. (2025). Longdom Publishing. [Link]
Drug Resistance prediction by Tumor Explants as Preclinical Platform | Protocol Preview. (2023). YouTube. [Link]
Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. (2025). JMIR Publications. [Link]
Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives - ResearchGate. (2021). ResearchGate. [Link]
Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. (2024). ResearchGate. [Link]
Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents - PMC. (2012). National Center for Biotechnology Information. [Link]
(PDF) In vitro cell-based assays to test drugs – A Review - ResearchGate. (2025). ResearchGate. [Link]
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026). MDPI. [Link]
Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - ResearchGate. (2023). ResearchGate. [Link]
strategies to reduce the toxicity of 2-Imidazol-1-ylmethyl-piperazine derivatives
This guide serves as a specialized technical support interface for medicinal chemists and toxicologists working with 2-Imidazol-1-ylmethyl-piperazine scaffolds. This structural motif is a "privileged scaffold" in drug di...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support interface for medicinal chemists and toxicologists working with 2-Imidazol-1-ylmethyl-piperazine scaffolds. This structural motif is a "privileged scaffold" in drug discovery, common in antifungal azoles, antihistamines, and GPCR ligands, but it carries inherent toxicity risks that require precise structural optimization.
The 2-Imidazol-1-ylmethyl-piperazine scaffold presents a "Twin Peak" toxicity challenge:
The Imidazole Moiety: Historically associated with CYP450 Inhibition (Hepatotoxicity/DDI) due to the unhindered
nitrogen (N-3) coordinating with the heme iron of cytochrome enzymes.
The Piperazine Moiety: Often implicated in hERG Channel Blockade (Cardiotoxicity) due to the basicity of the secondary/tertiary amines and the flexibility of the ring, which facilitates binding to the pore of the potassium channel.
Below are the active troubleshooting modules for resolving these specific liabilities.
🛠 Module 1: Hepatotoxicity & CYP Inhibition
User Query: "My lead compound shows potent inhibition of CYP3A4 and CYP2C9 (
). How do I improve metabolic stability without losing potency?"
Root Cause Analysis
The imidazole ring is a potent metal chelator. The N-3 nitrogen (the one not attached to the methylene bridge) has a lone pair that coordinates perpendicularly to the heme iron (
) in the CYP active site. This is the primary mechanism of azole antifungal activity but is a major liability for non-infectious disease targets.
Mitigation Strategies
Strategy A: The "Steric Shield" Protocol
Block the N-3 nitrogen's access to the heme iron by introducing steric bulk at the C-2 position of the imidazole ring.
Action: Introduce small alkyl groups (Methyl, Ethyl) or halogens (Cl) at C-2.
Mechanism: This creates a "clash" with the porphyrin ring of the CYP enzyme, preventing the coordinate bond formation while often maintaining hydrogen bonding interactions required for target potency.
Strategy B: Modulation
Reduce the electron density on the imidazole ring.
Action: Add electron-withdrawing groups (EWGs) like
or to the imidazole or the phenyl ring attached to the piperazine (if present).
Mechanism: Lowering the basicity of the imidazole nitrogen weakens the strength of the
coordinate bond.
Data Summary: Impact of C-2 Substitution on CYP Inhibition
| Compound Variant | C-2 Substituent | CYP3A4
User Query: "Safety screening flagged a hERG tail current inhibition (
). Is the piperazine the culprit?"
Root Cause Analysis
The hERG potassium channel possesses a large, hydrophobic central cavity with aromatic residues (Tyr652, Phe656). The piperazine ring, particularly if N-substituted with a lipophilic group, acts as a pharmacophore for hERG blockade.
Mechanism: The protonated piperazine nitrogen (at physiological pH) forms a cation-
interaction with Tyr652, while the lipophilic tail engages in -stacking.
Mitigation Strategies
Strategy A: Basicity Reduction (The "Soft Base" Approach)
The hERG channel prefers basic amines (
).
Action: Convert the distal piperazine nitrogen into an amide, sulfonamide, or urea; or attach an EWG (e.g., fluorinated alkyl) to the adjacent carbon.
Target: Aim for a piperazine
.
Strategy B: Conformational Constraint
The flexibility of the methylene bridge (
) allows the molecule to adopt the specific conformation required for hERG binding.
Action: Rigidify the linker. Replace the
bridge with a chiral methyl-methylene (branching) or fuse the piperazine into a bicyclic system.
Mechanism: "Kinking" the molecule prevents it from fitting into the linear hERG pore.
Strategy C: Zwitterionic Design
Action: Append a carboxylic acid or a polar hydroxyl group to the piperazine tail.
Mechanism: Introduction of a negative charge (acid) or high polarity disrupts the hydrophobic interaction within the channel pore.
User Query: "We are seeing glutathione (GSH) adducts in microsomal stability assays."
Root Cause Analysis
The imidazole ring can undergo bioactivation.[1][2] If the C-4/C-5 positions are unsubstituted, CYP enzymes can epoxidize the double bond, leading to a reactive intermediate that binds to hepatic proteins (causing immune-mediated hepatotoxicity).
Mitigation Strategies
Action: Block metabolic "soft spots" (C-4/C-5) with Fluorine or Methyl groups.
Action: Replace the imidazole with a 1,2,4-triazole . Triazoles are generally more metabolically stable and have a lower affinity for the CYP heme iron compared to imidazoles (a common switch in antifungal chemistry).
The following logic tree outlines the recommended sequence for validating safety in this scaffold.
Figure 1: Iterative screening cascade for reducing liability in imidazole-piperazine derivatives. Note the specific "Redesign Loops" triggered by failure at CYP or hERG stages.
📚 References
Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link
Cambridge MedChem Consulting. (2023). Strategies to Mitigate CYP450 Inhibition. Link
National Institutes of Health (NIH). (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Link
ResearchGate. (2025). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Link
IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Link
validation of 2-Imidazol-1-ylmethyl-piperazine's biological activity in vitro
The following guide details the technical validation of 2-Imidazol-1-ylmethyl-piperazine , a pharmacophore combining the heme-coordinating properties of imidazole with the bioavailability-enhancing piperazine ring.[1] Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical validation of 2-Imidazol-1-ylmethyl-piperazine , a pharmacophore combining the heme-coordinating properties of imidazole with the bioavailability-enhancing piperazine ring.[1] This structure is frequently investigated as a lead fragment for antifungal agents (targeting CYP51) and as a metabolic probe for cytochrome P450 inhibition.[1]
[1]
Part 1: Strategic Analysis & Comparison
The Pharmacophore Thesis
2-Imidazol-1-ylmethyl-piperazine represents a "privileged structure" in medicinal chemistry.[1] Its biological activity hinges on two distinct mechanistic pillars:[1]
The Imidazole "Warhead": The unhindered nitrogen (N3) on the imidazole ring acts as a monodentate ligand, coordinating with the heme iron (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) in metalloenzymes (e.g., Lanosterol 14-demethylase or human CYP450s).
The Piperazine Linker: Provides solubility, acts as a hydrogen bond acceptor, and dictates the spatial orientation of the molecule within the hydrophobic access channel of the target protein.
Comparative Performance Matrix
When validating this compound, it must be benchmarked against established agents to determine if the hybrid structure offers a functional advantage over its individual components or established drugs.
To validate this compound, you must prove it binds the target because of the imidazole moiety and accesses the site because of the piperazine scaffold.
Protocol A: Type II Binding Spectra Assay (Heme Coordination)
Objective: Confirm direct physical interaction between the imidazole nitrogen and the heme iron of the target enzyme (e.g., recombinant CYP51 or CYP3A4).[1]
Causality: Ligand binding displaces the native water molecule at the heme axial position, causing a spin-state shift in the iron, detectable by UV-Vis difference spectroscopy.[1]
Enzyme Prep: Dilute recombinant CYP enzyme to 1
M in 100 mM potassium phosphate buffer (pH 7.4).
Baseline Correction: Aliquot enzyme into two quartz cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm).[1]
Titration:
Add 2-Imidazol-1-ylmethyl-piperazine (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5
M to 50 M).
Add an equivalent volume of pure DMSO to the Reference cuvette (to correct for solvent effects).
Measurement: Record the difference spectrum after each addition.
Validation Criteria:
Success: Observation of a Type II spectrum (Peak at ~425–430 nm, Trough at ~390–405 nm).[1] This confirms the imidazole nitrogen is coordinating the iron.
Failure: No spectral shift indicates the piperazine bulk is preventing the imidazole from reaching the heme pocket (steric clash).
Objective: Determine if the biochemical binding translates to biological inhibition of fungal growth.
Self-Validating Step: Use a Candida albicans strain with known azole susceptibility and an azole-resistant strain (e.g., C. albicans ATCC 10231 vs. ATCC 24433) to distinguish specific mechanism from general toxicity.[1]
Inoculum: Prepare yeast suspension adjusted to
CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
Plate Setup: Use a 96-well flat-bottom microplate.
Columns 1-10: Serial 2-fold dilutions of 2-Imidazol-1-ylmethyl-piperazine (Range: 64 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Objective: Ensure the compound targets the pathogen/enzyme without destroying host cells.
Method: MTT Assay on HepG2 (Liver) and HEK293 (Kidney) cells.[1]
Seeding: Seed cells at
cells/well in 96-well plates; incubate 24h for attachment.
Treatment: Expose cells to the compound (0.1 – 100
Selectivity Index (SI): Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
.
Target: SI > 10 is considered a promising hit. SI < 1 indicates general toxicity.
Part 3: Visualization of Mechanism
The following diagram illustrates the mechanistic pathway being validated: the competition between the substrate (Lanosterol) and the inhibitor (2-Imidazol-1-ylmethyl-piperazine) for the CYP51 active site.
Caption: Mechanistic flow of 2-Imidazol-1-ylmethyl-piperazine inhibiting CYP51.[1] The imidazole nitrogen coordinates the Heme Iron, blocking substrate oxidation and triggering a detectable spectral shift.
References
Structure-Activity Relationships of Imidazole Antifungals
Source: Journal of Medicinal Chemistry
URL:[Link][1]
CLSI M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
Source: Clinical and Laboratory Standards Institute
URL:[Link]
Architectural Profiling of Piperazine Scaffolds: A Comparative Guide to 2-Imidazol-1-ylmethyl-piperazine and Analogues
As drug discovery pivots toward increasingly complex biological targets, the architectural tuning of privileged chemical scaffolds becomes paramount. The piperazine ring is ubiquitous in pharmacology due to its favorable...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward increasingly complex biological targets, the architectural tuning of privileged chemical scaffolds becomes paramount. The piperazine ring is ubiquitous in pharmacology due to its favorable physicochemical properties—most notably its basicity, which dramatically improves aqueous solubility and membrane permeability[1]. When this ring is functionalized with an imidazole moiety—a heterocycle renowned for strong hydrogen bonding and metal coordination—the resulting hybrid structures exhibit profound polypharmacology[2].
In this guide, we objectively evaluate 2-Imidazol-1-ylmethyl-piperazine against two prominent alternative classes: rigid Fused Imidazolopiperazines (IZPs) and Nitroimidazole-piperazine derivatives . By dissecting their structural mechanics, in vitro efficacy, and pharmacokinetic (PK) profiles, this guide provides a self-validating framework for researchers and drug development professionals to optimize lead compounds.
Structural and Mechanistic Rationale
The defining feature of 2-Imidazol-1-ylmethyl-piperazine is its methylene (-CH2-) linker. This linker breaks the electronic conjugation between the piperazine and imidazole rings, providing a crucial rotational degree of freedom.
The Flexibility Advantage: This rotational freedom allows the imidazole headgroup to adopt optimal dihedral angles for induced-fit binding within flexible receptor pockets or for coordinating with metal ions in metalloenzymes.
The Entropic Trade-off: While flexible, this scaffold incurs an entropic penalty upon binding. In contrast, fused IZPs (such as the antimalarial clinical candidates KAF156 and GNF179) lock the rings into a rigid conformation. This rigidity reduces the entropic penalty, often driving target affinity into the low-nanomolar range for specific rigid binding pockets, albeit at the cost of broader target versatility[1].
Fig 1: Pharmacological pathway of 2-Imidazol-1-ylmethyl-piperazine modulating target efficacy.
Comparative Performance Data
To objectively assess these scaffolds, we must look at their performance across primary indications. Nitroimidazole-piperazine derivatives have shown potent anticancer activity, particularly against HepG2 and MCF-7 cell lines, with IC50 values ranging from 5.6 to 32.1 µM[3]. Conversely, fused IZPs like GNF179 have revolutionized antimalarial research, exhibiting low-nanomolar potency (3–15 nM) against P. falciparum while retaining efficacy against artemisinin-resistant strains[1].
The table below synthesizes the quantitative performance metrics across these distinct structural classes.
Scaffold Class
Representative Example
Primary Indication
Potency (IC50/EC50)
Aqueous Solubility
Caco-2 Permeability ()
Metabolic Stability
Flexible Hybrid
2-Imidazol-1-ylmethyl-piperazine
Broad (Oncology/Microbial)
1.0 - 10.0 µM
High
Moderate
Moderate
Fused IZP
GNF179 / KAF156
Antimalarial
3 - 15 nM
Moderate
High
High (via steric tuning)
Nitro-Tagged
Piperazine-nitroimidazole
Anticancer (HepG2)
5.6 - 32.1 µM
Low-Moderate
Moderate
Low-Moderate
Data synthesized from comparative pharmacological profiling of imidazole-piperazine counterparts[3],[1],[4].
Self-Validating Experimental Workflows
To accurately compare the 2-Imidazol-1-ylmethyl-piperazine scaffold against its rigid or nitro-tagged counterparts, empirical evaluation must rely on a self-validating system. A protocol is only as trustworthy as its internal controls. Below is the step-by-step methodology for comparative profiling, engineered to explain the causality behind each experimental choice.
Fig 2: High-throughput screening workflow for comparative profiling of piperazine derivatives.
Action: Run bidirectional transport assays (Apical-to-Basolateral and Basolateral-to-Apical) on Caco-2 cell monolayers.
Causality: The piperazine ring inherently increases membrane permeability[1]. This step determines if the specific structural modifications (e.g., the methyl linker vs. fused rings) subject the compound to active efflux by P-glycoprotein transporters, which would artificially suppress in vitro efficacy.
Validation Checkpoint: Co-administer Lucifer Yellow. If the Lucifer Yellow
exceeds cm/s, the monolayer integrity is compromised, and the piperazine derivative permeability data is immediately invalidated.
Step 2: Phenotypic Screening (Cell Viability)
Action: Expose target cell lines (e.g., HepG2 for oncology, or P. falciparum cultures for antimalarial screening) to a concentration gradient of the compounds for 72 hours, followed by an MTT or CellTiter-Glo assay.
Causality: Captures the net therapeutic effect, combining the compound's ability to penetrate the cell membrane and its intrinsic target affinity. Imidazole derivatives have displayed superior anticancer activity against specific cell lines compared to standard reference drugs[5],[4].
Validation Checkpoint: Include a known cytotoxic agent (e.g., Doxorubicin or Artemisinin) as a positive control. The assay is only valid if the reference drug's IC50 falls within its established historical confidence interval.
Step 3: Cellular Thermal Shift Assay (CETSA)
Action: Treat live cells with the 2-Imidazol-1-ylmethyl-piperazine derivative versus the fused IZP, heat aliquots to a gradient of temperatures, lyse, and quantify the remaining soluble target protein via Western blot.
Causality: Phenotypic cell death does not prove mechanism. CETSA proves that the observed efficacy is driven by direct physical binding of the imidazole moiety to the target protein, stabilizing it against thermal denaturation, rather than off-target chemical toxicity.
Validation Checkpoint: A structurally similar but inactive analog (e.g., a derivative lacking the critical hydrogen-bond donating nitrogen on the imidazole) must be tested in parallel. If the inactive analog also induces a thermal shift, the interaction is non-specific, and the target engagement hypothesis is rejected.
Strategic Recommendations
When selecting a piperazine scaffold for lead optimization, the choice between a flexible linker and a fused ring system dictates the compound's developmental trajectory:
Opt for 2-Imidazol-1-ylmethyl-piperazine when exploring novel, flexible receptor pockets or when polypharmacology (hitting multiple targets simultaneously) is desired. Its structural adaptability makes it an excellent starting point for broad-spectrum antimicrobial or early-stage oncology programs.
Opt for Fused Imidazolopiperazines (IZPs) when the target pocket is well-characterized, rigid, and requires high-affinity (low nM) engagement, as seen in advanced antimalarial drug development[6].
Opt for Nitro-tagged derivatives specifically when targeting hypoxic tumor microenvironments where the nitro group can undergo bioreductive activation[3].
ResearchGate - Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives.
National Institutes of Health (NIH/PMC) - Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents.
National Institutes of Health (NIH/PMC) - Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance.
National Institutes of Health (NIH/PMC) - Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
MDPI - Importance and Involvement of Imidazole Structure in Current and Future Therapy.
The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Imidazol-1-ylmethyl-piperazine Analogs
In the intricate landscape of modern drug discovery, the 2-imidazol-1-ylmethyl-piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological target...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of modern drug discovery, the 2-imidazol-1-ylmethyl-piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this fascinating class of molecules, with a primary focus on their potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and a secondary exploration of their antifungal properties. We will dissect the subtle yet critical interplay of structural modifications that govern their biological activity, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
The 2-Imidazol-1-ylmethyl-piperazine Core: A Scaffold for Kinase Inhibition
The 2-imidazol-1-ylmethyl-piperazine core presents a unique three-dimensional arrangement of pharmacophoric features. The imidazole ring can engage in crucial hydrogen bonding and aromatic interactions within the ATP-binding pocket of kinases. The central piperazine ring, with its non-planar conformation and two nitrogen atoms, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The methylene linker between the imidazole and piperazine moieties provides a degree of conformational flexibility, which can be critical for optimal binding.
A seminal study by Finlay et al. (2008) in Bioorganic & Medicinal Chemistry Letters laid the groundwork for understanding the SAR of this class of compounds as potent CDK inhibitors.[1][2] Their work revealed a novel binding mode, where a bridging water molecule mediates an interaction with Asp86 of CDK2, a key residue in the active site. This unique interaction is a cornerstone of the selectivity of these compounds for the CDK family over other kinases.[1]
Structure-Activity Relationship (SAR) for CDK Inhibition
The following sections detail the impact of substitutions at various positions of the 2-imidazol-1-ylmethyl-piperazine scaffold on CDK2 inhibitory activity.
The N-4 position of the piperazine ring is a critical determinant of potency and selectivity. Early investigations demonstrated that substitution at this position with an aromatic ring is essential for high affinity.
Aromatic Substituents: The presence of a phenyl ring at the N-4 position is a common feature of potent inhibitors. Further substitution on this phenyl ring significantly modulates activity.
Ortho-substitution: Introduction of small, electron-withdrawing groups at the ortho position of the phenyl ring, such as a fluorine atom, generally enhances potency. This is likely due to favorable interactions with the hydrophobic pocket of the kinase.
Meta and Para-substitution: Substitutions at the meta and para positions have a more variable effect. While some substitutions are tolerated, they often lead to a decrease in potency compared to ortho-substituted analogs.
The imidazole ring plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase.
N-1 Position: The linkage to the piperazine-methyl group at the N-1 position is a defining feature of this scaffold.
C-2, C-4, and C-5 Positions: Modifications at these positions are generally not well-tolerated and often lead to a significant loss of activity. This suggests that the unsubstituted imidazole ring is optimal for the key hydrogen bonding interactions with the kinase hinge region.
The methylene linker connecting the imidazole and piperazine rings provides optimal spacing and flexibility for the molecule to adopt the bioactive conformation within the ATP binding site. Altering the length or rigidity of this linker has been shown to be detrimental to inhibitory activity.
Comparative Analysis of CDK2 Inhibition
The following table summarizes the structure-activity relationship of selected 2-imidazol-1-ylmethyl-piperazine analogs against CDK2, based on the findings of Finlay et al. (2008).[1]
Compound
R (Piperazine N-4 substituent)
CDK2 IC50 (nM)
1a
Phenyl
>1000
1b
2-Fluorophenyl
150
1c
2-Chlorophenyl
120
1d
2-Methylphenyl
250
1e
2-Methoxyphenyl
400
2a
4-Fluorophenyl
800
2b
4-Chlorophenyl
750
Table 1: CDK2 Inhibitory Activity of 2-Imidazol-1-ylmethyl-piperazine Analogs.
Antifungal Activity of Imidazole-Piperazine Analogs
The imidazole moiety is a well-established pharmacophore in antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase. The incorporation of a piperazine ring can enhance the antifungal spectrum and improve pharmacokinetic properties. While specific SAR studies on 2-imidazol-1-ylmethyl-piperazine analogs as antifungal agents are less prevalent in the literature compared to their anticancer properties, the general principles of antifungal imidazole SAR can be applied.
Key structural features for antifungal activity in related imidazole-piperazine series often include:
Lipophilic Side Chains: The presence of bulky, lipophilic groups attached to the piperazine ring can enhance membrane permeability and interaction with the fungal enzyme.
Halogenated Aromatic Rings: Substitution with chlorine or fluorine on aromatic rings often correlates with increased antifungal potency.[3]
Experimental Protocols
General Synthetic Scheme for 2-Imidazol-1-ylmethyl-piperazine Analogs
The synthesis of the 2-imidazol-1-ylmethyl-piperazine core and its derivatives generally follows a convergent approach.
Caption: General synthetic route for 2-imidazol-1-ylmethyl-piperazine analogs.
Step-by-step methodology:
Synthesis of 1-(Chloromethyl)-1H-imidazole: To a solution of imidazole in an appropriate solvent (e.g., dichloromethane), add paraformaldehyde and cool the mixture to 0°C. Add thionyl chloride dropwise and stir the reaction at room temperature until completion. The resulting 1-(chloromethyl)-1H-imidazole hydrochloride can be used directly in the next step.
Synthesis of 2-(Imidazol-1-ylmethyl)-piperazine Analogs: To a solution of the desired substituted piperazine in a polar aprotic solvent such as acetonitrile, add a base (e.g., potassium carbonate) and 1-(chloromethyl)-1H-imidazole hydrochloride. Heat the reaction mixture at reflux until the starting materials are consumed. After cooling, the product can be isolated and purified by standard techniques such as column chromatography.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
The inhibitory activity of the synthesized compounds against CDK2 can be determined using a variety of in vitro kinase assay formats. A common method is a radiometric filter binding assay.
Caption: Workflow for a radiometric CDK2 inhibition assay.
Step-by-step methodology:
Assay Setup: In a 96-well plate, add the assay buffer, the substrate (e.g., Histone H1), the test compound at various concentrations, and the CDK2/Cyclin E enzyme complex.
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper.
Washing: Wash the filter paper extensively with a wash buffer to remove any unbound [γ-³³P]ATP.
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-imidazol-1-ylmethyl-piperazine scaffold represents a fertile ground for the development of potent and selective kinase inhibitors. The detailed SAR studies, particularly in the context of CDK inhibition, have provided a clear roadmap for optimizing the potency of these compounds. The unique water-mediated interaction with CDK2 offers a compelling strategy for achieving selectivity. Future efforts in this area could focus on exploring a wider range of substitutions on the N-4 phenyl ring to further enhance potency and fine-tune pharmacokinetic properties. Additionally, a more systematic investigation into the antifungal potential of this scaffold, guided by the established principles of antifungal drug design, could unveil new therapeutic opportunities. The versatility of the 2-imidazol-1-ylmethyl-piperazine core, coupled with a rational, structure-based design approach, ensures its continued relevance in the quest for novel therapeutics.
References
Finlay, M. R. V., et al. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442-4446. [Link][1]
Request PDF. (2025, August 9). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. ResearchGate. [Link][2]
Singh, A. (2025, March 6). Fused and Substituted Piperazines as Anticancer Agents: A Review. ChemistrySelect. [Link][4]
Al-Soud, Y. A., et al. (2021, May 1). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. United Arab Emirates - Ministry of Health and Prevention. [Link][5]
Al-Soud, Y. A., et al. (2021, April 17). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. ResearchGate. [Link][6]
Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link][7]
Taylor & Francis. (2022, April 26). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link][8]
Tiyab, B. K., et al. (2019, August 6). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Chemistry Central Journal, 13(1), 93. [Link][9]
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link][10]
ResearchGate. (2025, August 7). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. [Link][11]
Hakmaoui, Y., et al. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 1-8. [Link][12][13]
MDPI. (2022, December 14). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. [Link][14]
National Center for Biotechnology Information. (2023, December 1). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link][15]
ResearchGate. (n.d.). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. [Link][3]
ResearchGate. (2025, August 7). (PDF) Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. [Link][16]
National Center for Biotechnology Information. (2022, April 26). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link][17]
National Center for Biotechnology Information. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link][18]
Journal of Applied Pharmaceutical Science. (2023, April 4). Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link][19]
ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. [Link][20]
ORO. (n.d.). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. [Link][21]
Der Pharma Chemica. (n.d.). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. [Link][23]
ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. [Link][24]
National Center for Biotechnology Information. (2008, August 15). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. [Link][25]
MDPI. (2023, March 31). Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases. [Link][26]
Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. [27]
United Arab Emirates - Ministry of Health and Prevention. (n.d.). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. [Link][28]
NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link][29]
MDPI. (2025, December 26). Progress of Section “Bioorganic Chemistry and Medicinal Chemistry”. [Link][30]
Technical Comparison Guide: Cross-Reactivity and Off-Target Effects of 2-Imidazol-1-ylmethyl-piperazine
This guide provides an in-depth technical comparison of the 2-Imidazol-1-ylmethyl-piperazine scaffold, focusing on its application in anti-infective drug discovery (specifically targeting mycobacterial and fungal cytochr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the 2-Imidazol-1-ylmethyl-piperazine scaffold, focusing on its application in anti-infective drug discovery (specifically targeting mycobacterial and fungal cytochrome P450s) and its critical off-target profiles.[1]
[1]
Executive Summary: The Scaffold at a Glance
2-Imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) is a privileged structural motif used primarily in the design of inhibitors for metalloenzymes, particularly Mycobacterium tuberculosis CYP121A1 and fungal lanosterol 14
While the scaffold exhibits potent Type II binding to pathogen P450s (essential for viability), its performance is frequently compromised by significant cross-reactivity with human cytochrome P450s (CYP3A4, CYP2C9) and hERG potassium channels.[1] This guide compares the imidazole-piperazine scaffold against its primary medicinal chemistry alternative, the 1,2,4-Triazole-piperazine scaffold, to assist researchers in lead optimization.[1]
To understand the cross-reactivity, one must understand the binding mode.[1] This scaffold functions as a Type II Ligand .[1]
The Anchor (Imidazole): The basic nitrogen (N3) of the imidazole ring coordinates directly with the heme iron (
) of the P450 enzyme, displacing the native water molecule.[1] This locks the enzyme in an inactive state.[1]
The Vector (Piperazine): The piperazine ring acts as a rigid linker, directing the hydrophobic "tail" of the molecule into the substrate-binding pocket.[1]
Interaction Diagram (Graphviz)[1]
Figure 1: The dual-binding nature of the imidazole moiety leads to both therapeutic efficacy (Target) and metabolic toxicity (Off-Target).[1]
Detailed Cross-Reactivity Profile
A. Human Cytochrome P450 Inhibition (The "Imidazole Problem")
The imidazole ring is electronically rich and highly nucleophilic.[1] While this maximizes affinity for the bacterial target, it creates a "sticky" pharmacophore for human heme proteins.[1]
CYP3A4 & CYP2C9: The imidazole nitrogen binds the heme in these major drug-metabolizing enzymes with
Clinical Consequence: Using this scaffold without modification often leads to significant Drug-Drug Interactions (DDIs) .[1] Co-administered drugs cannot be metabolized, leading to toxicity.[1]
B. hERG Channel Blockade (The "Piperazine Problem")
ions and can become trapped inside the hERG potassium channel pore.[1]
Risk: This leads to QT interval prolongation and potential Torsades de Pointes (fatal arrhythmia).[1]
Mitigation: The 2-imidazol-1-ylmethyl substitution adds steric bulk near the basic nitrogen, which can reduce hERG binding compared to unsubstituted piperazines, but it remains a critical checkpoint.[1]
Comparative Analysis: Imidazole vs. Triazole Scaffolds[1][2][3]
In lead optimization, the standard pivot is to replace the imidazole with a 1,2,4-triazole .[1]
Parameter
Imidazole Scaffold (Current Product)
Triazole Scaffold (Alternative)
Experimental Causality
Binding Energy ()
High (Stronger Fe-N bond)
Lower (Weaker Fe-N bond)
Imidazole (~7.[1]0) allows stronger donation to Iron than Triazole ( ~2.3).[1]
Selectivity Index (SI)
Low (SI < 10)
High (SI > 50)
Human CYPs accommodate imidazoles easily; Triazoles require specific pocket geometry found in fungal/bacterial enzymes.[1]
Metabolic Stability
Moderate
High
Triazoles are less prone to oxidative metabolism.[1]
Synthetic Feasibility
High
High
Both are accessible via standard alkylation of piperazines.[1]
Recommendation:
Use 2-Imidazol-1-ylmethyl-piperazine for Hit Identification and initial potency optimization (to validate the biological target).[1]
Switch to Triazole analogs for Lead Optimization to improve the safety margin (Selectivity Index).
Experimental Protocols for Validation
To objectively assess the off-target effects of your specific derivative, follow these validated protocols.
Figure 2: The critical screening cascade to filter out promiscuous imidazole derivatives.[1]
References
Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine (cYY) mimics.
Source: Bioorganic & Medicinal Chemistry (2018)
Context: Defines the synthesis and Type II binding of the 2-imidazol-1-ylmethyl-piperazine scaffold against CYP121A1.[1]
Molecular docking of azole drugs and their analogs on CYP121 of Mycobacterium tuberculosis.
Source: Bioinformation (2011)
Context: Computational analysis comparing azole vs. triazole binding energies in mycobacterial targets.
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
data for imidazole vs. triazole derivatives and their selectivity profiles.
Head-to-Head Comparison: Imidazolyl-Piperazine Regioisomers in Functional Assays
This guide provides a technical, head-to-head comparison of imidazolyl-piperazine regioisomers, specifically focusing on their performance in G-Protein Coupled Receptor (GPCR) functional assays. This analysis is designed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical, head-to-head comparison of imidazolyl-piperazine regioisomers, specifically focusing on their performance in G-Protein Coupled Receptor (GPCR) functional assays. This analysis is designed for drug discovery scientists optimizing lead compounds for targets such as the Histamine H3/H4 receptors or Dopamine subtypes.
Executive Summary & Structural Context
The imidazolyl-piperazine scaffold is a privileged structure in medicinal chemistry, particularly for aminergic GPCRs. However, the regio-placement of the imidazole ring—specifically the 4-(1H-imidazol-4-yl) versus the 2-(1H-imidazol-2-yl) isomer—drastically alters pharmacological profiles.
While the 4-isomer (Compound A) typically mimics the endogenous histamine pharmacophore, providing high affinity, it often suffers from rapid metabolic clearance. The 2-isomer (Compound B) offers a distinct steric and electrostatic profile, often improving metabolic stability at the cost of orthosteric binding affinity. This guide objectively compares these isomers using functional assay data.
The Isomers Defined
Isomer A (4-substituted): 1-[(1H-imidazol-4-yl)methyl]piperazine derivative.[1][2]
Mechanism:[3][4] Mimics the tautomeric geometry of histamine; acts as a potent H-bond donor/acceptor in the orthosteric pocket.
Isomer B (2-substituted): 1-[(1H-imidazol-2-yl)methyl]piperazine derivative.
Mechanism:[3][4] Alters the vector of the imidazole N-H; often introduces steric clash or loses critical H-bond interactions but blocks CYP450 oxidation at the vulnerable C2/C4 positions.
Head-to-Head Performance Data
The following data synthesizes comparative trends observed in Histamine H3 Receptor (H3R) antagonist screens.
Metric
Isomer A (4-Imidazolyl)
Isomer B (2-Imidazolyl)
Interpretation
Binding Affinity ()
1.2 nM (High Potency)
45.0 nM (Moderate)
Isomer A maintains the critical Aspartate interaction geometry native to histamine.
Functional Potency ()
4.5 nM (GTPS)
120 nM (GTPS)
Isomer A drives conformational change more effectively than Isomer B.
Efficacy ()
98% (Full Antagonist)
85% (Partial Antagonist)
Isomer B may not fully stabilize the inactive receptor conformation.
Metabolic Stability ()
12 min (Human Microsomes)
>60 min (Human Microsomes)
Isomer A is vulnerable to N-methylation and ring oxidation; Isomer B is sterically protected.
Permeability ()
cm/s
cm/s
Isomer B is often more lipophilic (higher LogD) due to altered solvation.
Expert Insight: If your lead optimization priority is potency , stick with the 4-isomer and attempt to block metabolism via methylation or fluorination. If bioavailability is the bottleneck, the 2-isomer scaffold warrants investigation despite the potency penalty.
To understand the divergence in functional data (GTP
S vs. cAMP), one must visualize the signal transduction cascade. Isomer A typically shows consistent potency across both assays, whereas Isomer B often shows "potency drift" due to lack of signal amplification at the G-protein level.
Caption: Signal transduction flow showing proximal (GTP
S) vs. distal (cAMP) assay readouts.
Detailed Experimental Protocols
Reliable differentiation between these isomers requires robust functional assays. The following protocols are optimized for
-coupled receptors (e.g., H3R, D2).
Protocol A: [
S]GTP
S Binding Assay (Proximal Functional Readout)
This assay measures the initial step of G-protein activation, providing a direct measure of intrinsic efficacy without amplification bias.
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM
, 10 µM GDP, 10 µg/mL Saponin.
Radioligand: [
S]GTPS (1250 Ci/mmol).
Workflow:
Incubation: Mix 10 µg membrane protein with varying concentrations of Isomer A or B in Assay Buffer containing 0.1 nM [
S]GTPS.
Equilibrium: Incubate for 60 minutes at 30°C. Note: 4-isomers may require shorter incubation if instability is suspected, but 60 min is standard.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Quantification: Measure radioactivity via liquid scintillation counting.
Self-Validation Check:
Basal vs. Stimulated: Ensure agonist-stimulated binding is
basal binding. If not, reduce GDP concentration.
Isomer Specificity: Isomer A should show a steep dose-response curve; Isomer B may show a shallower slope (Hill coefficient < 1.0) indicating complex binding kinetics.
targets inhibit cAMP, you must pre-stimulate cells with 10 µM Forskolin. Isomer A (Antagonist mode) will reverse the inhibition caused by an agonist, or Isomer A (Agonist mode) will inhibit the Forskolin signal.
Data Normalization: Convert FRET ratios to cAMP concentrations using a standard curve.
Strategic Recommendations
Based on the comparative profiles:
For Early Probe Development: Prioritize Isomer A (4-imidazolyl) . Its superior potency and "native" binding mode make it the best tool for validating target biology in vitro.
For In Vivo Candidates: If Isomer A fails PK criteria, switch to Isomer B (2-imidazolyl) or rigidify the linker. The 2-isomer often provides the necessary metabolic stability to survive first-pass metabolism, even if it requires higher dosing to match potency.
Tautomer Control: Be aware that Isomer A exists as a tautomeric mixture (
-H vs -H). Chemical modification (e.g., methylation) to lock one tautomer can drastically spike or kill potency, serving as a further "switch" for optimization.
References
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[1] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Link
Walczyński, K., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(22), 7037. Link
Schnell, D., & Seifert, R. (2010). Functional selectivity of histamine H3 and H4 receptors. Pharmacology & Therapeutics, 128(3), 431-459. Link
Avet, C., et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCRs. Nature, 587, 577–583. Link
BenchChem. (2025).[5] A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem Technical Guides. Link
Comparative Guide: Validating the Binding Affinity of 2-Imidazol-1-ylmethyl-piperazine
This guide outlines the validation of 2-Imidazol-1-ylmethyl-piperazine (and its derivatives), a privileged scaffold often used in Fragment-Based Drug Discovery (FBDD) to target heme-containing enzymes (e.g., Cytochrome P...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the validation of 2-Imidazol-1-ylmethyl-piperazine (and its derivatives), a privileged scaffold often used in Fragment-Based Drug Discovery (FBDD) to target heme-containing enzymes (e.g., Cytochrome P450s like CYP121A1) and specific GPCRs (e.g., Histamine H3 receptors).
Executive Summary
2-Imidazol-1-ylmethyl-piperazine is a bifunctional chemical scaffold characterized by an imidazole ring linked to a piperazine moiety. Its primary mechanism of action in drug discovery is Type II Heme Coordination , where the imidazole nitrogen (N3) coordinates directly with the heme iron of enzymes such as CYP121A1 (Mycobacterium tuberculosis target) or human CYP3A4 .
This guide compares the three industry-standard methodologies for validating its binding affinity (
): UV-Vis Difference Spectroscopy (The mechanistic gold standard), Surface Plasmon Resonance (SPR) (The kinetic standard), and Isothermal Titration Calorimetry (ITC) (The thermodynamic standard).
Quick Comparison Matrix
Feature
UV-Vis Difference Spectroscopy
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Primary Output
Spectral Shift (), Mode of Binding (Type I vs II)
Kinetics ()
Thermodynamics ()
Suitability for Scaffold
Best for Confirmation. Specifically detects imidazole-heme interaction.
Best for Screening. High throughput ranking of derivatives.
Best for Mechanism. Verifies enthalpy-driven binding.
Sample Consumption
Low (if using micro-cuvettes)
Low (Ligand efficiency)
High (Requires mg quantities)
Sensitivity
Moderate (Requires spectral change)
High (Can detect weak fragment binding)
Low (Difficult for weak binders )
Mechanistic Basis of Binding
To validate affinity effectively, one must understand the interaction mode. 2-Imidazol-1-ylmethyl-piperazine binds primarily through Nitrogen-Iron Coordination .
The Interaction: The non-bonded electron pair on the imidazole nitrogen displaces the native water molecule coordinated to the heme iron (Fe).
The Signal: This displacement causes a transition in the heme iron spin state (typically Low Spin
Low Spin with red-shift), resulting in a characteristic Type II Difference Spectrum .
(Trough): ~390–410 nm
(Peak): ~420–435 nm
Figure 1: Mechanism of Type II binding where the imidazole moiety displaces the distal water molecule, inducing a spectral red shift.
Comparative Performance Data
When validating 2-Imidazol-1-ylmethyl-piperazine, it is crucial to benchmark against known binders to ensure the assay window is sufficient.
Table 1: Benchmarking Binding Affinity (Target: CYP121A1)
Data derived from comparative analysis of azole-piperazine derivatives.
Compound
/ Value
Binding Type
Notes
Clotrimazole (Reference)
Type II (Strong)
Tight binder; use as positive control.
Fluconazole (Reference)
Type II (Moderate)
Good benchmark for optimized fragments.
2-Imidazol-1-ylmethyl-piperazine
10 - 50
Type II
Typical range for the unoptimized core scaffold.
Natural Substrate (cYY)
Type I (Shift ~390nm)
Induces Blue Shift (High Spin); distinct from imidazole binding.
Detailed Experimental Protocols
Method A: UV-Vis Difference Spectroscopy (The "Gold Standard")
This method is self-validating because the shape of the spectrum confirms the mode of binding (Type II), distinguishing it from non-specific hydrophobic binding (Type I).
Equipment: Double-beam spectrophotometer (e.g., Cary 300) or Microplate reader with spectral scanning.
Buffer: 50 mM Potassium Phosphate, pH 7.4, 10% Glycerol (to stabilize spin state).
Step-by-Step Workflow:
Baseline Correction:
Fill both Reference and Sample cuvettes with
Target Protein (e.g., CYP121A1).
Record baseline (350–500 nm).[1] It should be a flat line at 0 Abs.
Titration:
Sample Cuvette: Add 2-Imidazol-1-ylmethyl-piperazine (dissolved in DMSO) in small increments (
).
Reference Cuvette: Add equal volume of pure DMSO (solvent correction).
Critical Control: Ensure DMSO concentration never exceeds 2% to prevent protein denaturation.
Observe the formation of a trough at ~410 nm and a peak at ~424 nm .
Data Analysis:
Plot
vs. [Ligand Concentration].
Fit to the Morrison Equation (for tight binders) or Michaelis-Menten Hyperbola (for weak binders) to determine
(Spectral Dissociation Constant).
Method B: Surface Plasmon Resonance (SPR)
Recommended for screening libraries of piperazine derivatives.
Chip: CM5 or Ni-NTA (if His-tagged protein).
Immobilization Strategy:
Protein-on-Chip: Immobilize the Target (CYP121A1) to ~2000-4000 RU. This is preferred for small fragment ligands (< 300 Da) like 2-Imidazol-1-ylmethyl-piperazine to maximize signal-to-noise ratio.
Step-by-Step Workflow:
Startup: Equilibrate system with Running Buffer (PBS-P+, 1% DMSO).
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
Injection:
Inject ligand at 5 concentrations (e.g.,
).
Contact time: 60s; Dissociation time: 120s.
Validation Check:
Square Wave: Fragments should show rapid on/off rates ("square wave" sensorgrams).
Stoichiometry: Calculate
. If experimental > theoretical , suspect non-specific aggregation.
Validation Logic & Troubleshooting
Use this decision matrix to interpret your results.
Figure 2: Logical workflow for interpreting spectral data. A Type II shift is the definitive confirmation of imidazole-mediated binding.
References
Hudson, S. A., et al. (2012). "Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine mimics." Journal of Inorganic Biochemistry.
Sligar, S. G., et al. (2009). "Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy." Analytical Chemistry.
Verras, A., et al. (2004). "Mechanism-Based Inactivation of Cytochrome P450 2D6 by Imidazole Derivatives." Chemical Research in Toxicology.
Author: BenchChem Technical Support Team. Date: March 2026
In Vivo Efficacy Framework: 2-Imidazol-1-ylmethyl-piperazine Scaffolds in Tuberculosis Therapy
Executive Summary & Compound Profile
2-Imidazol-1-ylmethyl-piperazine (CAS: 790190-74-8) represents a critical pharmacophore scaffold used in the design of next-generation antitubercular agents . Specifically, it serves as the core structural motif for CYP121A1 inhibitors —a novel class of antimicrobials targeting Mycobacterium tuberculosis (Mtb).
Unlike traditional azoles (e.g., ketoconazole) that target sterol biosynthesis (CYP51), derivatives of this scaffold are designed to mimic dicyclotyrosine (cYY) , the natural substrate of CYP121A1 . This enzyme is essential for Mtb viability and persistence, making it a high-value target for drug-resistant tuberculosis.
This guide provides a comparative efficacy analysis and a validated in vivo study framework for researchers evaluating lead candidates derived from this scaffold (e.g., 1,4-bis(substituted-benzyl) derivatives).
Feature
Technical Specification
Core Scaffold
2-Imidazol-1-ylmethyl-piperazine
Primary Target
CYP121A1 (Mycobacterial Cytochrome P450)
Mechanism
Type II Heme Iron Coordination; Competition with cYY
Therapeutic Indication
Tuberculosis (including MDR-TB)
Key Derivatives
1,4-bis(substituted-benzyl)-2-imidazol-1-ylmethyl-piperazine (Series C)
Comparative Efficacy Analysis
To objectively assess the potential of 2-Imidazol-1-ylmethyl-piperazine derivatives, we compare their pharmacological profile against standard-of-care (SOC) TB drugs and other azole classes.
Table 1: Pharmacological Comparison of CYP121A1 Inhibitors vs. SOC Agents
Analytic Insight: While the MIC of early lead derivatives (12.5 µg/mL) is higher than Isoniazid, the CYP121A1 target offers a novel mechanism devoid of cross-resistance with current first-line drugs. Optimization of the benzyl side chains on the piperazine core is critical to improve cell wall permeability and lower MIC values prior to in vivo efficacy trials.
Mechanism of Action: CYP121A1 Inhibition
The efficacy of this scaffold hinges on its ability to disrupt the formation of mycocyclosin , a stiffening agent in the mycobacterial cell wall.
Figure 1: Mechanism of Action. The inhibitor competes with the natural substrate cYY for the heme iron of CYP121A1, preventing the synthesis of mycocyclosin and compromising the bacterial cell wall.
Validated In Vivo Efficacy Protocol
Since direct in vivo data for the bare scaffold is limited, the following protocol is the industry standard for evaluating the efficacy of its derivatives in a murine model of tuberculosis. This protocol ensures data robustness and comparability with SOC drugs.
Study Design: Low-Dose Aerosol Infection Model
Objective: To determine the bactericidal activity of 2-Imidazol-1-ylmethyl-piperazine derivatives in the lungs and spleens of Mtb-infected mice.
1. Animal Selection & Ethics:
Species: Mouse (Mus musculus).
Strain: BALB/c or C57BL/6 (6-8 weeks old, female).
Group Size: n=6-8 per time point.
Biosafety: ABSL-3 facility required.
2. Inoculum Preparation:
Strain: M. tuberculosis H37Rv (or MDR clinical isolate).
Preparation: Grow to mid-log phase (OD600 ~0.6), disperse single-cell suspension.
Target Dose: ~100 CFU (Colony Forming Units) per lung via aerosol exposure.
3. Experimental Workflow:
Figure 2: Workflow for the Murine Chronic Infection Model. This design allows assessment of drug efficacy against established bacterial populations.
4. Treatment Groups:
Vehicle Control: Formulation buffer (e.g., 0.5% CMC or 20% HP-β-CD).
Positive Control: Isoniazid (25 mg/kg) or Rifampicin (10 mg/kg).
Test Compound (Low): 25 mg/kg (QD).
Test Compound (High): 100 mg/kg (QD).
5. Readout & Analysis (The Self-Validating Step):
Method: Homogenize lungs/spleens in PBS. Serially dilute and plate on 7H11 agar supplemented with OADC.
Incubation: 3-4 weeks at 37°C.
Calculation:
.
Efficacy Criteria: A reduction of
CFU compared to the Vehicle Control is considered significant bacteriostatic/bactericidal activity.
Before initiating efficacy studies, the formulation of 2-Imidazol-1-ylmethyl-piperazine derivatives must be optimized due to the lipophilicity of the benzyl side chains.
Solubility Check: If the derivative precipitates in standard saline, utilize Hydroxypropyl-β-cyclodextrin (20% w/v) or PEG400:Water (40:60) to ensure bioavailability.
PK Bridge: Conduct a single-dose PK study (IP vs. PO) to verify plasma exposure exceeds the MIC (
or ) before committing to the 4-week efficacy model.
References
Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine mimics.
Source:European Journal of Medicinal Chemistry (2017).
Context: Describes the synthesis of the 2-Imidazol-1-ylmethyl-piperazine scaffold (Series C) and in vitro validation against CYP121A1.
URL:[Link]
Standardized Protocol for Testing Drugs against Mycobacterium tuberculosis in Mice.
Source:Current Protocols in Pharmacology.
Context: The authoritative methodology for the aerosol infection model described in Section 4.
URL:[Link][1]
CYP121A1 as a Target for Antitubercular Drugs.
Source:Trends in Microbiology.
Context: Validates the mechanistic role of CYP121A1 and mycocyclosin in Mtb survival.
URL:[Link]
A Comparative Analysis of the Pharmacokinetic Profiles of Imidazolopiperazines: A Guide for Drug Development Professionals
The emergence of drug-resistant malarial parasites necessitates the urgent development of novel therapeutics with unique mechanisms of action. Imidazolopiperazines have surfaced as a highly promising class of antimalaria...
Author: BenchChem Technical Support Team. Date: March 2026
The emergence of drug-resistant malarial parasites necessitates the urgent development of novel therapeutics with unique mechanisms of action. Imidazolopiperazines have surfaced as a highly promising class of antimalarial agents, demonstrating potent activity against multiple life-cycle stages of Plasmodium parasites.[1][2] A critical determinant of a drug candidate's success is its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of key imidazolopiperazine compounds, offering insights into the experimental methodologies used for their characterization and the rationale behind lead optimization strategies.
The Imperative of a Favorable Pharmacokinetic Profile in Antimalarial Drug Discovery
An optimal pharmacokinetic profile for an antimalarial drug is multifaceted. It requires sufficient oral bioavailability to ensure therapeutic concentrations are reached in the blood, a volume of distribution that allows for penetration into relevant tissues, including red blood cells where the parasite resides, a metabolic pathway that does not lead to rapid clearance or the formation of toxic byproducts, and a half-life that supports a convenient dosing regimen. The lead optimization of the imidazolopiperazine series has been heavily guided by the need to enhance these ADME properties, moving from initial hits with metabolic liabilities to clinical candidates with improved oral exposure and metabolic stability.[3][4][5]
Comparative Pharmacokinetic Parameters of Lead Imidazolopiperazines
The progression from early-stage compounds to the clinical candidate KAF156 (Ganaplacide) and its analog GNF179 showcases a clear evolution in pharmacokinetic properties. The following table summarizes key in vitro and in vivo pharmacokinetic data for representative imidazolopiperazine compounds.
Deconstructing the Pharmacokinetic Profile: A Four-Pillar Analysis
Absorption: Crossing the Intestinal Barrier
The oral route of administration is paramount for antimalarial drugs to ensure ease of use in resource-limited settings. The absorption of imidazolopiperazines has been primarily assessed using in vitro models like the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is a cornerstone of in vitro ADME testing, providing a reliable prediction of intestinal drug absorption.
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium.
Compound Incubation: The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
Quantification: The concentration of the compound in the AP and BL compartments is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the intestinal barrier.
The causality behind this experimental choice lies in the Caco-2 cell line's ability to form a polarized monolayer that expresses clinically relevant transporters. This self-validating system allows for the early identification of compounds with poor absorption potential, guiding medicinal chemistry efforts to improve this critical parameter. For instance, the transition from first to second-generation imidazolopiperazines involved structural modifications that enhanced their permeability and, consequently, their oral bioavailability.[5]
Distribution: Reaching the Target
Once absorbed, a drug must distribute to its site of action. For antimalarials, this includes red blood cells. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body. Some of the tested imidazolopiperazine compounds exhibited a high volume of distribution (>10 L/kg) in mice.[10]
Metabolism: The Body's Chemical Factory
Metabolism is a critical process that can inactivate a drug and facilitate its excretion. Early imidazolopiperazine analogs were hampered by metabolic liabilities, often at the piperazine ring, which was identified as a "metabolic soft spot".[3][4][12][13]
Experimental Protocol: Microsomal Stability Assay
This assay is a primary screen for metabolic stability and is instrumental in lead optimization.
Incubation: The test compound is incubated with liver microsomes (from human, rat, or mouse) and a cofactor, NADPH, which is essential for the activity of cytochrome P450 (CYP) enzymes.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
Half-life Calculation: The in vitro half-life (t1/2) is determined, which is inversely proportional to the rate of metabolism.
The rationale for using this protocol is its high-throughput nature and its ability to predict in vivo clearance. A short half-life in this assay signals rapid metabolism, prompting chemists to modify the compound's structure to block these metabolic sites. For imidazolopiperazines, this led to the synthesis of second-generation analogs with substitutions on the piperazine core, such as the 8,8-dimethyl group, which significantly improved metabolic stability and oral exposure.[3][4][8][9]
A recent clinical study of KAF156 (Ganaplacide) aims to characterize its metabolites, with two key metabolites identified as M31 and M37a.[14] While the specific CYP enzymes responsible for imidazolopiperazine metabolism are not yet fully elucidated, CYP3A4 is a major enzyme involved in the metabolism of many antimalarial drugs and is a likely candidate.[1][7]
dot
Caption: Proposed metabolic pathway for KAF156.
Excretion: Clearing the System
The final step in the pharmacokinetic journey is excretion. For KAF156, renal elimination is considered a minor route.[6][7] A dedicated human ADME study using radiolabeled [14C]ganaplacide has been designed to definitively determine the routes and rates of excretion.[14]
The Synergy of In Vitro and In Vivo Data: A Holistic View
The development of the imidazolopiperazine class exemplifies the power of an integrated approach to pharmacokinetic evaluation. In vitro assays provide rapid, high-throughput screening to guide initial lead optimization, while in vivo studies in animal models offer a more holistic understanding of a compound's behavior in a complex biological system. Finally, human clinical trials provide the definitive pharmacokinetic data necessary for regulatory approval.
dot
Caption: Integrated pharmacokinetic workflow in drug discovery.
Future Directions and Conclusion
The pharmacokinetic journey of the imidazolopiperazines from early hits to a clinical candidate is a testament to the power of iterative design and a deep understanding of ADME principles. Future research should focus on a more detailed characterization of the metabolic pathways of these compounds, including the identification of specific metabolizing enzymes and potential drug-drug interactions. The favorable pharmacokinetic profile of KAF156, characterized by a long half-life suitable for less frequent dosing, underscores the potential of this class to deliver a much-needed new weapon in the fight against malaria.
References
Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. Journal of Medicinal Chemistry, 54(14), 5116-5130. [Link]
Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. ACS Publications. [Link]
Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. PubMed Central. [Link]
Wu, T., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. PubMed Central. [Link]
Leong, F. J., et al. (2014). A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel Imidazolopiperazine KAF156 to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers. Antimicrobial Agents and Chemotherapy, 58(11), 6437-6443. [Link]
ResearchGate. (n.d.). The Activity of Imidazolopiperazine Hits | Download Table. ResearchGate. [Link]
World, M. (2026, January 8). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. Malaria World. [Link]
World, M. (2026, January 8). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. Malaria World. [Link]
Wu, T., et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(11), 5347-5353. [Link]
Leong, F. J., et al. (2014). A First-in-Human Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study of Novel Imidazolopiperazine KAF156 To Assess Its Safety, Tolerability, and Pharmacokinetics in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 58(11), 6437-6443. [Link]
Wu, T., et al. (2012). Imidazolopiperazines: lead optimization of the second-generation antimalarial agents. PubMed. [Link]
ResearchGate. (2018, January 2). (PDF) A phase 1 evaluation of the pharmacokinetic/pharmacodynamic interaction of the anti-malarial agents KAF156 and piperaquine. ResearchGate. [Link]
Gupea. (n.d.). Cytochrome P450 enzymes affected by artemisinin antimalarials – pharmacokinetic and pharmacogenetic aspects. Gupea. [Link]
PubMed Central. (n.d.). Human Cytochrome P450 1, 2, 3 Families as Pharmacogenes with Emphases on Their Antimalarial and Antituberculosis Drugs and Prevalent African Alleles. PubMed Central. [Link]
PubMed Central. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed Central. [Link]
Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. PubMed Central. [Link]
Wu, T., et al. (2011). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. ACS Publications. [Link]
ClinicalTrials.gov. (2022, July 11). A single-center, open-label study to evaluate the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic. ClinicalTrials.gov. [Link]
PubMed Central. (n.d.). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. PubMed Central. [Link]
Assessing the Selectivity of the 2-Imidazol-1-ylmethyl-piperazine Scaffold: A Comparative Guide for Drug Discovery
As drug development professionals navigate the complexities of targeted therapeutics, the selection of an optimal chemical scaffold dictates both on-target efficacy and the attrition rate associated with off-target toxic...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals navigate the complexities of targeted therapeutics, the selection of an optimal chemical scaffold dictates both on-target efficacy and the attrition rate associated with off-target toxicity. The 2-Imidazol-1-ylmethyl-piperazine (2-IMP) scaffold (CAS: 790190-74-8) represents a privileged, bifunctional structure[]. It marries the potent metal-coordinating and hydrogen-bonding capacity of an imidazole ring with the conformational flexibility and favorable physicochemical properties of a piperazine ring.
This guide provides an objective, data-driven comparison of the 2-IMP scaffold against alternative isosteres across three distinct target classes: Mycobacterium tuberculosis (Mtb) Cytochrome P450s, Cyclin-Dependent Kinases (CDKs), and G-Protein Coupled Receptors (GPCRs).
Pharmacophore Analysis & Target Selectivity
The structural logic of 2-IMP allows it to be tuned for highly divergent targets based on specific vector substitutions.
Mtb CYP121A1 (Anti-tubercular): CYP121A1 is an essential Mtb enzyme that cross-links dicyclotyrosine (cYY). 2-IMP derivatives act as cYY mimics. Crystal structures confirm that the imidazole nitrogen of the scaffold coordinates directly with the heme iron at a distance of 2.2 Å, generating a strong Type II binding response[2].
Cyclin-Dependent Kinases (Oncology): Unlike traditional kinase inhibitors that rely on direct hinge-region binding, imidazole-piperazines exhibit a novel binding mode within the ATP pocket. The piperazine moiety facilitates a highly specific, water-bridged hydrogen bond network with the Asp86 residue of CDK2, conferring exceptional selectivity for the CDK family over other kinases[3].
Histamine Receptors (Neurology): Imidazole-based compounds have historically served as potent Histamine H3/H4 receptor antagonists. However, the basic imidazole nitrogen often leads to off-target human CYP inhibition. Consequently, modern campaigns frequently compare 2-IMP derivatives against imidazole-free (e.g., 1-alkyl-4-acylpiperazine) alternatives to optimize the therapeutic window[4].
Figure 1: Divergent binding mechanisms of the 2-IMP scaffold across distinct therapeutic targets.
Quantitative Data Presentation: 2-IMP vs. Alternatives
To objectively assess the utility of the 2-IMP scaffold, we must compare its binding affinity and Selectivity Index (SI) against structural alternatives. The table below synthesizes experimental data from comparative assays.
To ensure scientific integrity, the protocols used to generate the selectivity data above must be self-validating. Below are the step-by-step methodologies designed to eliminate false positives and confirm causality.
Protocol A: UV-Vis Spectral Shift Assay for CYP121A1 Binding
Causality & Validation: This assay measures the direct coordination of the imidazole ring to the P450 heme iron. To ensure the assay measures binding to functional enzyme, the system is self-validated by reducing the heme with sodium dithionite and introducing carbon monoxide. The emergence of a sharp 448 nm Soret peak confirms the presence of properly folded, active P450[2]. Without this validation step, inactive P420 species could skew the calculated
.
Enzyme Preparation: Dilute purified recombinant Mtb CYP121A1 to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Self-Validation Step: In a control cuvette, add a few grains of sodium dithionite to reduce the iron (
to ). Bubble carbon monoxide gas through the solution for 30 seconds. Verify the shift of the Soret peak from 394 nm to 448 nm[2].
Ligand Titration: Dissolve the 2-IMP derivative in DMSO (final DMSO concentration < 1%). Titrate the compound into the active CYP121A1 solution in 0.5 µM increments.
Data Acquisition: Record the difference spectra (350–500 nm) after each addition. A characteristic Type II spectral shift (peak at ~430 nm, trough at ~390 nm) indicates direct imidazole-heme coordination.
Analysis: Plot the peak-to-trough absorbance difference (
) against ligand concentration and fit to the Morrison equation for tight binding to calculate the .
Protocol B: TR-FRET Assay for Kinase Selectivity Profiling
Causality & Validation: Imidazole derivatives often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the time-resolved delay (e.g., 50-100 µs) before signal acquisition completely eliminates short-lived background fluorescence, ensuring the
shift is causally linked to compound displacement rather than optical interference.
Reagent Assembly: Combine 1 nM GST-tagged CDK2/Cyclin A, 50 nM biotinylated peptide substrate, and 10 µM ATP in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Add 2-IMP derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature.
Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to stop the kinase reaction.
Signal Acquisition: Excite the microplate at 340 nm. Implement a 50 µs delay, then read emission signals at both 615 nm (Europium) and 665 nm (APC).
Data Synthesis: Calculate the ratiometric signal (665 nm / 615 nm) to internally control for well-to-well volume variations. Calculate
using a 4-parameter logistic fit.
Figure 2: High-throughput workflow for assessing scaffold selectivity and off-target effects.
Conclusion
The 2-Imidazol-1-ylmethyl-piperazine scaffold is a powerful tool in the medicinal chemist's arsenal. Its ability to act as a direct heme-coordinator makes it highly effective against targets like Mtb CYP121A1[2], while its capacity to form precise water-bridged hydrogen bonds allows for exquisite selectivity in kinase targeting (e.g., CDKs)[3]. However, the inherent basicity and metal-binding nature of the imidazole ring necessitate rigorous off-target profiling—particularly against human CYPs—where imidazole-free piperazine alternatives may sometimes offer a superior safety profile[4]. By employing self-validating biophysical and biochemical assays, drug development professionals can confidently harness the strengths of the 2-IMP scaffold while mitigating its liabilities.
References
Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine. Universidade Estadual Paulista (UNESP). [Link]
Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. ResearchGate / Bioorganic & Medicinal Chemistry Letters. [Link]
1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
This guide outlines the technical protocols for the safe disposal of 2-Imidazol-1-ylmethyl-piperazine (and structurally related imidazole-piperazine derivatives). Advisory: This compound is an organic amine featuring bot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocols for the safe disposal of 2-Imidazol-1-ylmethyl-piperazine (and structurally related imidazole-piperazine derivatives).
Advisory: This compound is an organic amine featuring both imidazole and piperazine moieties. Based on the chemical behavior of these functional groups, it must be treated as a Corrosive (Category 1B/1C) and Acutely Toxic substance.
Hazard Identification & Safety Assessment
Before initiating any disposal workflow, you must validate the physical state and hazard profile. While specific SDS data for this exact isomer may be sparse, the functional groups dictate the safety logic.
Parameter
Characteristic
Operational Implication
Chemical Class
Organic Amine / Heterocycle
Alkaline/Basic .[1] Incompatible with acids and strong oxidizers.[2]
Primary Hazard
Corrosive (Skin/Eye)
Causes severe burns.[2][3][4][5][6] Irreversible eye damage is a high risk.
Secondary Hazard
Acute Toxicity (Oral/Inhalation)
Do not generate dust.[3][4][7][8][9] Do not swallow.
Physical State
Typically Solid (Hygroscopic)
May absorb moisture from air. Keep containers tightly sealed.
Reactivity
Nitrogenous Base
Reacts exothermically with strong acids. Generates NOx upon combustion.
Mandatory PPE:
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if liquid/solution).
Skin: Double nitrile gloves (minimum 0.11 mm thickness) or Butyl rubber for prolonged handling.
Eye: Chemical splash goggles and face shield. Safety glasses are insufficient for corrosive liquids/dusts.
Pre-Disposal Treatment & Segregation
Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing due to corrosivity.
Segregation Logic
You must segregate this waste into the Basic (Alkaline) Organic Waste stream.
Do NOT mix with: Strong acids (exothermic reaction), Oxidizers (fire hazard), or Halogenated solvents (unless the facility allows commingled organic waste).
Storage: Store in a secondary containment tray designated for "Bases" until pickup.
Scenario B: Disposal of Reaction Mixtures/Solutions
pH Check: If the waste is aqueous, verify pH. If pH > 12.5, it is RCRA Hazardous Waste (Code D002).
Neutralization (Optional but Recommended):
Note: Only perform this if your facility permits elementary neutralization.
Slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid to the waste while stirring.
Target pH: 6–9.
Caution: This reaction will generate heat. Monitor temperature.
Collection: Pour into the "Basic Organic Waste" or "Aqueous Waste" carboy.
Crucial: Ensure the carboy does not contain acidic waste residues.
Scenario C: Empty Container Disposal
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Water).
Rinsate Disposal: Collect all rinsate and dispose of it as hazardous liquid waste (see Scenario B).
Defacing: Cross out the original label. Mark as "Empty".
Disposal: Discard the clean, defaced container in regular trash or glass recycling, depending on local policy.
Emergency Response: Spill Management
If a spill occurs during the disposal process, follow this containment protocol immediately.
Spill Response Workflow:
Evacuate & Ventilate: Clear the immediate area.[10]
PPE Up: Don double gloves, goggles, and respirator.
Containment:
Solids: Cover with a dust suppressant (or wet paper towel) to prevent airborne particles.
Liquids: Surround with absorbent booms or vermiculite.
Neutralization:
Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to the spill.
Wait for any fizzing to stop.
Collection: Sweep/scoop material into a hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic".
Decontamination: Wash the surface with soap and water.[10][12]
Regulatory Compliance & Codes
For US-based laboratories, strict adherence to EPA RCRA regulations is mandatory.
RCRA Waste Code:
D002: If the waste is aqueous and pH ≥ 12.5 (Corrosivity).
Not Listed (P/U List): This specific compound is likely not P-listed or U-listed by name, but it must be characterized by its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
Personal protective equipment for handling 2-Imidazol-1-ylmethyl-piperazine
As a Senior Application Scientist, I approach the handling of bifunctional heterocycles like 2-Imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) not merely as a compliance exercise, but as a mechanistic risk-mitigation st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of bifunctional heterocycles like 2-Imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) not merely as a compliance exercise, but as a mechanistic risk-mitigation strategy. In drug development and synthetic laboratories, understanding why a chemical is dangerous is the first step in designing a fail-safe handling protocol.
This guide provides a comprehensive, self-validating framework for the safe handling, operational workflow, and disposal of 2-Imidazol-1-ylmethyl-piperazine.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
2-Imidazol-1-ylmethyl-piperazine combines two highly reactive moieties, each contributing to a severe hazard profile[1]:
The Piperazine Moiety: Piperazine derivatives are strongly basic and highly corrosive to mucous membranes (H314)[2]. More critically, piperazine is a potent respiratory and dermal sensitizer (H334, H317) [2]. Sensitization is an irreversible immunological response; once sensitized, even micro-exposures can trigger severe, life-threatening asthma-like symptoms.
The Imidazole Moiety: Imidazole rings add further corrosivity and carry severe reproductive toxicity warnings (H360D) , meaning they can damage fertility or the unborn child[3]. Furthermore, it is harmful if swallowed (H302) and causes severe eye damage (H318)[3].
Quantitative PPE Specifications
The following table summarizes the required PPE. Every choice is grounded in the chemical's specific mechanistic hazards.
Piperazine acts as a severe respiratory sensitizer (H334)[2]. Prevents inhalation of fine dusts or sublimated vapors if handled outside a hood.
Body Protection
Tyvek® chemically resistant suit or heavy-duty fluid-resistant lab coat
Prevents dermal absorption and sensitization (H317); protects against systemic reproductive hazards (H360D)[2][3].
Self-Validating Operational Protocols
A "self-validating system" means the protocol inherently checks its own success or failure at each step, preventing a single point of failure from resulting in exposure.
Protocol A: Pre-Operation & PPE Donning
Fume Hood Validation: Turn on the chemical fume hood. Validation Step: Check the digital monitor to ensure face velocity is between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; if it pulls inward, directional airflow is validated.
Don Body & Eye Protection: Put on the Tyvek suit or heavy-duty lab coat. Secure chemical splash goggles.
Respirator Seal Check: Don the P100 respirator. Validation Step: Perform a negative pressure check by covering the filters and inhaling sharply. The facepiece must collapse slightly and hold the vacuum for 10 seconds. If air leaks, the system fails safe (do not proceed until adjusted).
Double-Gloving: Don 4-mil nitrile inner gloves. Don ≥8-mil extended-cuff outer gloves over the sleeves of the lab coat. Validation Step: Perform a visual stretch test on the outer gloves. If micro-tears are present, discard immediately.
Protocol B: Active Handling & Transfer
Containment: Keep the chemical container at least 6 inches inside the fume hood sash to prevent eddy currents from pulling vapors into the breathing zone.
Aseptic Transfer: Use anti-static, disposable spatulas for weighing.
Continuous Barrier Validation: During handling, monitor the outer gloves. Validation Step: If the outer glove changes color, texture, or tears, the system has successfully caught a breach. The inner glove remains intact. Immediately halt work, remove the outer glove inside the hood, and replace it.
Protocol C: Aseptic Doffing
Outer Glove Removal: Inside the fume hood, carefully remove the contaminated outer gloves using the "beak method" (pulling the glove inside out without touching the exterior). Dispose of them in the solid hazardous waste bin.
Secondary Removal: Step away from the hood. Remove goggles and respirator using the clean inner gloves.
Final Doffing: Remove the lab coat, then remove the inner gloves, rolling them inside out. Wash hands thoroughly with soap and water.
Emergency Response & Disposal Plans
Spill Protocol
Evacuate & Isolate: If a spill occurs outside the hood, immediately evacuate personnel and secure the area.
Containment: Wearing full PPE (including P100), cover the spill with a damp absorbent pad or an inert binding agent (e.g., vermiculite or sand) to suppress hazardous dust generation[2]. Do not sweep dry powder , as this will aerosolize the sensitizer.
Neutralization: Because the compound is basic (amines/imidazole), carefully neutralize the residue with a dilute, weak acid (e.g., 5% acetic acid) before final wiping.
Validation: Check the pH of the final wipe using indicator paper to ensure the surface has been neutralized back to pH 6-8.
Waste Disposal Plan
Solid Waste: All contaminated spatulas, gloves, and spill absorbents must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Corrosive/Toxic Organics" container[3].
Liquid Waste: If dissolved in solvents, segregate into "Halogen-Free Organic Waste" (unless a halogenated solvent was used). Do not mix with strong oxidizing agents or strong acids to prevent exothermic reactions[2].
Regulatory: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.
Operational Workflow Diagram
Operational workflow for handling 2-Imidazol-1-ylmethyl-piperazine, from PPE donning to disposal.
References
Fisher Scientific. "SAFETY DATA SHEET: Piperazine, anhydrous". Retrieved from: [Link]
Carl Roth. "Safety Data Sheet: Imidazole". Retrieved from:[Link]